molecular formula C8H5N3O2S B1517417 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1014631-26-5

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1517417
CAS No.: 1014631-26-5
M. Wt: 207.21 g/mol
InChI Key: JLEFSHGKRSIMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O2S and its molecular weight is 207.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEFSHGKRSIMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653257
Record name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014631-26-5
Record name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The convergence of pyrimidine and thiazole moieties in a single molecular entity presents a compelling scaffold for drug discovery, given the established biological significance of both heterocycles. This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a mere recitation of methods to explain the underlying scientific rationale for each analytical choice. We will detail a systematic workflow encompassing spectroscopic analysis (NMR, MS, IR), crystallographic confirmation, and computational validation, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Rationale for a Multi-faceted Approach

The structural characterization of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₈H₅N₃O₂S, Molecular Weight: 207.21 g/mol ) is of particular interest due to the synergistic potential of its constituent rings.[1] Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents, while the thiazole ring is a key feature in compounds like the vitamin thiamine and various anticancer drugs.[2][3]

Given the potential for isomeric variations during synthesis, an unambiguous structural determination is paramount. A single analytical technique is often insufficient to resolve all structural questions. Therefore, this guide advocates for an integrated approach, where data from multiple orthogonal techniques are synthesized to build an irrefutable structural model. This self-validating system ensures the highest level of scientific rigor.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation aim to confirm the molecular formula and identify key functional groups. These rapid and resource-efficient techniques provide the foundational data upon which more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the confident assignment of a molecular formula, distinguishing the target compound from potential byproducts with the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to identify the most stable molecular ion. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode.

  • Mass Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the proposed formula, C₈H₅N₃O₂S.

Trustworthiness: The observation of the molecular ion peak corresponding to the calculated exact mass provides the first piece of concrete evidence for the compound's identity. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, further corroborates the presence of a sulfur atom.[4][5]

Data Presentation: Expected HRMS Data

IonCalculated Exact MassObserved Exact MassΔ (ppm)
[C₈H₅N₃O₂S + H]⁺208.0229To be determined< 5
[C₈H₅N₃O₂S - H]⁻206.0081To be determined< 5

Mass Spectral Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can reveal characteristic fragmentation patterns. The pyrimidine and thiazole rings are relatively stable, but fragmentation can occur through the loss of the carboxyl group (-COOH), followed by cleavage of the heterocyclic rings.[4][6] Common fragmentation pathways for related structures involve the loss of CO₂ (44 Da) and subsequent ring fissions.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is invaluable for the rapid identification of key functional groups. The vibrational frequencies of bonds provide a diagnostic "fingerprint" of the molecule's constituent parts. For this specific molecule, we expect to see characteristic absorptions for the carboxylic acid and the aromatic rings.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Trustworthiness: The presence and position of key vibrational bands serve as a self-validating checklist for the expected functional groups. The broad O-H stretch and the sharp C=O stretch are particularly indicative of a carboxylic acid.[8][9]

Data Presentation: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad, due to hydrogen bonding
C-H Stretch (Aromatic)3100 - 3000Sharp, often weak
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, sharp absorption
C=N and C=C Stretch (Aromatic)1620 - 1450Multiple bands of variable intensity
C-O Stretch (Carboxylic Acid)1320 - 1210Strong absorption

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[10]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is exchangeable).

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the pyrimidine and thiazole rings.

¹H and ¹³C NMR Spectral Interpretation

Expertise & Experience: The chemical shifts (δ) of the protons and carbons are dictated by their local electronic environment. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the sulfur and nitrogen in the thiazole ring will cause the attached protons and carbons to resonate at higher chemical shifts (downfield).[2][11][12]

Trustworthiness: The combination of 1D and 2D NMR data provides a self-consistent and interlocking network of correlations. For example, an HMBC correlation from the thiazole proton to a pyrimidine carbon provides definitive proof of the connectivity between the two rings.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton)
Thiazole-5H~8.5 - 8.8~115 - 120Thiazole C4, Thiazole C2
Pyrimidine-5H~7.5 - 7.8~120 - 125Pyrimidine C4/C6, Pyrimidine C2
Pyrimidine-4,6H~9.0 - 9.3 (d)~157 - 160Pyrimidine C2, Pyrimidine C5
CarboxylH> 12.0 (br s)-Thiazole C4, Thiazole C5
Thiazole-4 (COOH)C-~162 - 165-
Thiazole-2C-~168 - 172-
Pyrimidine-2C-~165 - 168-

Note: Predicted values are based on literature for similar heterocyclic systems.[13][14][15] Actual values may vary.

Visualizing the NMR Elucidation Workflow

The logical flow of NMR data interpretation is crucial for piecing together the molecular puzzle.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Fragments H1_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹J C-H) H1_NMR->HSQC COSY COSY (³J H-H) H1_NMR->COSY Correlates Coupled Protons C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (²⁻³J C-H) HSQC->HMBC Fragments Identify Spin Systems (Pyrimidine & Thiazole) COSY->Fragments Connectivity Establish Ring Connectivity HMBC->Connectivity Long-Range Correlations Fragments->Connectivity Final Final Structure Connectivity->Final

Caption: Workflow for NMR-based structure elucidation.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Experience: While spectroscopy provides powerful evidence for connectivity, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state. It is the ultimate arbiter of structure, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or DMF/water mixtures).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[16]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve a low R-factor, indicating a good fit between the experimental data and the structural model.

Trustworthiness: A successfully solved and refined crystal structure provides undeniable proof of the molecule's constitution and conformation. The resulting crystallographic information file (CIF) can be deposited in public databases, ensuring data integrity and accessibility. The structure will definitively confirm the 2- and 4-substitution pattern on the thiazole ring and the 2-substitution on the pyrimidine ring.

In Silico Validation: Computational Chemistry

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), can be used to predict molecular properties and validate experimental findings.[17] Calculating theoretical NMR chemical shifts and comparing them to experimental values can help resolve ambiguities in spectral assignments.[18][19]

Experimental Protocol: DFT-based NMR Prediction

  • Geometry Optimization: Build a model of the proposed structure and optimize its geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry.

  • Data Correlation: Plot the calculated ¹³C and ¹H chemical shifts against the experimental values. A linear correlation with a high R² value provides strong support for the proposed structure.

Trustworthiness: A strong correlation between experimental and computationally predicted data serves as a powerful validation of the structural assignment derived from spectroscopic methods.

Validation_Logic Spectroscopy Spectroscopic Data (NMR, MS, IR) Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure Suggests Crystallography X-ray Crystallography Validated_Structure Validated Structure Crystallography->Validated_Structure Definitively Confirms Computation Computational Modeling (DFT/GIAO) Computation->Validated_Structure Corroborates Proposed_Structure->Crystallography To Confirm Proposed_Structure->Computation To Validate

Caption: Integrated workflow for structure validation.

Conclusion

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(1-2), 1-104. [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • Popov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Computational Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Al-Juboori, A. A. H., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Journal of Science, 20(2). [Link]

  • Abdel-Aziz, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][6][11][13]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

  • Patel, R. B., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 39. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • ChemBK. (n.d.). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 18(7), e0288673. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Sun, H., et al. (2012). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2919. [Link]

  • Al-Jumaili, D. A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]

  • Anales de Química. (n.d.). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational study of the conformation of heterocyclic systems related to biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Castle, L. W., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Magnetochemistry, 10(7), 65. [Link]

  • The Organic Chemistry Tutor. (2021, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Lambda Solutions. (n.d.). Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1714-1730. [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. [Link]

  • Journal of Chemical Education. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Possessing a unique structural architecture that combines pyrimidine, thiazole, and carboxylic acid moieties, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is sparse in publicly available literature, this document consolidates known information for structurally related analogues and outlines authoritative, field-proven protocols for its complete physicochemical characterization. We delve into its structural identification, propose robust methodologies for determining its core properties such as pKa, solubility, and melting point, and present a plausible synthetic route coupled with detailed spectroscopic analysis techniques. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic building block in discovery programs.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of all subsequent experimental work. The fundamental details of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid are summarized below.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
IUPAC Name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid -
Synonyms 4-Thiazolecarboxylic acid, 2-(2-pyrimidinyl)- [1][2]
CAS Number 1014631-26-5 [1][3]
Molecular Formula C₈H₅N₃O₂S [1][3]
Molecular Weight 207.21 g/mol [3]
InChI Key JLEFSHGKRSIMSK-UHFFFAOYSA-N [1]

| Canonical SMILES | C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | - |

Caption: Molecular structure of the title compound.

Core Physicochemical Properties: An Experimental Approach

The physicochemical profile of a compound is critical for predicting its behavior in biological systems and for designing formulation strategies. Due to the lack of published experimental data for this specific molecule, this section focuses on the established protocols for their determination.

Table 2: Summary of Physicochemical Properties

Property Predicted/Reported Value Significance in Drug Development
Physical State Expected to be a crystalline solid. Influences handling, formulation (e.g., tablet vs. solution), and dissolution rate.
Melting Point Not available. Structurally related pyridyl analogue: 224-226 °C.[4] A key indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance.
pKa Not available. Predicted for pyridyl analogue: 3.19 ± 0.10.[4] Governs the ionization state at physiological pH, which critically impacts solubility, permeability, and target binding.

| Solubility | Not available. The sodium salt of a related pyridyl analogue is water-soluble.[4] | Determines bioavailability and dictates the possible routes of administration. Poor solubility is a major hurdle in drug development. |

Theoretical Basis of Physicochemical Behavior

The molecule's properties are a composite of its three key functional regions:

  • Carboxylic Acid (-COOH): This group is the primary acidic center, readily donating a proton to form a carboxylate anion (-COO⁻). Its presence is expected to confer acidic properties and provide a handle for forming salts to modulate solubility.

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom is weakly basic. The thiazole ring is a common pharmacophore found in many approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[5]

  • Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms. These nitrogens are basic centers, capable of being protonated in acidic media. The pyrimidine scaffold is a cornerstone in medicinal chemistry, famously present in nucleobases and numerous targeted therapies.[6]

The interplay between the acidic carboxyl group and the basic nitrogen centers makes the molecule amphoteric, with its net charge and properties being highly dependent on pH.

Experimental Determination Protocols
  • Rationale: This is the USP-standard method for determining the melting range of a crystalline solid. It is a reliable indicator of purity; impurities typically depress and broaden the melting range.

  • Methodology:

    • Ensure the compound is thoroughly dried under vacuum to remove residual solvents.

    • Load a small, packed amount of the crystalline solid into a capillary tube (1-2 mm height).

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range.

    • Repeat with a fresh sample, heating at a slower, more precise rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has turned to liquid (completion). Report this range as the melting point.

  • Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring pH changes upon the addition of a titrant. This is superior to prediction models as it provides empirical data under defined conditions.

  • Methodology:

    • Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 20% Methanol/Water).

    • Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

    • To determine the pKa of the basic nitrogens, perform a reverse titration with a standardized strong acid (e.g., 0.1 M HCl).

    • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).

  • Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium with the solid-state material, providing a true measure of solubility that is critical for biopharmaceutical classification (BCS).

  • Methodology:

    • Add an excess amount of the solid compound to a series of vials containing pharmaceutically relevant media (e.g., deionized water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol).

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After incubation, check for the presence of remaining solid material to confirm that the initial amount was in excess.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

    • Report the solubility in units of mg/mL or µg/mL.

Synthesis and Spectroscopic Characterization

The availability of a reliable synthetic route and unambiguous structural confirmation are prerequisites for any research application.

Proposed Synthetic Pathway

While a specific published synthesis for this exact molecule is not readily found, a highly plausible and efficient route can be designed based on the principles of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.

Synthesis_Workflow Figure 2: Proposed Synthesis Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Hydrolysis A Pyrimidin-2-amine C Pyrimidin-2-carbothioamide A->C Thionation B Lawesson's Reagent Toluene, Reflux F Ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate C->F Cyclocondensation D Ethyl Bromopyruvate D->F E Ethanol, Reflux H Final Product: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid F->H Saponification G 1. LiOH, THF/H2O 2. HCl (aq) workup

Caption: A plausible three-step synthesis route.

  • Step 1: Thionation. Commercially available pyrimidine-2-carbonitrile can be converted to pyrimidine-2-carbothioamide. A more direct, though potentially lower-yielding, approach could involve the thionation of pyrimidine-2-carboxamide using a reagent like Lawesson's reagent.

  • Step 2: Hantzsch Cyclocondensation. The pyrimidine-2-carbothioamide is reacted with an α-halo keto-ester, such as ethyl bromopyruvate, in a solvent like ethanol. This reaction proceeds via an initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the thiazole ring.

  • Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification with an acid like HCl to protonate the carboxylate and precipitate the final product.

Spectroscopic Characterization

Unambiguous structural confirmation requires a suite of spectroscopic techniques. The following are the expected key features for this compound.

Table 3: Predicted Spectroscopic Data

Technique Key Expected Signals
¹H NMR - A singlet for the thiazole proton (C5-H), likely δ 8.0-8.5 ppm.- A doublet for the pyrimidine protons (C4-H, C6-H), likely δ 8.8-9.2 ppm.- A triplet for the pyrimidine proton (C5-H), likely δ 7.4-7.8 ppm.- A very broad singlet for the carboxylic acid proton (-COOH), likely > δ 12 ppm, may not be observed.
¹³C NMR - Signal for the carboxylic acid carbonyl (C=O) > 160 ppm.- Signals for the aromatic carbons of the thiazole and pyrimidine rings in the δ 110-170 ppm range.
IR (ATR) - A broad absorption band for the O-H stretch of the carboxylic acid, ~2500-3300 cm⁻¹.- A sharp, strong absorption for the C=O stretch of the carboxylic acid, ~1700-1730 cm⁻¹.- Absorptions for C=N and C=C aromatic stretching in the ~1450-1650 cm⁻¹ region.

| HRMS (ESI+) | - Calculated m/z for [M+H]⁺: 208.0178.- Calculated m/z for [M+Na]⁺: 230.0000. |

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR, as it solubilizes polar compounds and shifts the residual water peak away from most signals). For IR, use the solid sample directly on an ATR crystal. For HRMS, prepare a dilute solution in a mobile phase like acetonitrile or methanol.

  • Data Acquisition: Run standard ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR experiments on a high-field spectrometer (≥400 MHz). Acquire IR spectra over the 4000-400 cm⁻¹ range. Acquire HRMS data using an ESI-TOF or ESI-Orbitrap instrument to achieve high mass accuracy.

  • Validation: The acquired data must be self-consistent. The exact mass from HRMS should confirm the molecular formula. The number and integration of signals in the ¹H NMR spectrum must match the number of protons in the structure. The IR spectrum must confirm the presence of key functional groups (carboxylic acid). This multi-technique approach provides a self-validating system for structural confirmation.

Relevance and Application in Drug Discovery

While 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is not an end-product drug, its value lies in its role as a highly versatile chemical scaffold. The strategic combination of the thiazole and pyrimidine rings is a proven strategy in modern medicinal chemistry.[5][6]

  • Kinase Inhibition: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[7] The thiazole-4-carboxylic acid portion can be readily converted to amides, providing a vector to explore interactions with the solvent-exposed regions of an enzyme's active site. Derivatives of related thiazole carboxamides have shown potent activity as c-Met kinase inhibitors for cancer treatment.[8]

  • Antimicrobial and Antiviral Agents: Thiazole derivatives are known to possess a broad spectrum of biological activities, including antifungal and antiviral properties.[9] This scaffold can serve as a starting point for the synthesis of new agents in these therapeutic areas.

  • Fragment-Based Drug Design (FBDD): The molecule's relatively low molecular weight (207.21 g/mol ) makes it an ideal candidate for FBDD. It can be used in initial screens to identify low-affinity "hits" that bind to a biological target, which are then elaborated upon to build potency.

Drug_Discovery_Concept Figure 3: Role as a Medicinal Chemistry Scaffold A Core Scaffold 2-(Pyrimidin-2-yl)-1,3- thiazole-4-carboxylic acid B Amide Coupling (R-NH2, Coupling Reagents) C Diverse Amide Library (Scaffold-CONH-R) B->C Diversification D Biological Screening (e.g., Kinase Assays) C->D Evaluation E Hit Compound (Active Analogue Identified) D->E Identification F Lead Optimization (Structure-Activity Relationship Studies) E->F Refinement G Drug Candidate F->G Development

Caption: Conceptual workflow from core scaffold to drug candidate.

Handling, Storage, and Safety

  • Safety: This compound should be handled in a laboratory setting by trained personnel. As with most research chemicals, it should be considered hazardous until thoroughly evaluated.[10] Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at -20°C is recommended for preserving integrity over extended periods.[10]

  • Use Designation: This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[3]

References

  • 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid - ChemBK. (2024). ChemBK. [Link]

  • 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2019). ResearchGate. [Link]

  • Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). PubMed Central. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2023). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1014631-26-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and validated approach to the study of this compound.

Part 1: Synthesis and Structural Elucidation

The compound with CAS number 1014631-26-5 is identified as 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.[1][2] Its molecular formula is C₈H₅N₃O₂S, with a molecular weight of approximately 207.21 g/mol .[1][2] This molecule is a heterocyclic compound featuring a pyrimidine ring linked to a thiazole-4-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

For the target molecule, the logical precursors would be pyrimidine-2-carboxamidine (to be converted to the thioamide) and an ethyl bromopyruvate derivative. The rationale for this choice is the high yield and versatility of the Hantzsch synthesis for creating substituted thiazoles.[6]

Proposed Reaction Scheme:

  • Step 1: Thioamide Formation: Pyrimidine-2-carboxamidine can be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield pyrimidine-2-carbothioamide.

  • Step 2: Cyclocondensation: The resulting pyrimidine-2-carbothioamide is then reacted with ethyl bromopyruvate via a cyclocondensation reaction. This reaction proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the thiazole ring.[5]

  • Step 3: Saponification: The resulting ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate is then saponified using a base such as sodium hydroxide, followed by acidic workup to yield the final product, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Hantzsch Thiazole Synthesis Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A Pyrimidine-2-carboxamidine C Pyrimidine-2-carbothioamide A->C Thionation B Lawesson's Reagent E Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate C->E Hantzsch Reaction D Ethyl Bromopyruvate G 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid E->G Hydrolysis F NaOH, H₂O

Caption: Proposed workflow for the synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations Rationale and Interpretation
Melting Point Crystalline solid with a defined melting point.A sharp melting point is indicative of high purity.
¹H NMR Aromatic protons on the pyrimidine and thiazole rings, and a downfield singlet for the carboxylic acid proton (>10 ppm).The chemical shifts and coupling constants will confirm the connectivity of the heterocyclic rings. The carboxylic acid proton signal is typically broad and its chemical shift is concentration-dependent.[7][8]
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (160-180 ppm) and aromatic carbons of the pyrimidine and thiazole rings.[7][8]The number and chemical shifts of the carbon signals will confirm the carbon skeleton of the molecule.
FTIR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic C=N and C-S stretches from the heterocyclic rings.[7][9][10][11]The presence of these characteristic functional group vibrations provides strong evidence for the compound's structure.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O₂S).[12][13]High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can provide further structural information.
Elemental Analysis Percentages of C, H, N, and S consistent with the molecular formula C₈H₅N₃O₂S.Confirms the empirical formula and purity of the compound.

Part 2: Biological Significance and In Vitro Evaluation

This compound is identified in patent literature as a key intermediate in the synthesis of substituted benzamides that exhibit affinity for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that is a promising therapeutic target for a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[14]

Role as a Synthetic Intermediate for TAAR1 Ligands

The carboxylic acid functionality of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid serves as a chemical handle for amide bond formation. This allows for its conjugation to various amine-containing scaffolds to generate a library of potential TAAR1 ligands. The pyrimidinyl-thiazole core likely contributes to the overall pharmacophore, influencing the binding affinity and selectivity of the final compounds for TAAR1.

In Vitro Assays for TAAR1 Activity

While 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid itself is unlikely to be a potent TAAR1 agonist, the final amide derivatives would require screening for their ability to modulate TAAR1 activity. TAAR1 primarily signals through the Gs alpha-subunit, leading to an increase in intracellular cyclic AMP (cAMP).[14]

Experimental Protocol: Cell-Based cAMP Assay

This protocol describes a common method to assess the agonist activity of compounds at TAAR1.

  • Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing human TAAR1.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure: a. Seed the TAAR1-expressing cells in a multi-well plate and incubate overnight. b. Treat the cells with the serially diluted test compounds and a known TAAR1 agonist (positive control) for a defined period. c. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

TAAR1 cAMP Assay Workflow A Seed TAAR1-expressing cells B Incubate overnight A->B C Treat with test compounds B->C D Lyse cells C->D E Measure cAMP levels D->E F Data analysis (EC₅₀ determination) E->F

Caption: A generalized workflow for a cell-based TAAR1 cAMP assay.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

An alternative or complementary assay involves co-expressing TAAR1 with a promiscuous G-protein alpha subunit, such as Gα16, which couples GPCR activation to intracellular calcium mobilization.[15]

  • Cell Line: Use a cell line stably co-expressing TAAR1 and Gα16.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: Add the test compounds to the dye-loaded cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Determine the EC₅₀ from the dose-response curve of fluorescence intensity versus compound concentration.

Part 3: Conclusion and Future Directions

2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a valuable chemical entity with significant potential as a building block in drug discovery, particularly for the development of novel TAAR1 modulators. This guide provides a robust framework for its synthesis, comprehensive characterization, and the evaluation of its derivatives for biological activity. Future research should focus on the execution of the proposed synthetic route, detailed spectroscopic analysis of the purified compound, and the synthesis of a focused library of amide derivatives for screening in TAAR1 functional assays. Such studies will be instrumental in unlocking the therapeutic potential of this chemical scaffold.

References

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... [Link]

  • PubChem. AID 686985 - Fluorescence-based cell-based high throughput dose response assay to identify agonists of the human trace amine associated receptor 1 (TAAR1). [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

spectral data for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Authored For: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive, methodology-driven guide to the structural and spectroscopic elucidation of the title compound, grounded in established analytical principles and data from analogous chemical structures.

Abstract

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (C₈H₅N₃O₂S, Mol. Wt.: 207.21 g/mol ) is a heterocyclic compound of significant interest as a potential scaffold in medicinal chemistry and materials science.[1] Its unique arrangement of pyrimidine and thiazole rings offers a rich template for designing molecules with specific biological activities. This guide provides a detailed technical framework for the definitive spectroscopic characterization and structural validation of this molecule. We will explore the theoretical underpinnings and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and interpreting predictive data based on analogous structures, this document serves as a robust protocol for researchers synthesizing or utilizing this compound.

Molecular Structure and Analytical Rationale

The first step in any chemical analysis is a thorough understanding of the target molecule's structure. The connectivity of the pyrimidine and thiazole rings, along with the carboxylic acid functional group, dictates the expected spectroscopic fingerprint.

Experimental_Workflow synthesis Chemical Synthesis isolation Crude Product Isolation synthesis->isolation purification Recrystallization / HPLC isolation->purification purity_check Purity Assessment (TLC/HPLC) purification->purity_check analysis Spectroscopic Analysis (MS, IR, NMR) purity_check->analysis Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z = 208.0179 frag1 Loss of H₂O [C₈H₄N₃OS]⁺ m/z = 190.0070 parent->frag1 - H₂O frag2 Loss of COOH radical [C₇H₅N₃S]⁺ m/z = 163.0202 parent->frag2 - •COOH frag3 Loss of CO₂ (from [M-H]⁻) [C₇H₄N₃S]⁻ m/z = 162.0131

Sources

Navigating the Isomeric Landscape of C8H5N3O2S: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C8H5N3O2S represents a fascinating scaffold in medicinal chemistry, offering a rich isomeric landscape with diverse physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the core isomers of C8H5N3O2S, with a primary focus on the scientifically and commercially significant 2-mercapto-nitrobenzimidazole series. We will delve into the synthesis, characterization, and potential applications of these compounds, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics. This document eschews a rigid template, instead adopting a structure that logically follows the scientific narrative, from the foundational principles of isomerism to the practical applications of these unique chemical entities.

The Isomeric Universe of C8H5N3O2S: More Than One Molecule

A molecular formula is merely a list of atomic constituents. The true chemical and biological identity of a compound lies in the specific arrangement of these atoms. For C8H5N3O2S, a multitude of structural isomers are theoretically possible, each with its own unique three-dimensional architecture and, consequently, distinct properties. These isomers can be broadly categorized into:

  • Constitutional Isomers: These isomers differ in the connectivity of their atoms. For C8H5N3O2S, this can manifest as variations in the core heterocyclic ring system (e.g., benzimidazole vs. benzothiazole), the position of substituents on the ring, and the nature of the functional groups.

  • Stereoisomers: With the same connectivity, these isomers differ in the spatial arrangement of their atoms. While not the primary focus of this guide, the potential for chirality in derivatives of C8H5N3O2S should not be overlooked in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The benzimidazole scaffold is a recurring motif in a vast array of biologically active compounds. Consequently, the isomers of C8H5N3O2S based on a 2-mercapto-nitrobenzimidazole core are the most extensively studied and will be the central focus of this guide.

The 2-Mercapto-nitrobenzimidazole Series: A Deeper Dive

The most prominent and well-characterized isomers of C8H5N3O2S are the positional isomers of 2-mercapto-nitrobenzimidazole. The position of the nitro group on the benzene ring significantly influences the electronic properties and, by extension, the reactivity and biological activity of the molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these isomers is paramount for their application in research and development. The following table summarizes key properties of 2-mercapto-5-nitrobenzimidazole, the most commercially available and studied isomer.

PropertyValueSource
Molecular Weight 195.20 g/mol
Melting Point 274 °C (decomposes)
Appearance Yellow-brown crystalline powder
Solubility Soluble in 1 M NaOH (50 mg/mL, opaque, dark red)
pKa Not readily available
LogP Not readily available
InChI Key YPXQSGWOGQPLQO-UHFFFAOYSA-N
SMILES [O-]c1ccc2NC(=S)Nc2c1

Note: Detailed experimental data for other positional isomers (4-nitro, 6-nitro, 7-nitro) is less prevalent in publicly accessible literature, highlighting a potential area for further research.

Synthesis of 2-Mercapto-nitrobenzimidazole Isomers: A Tale of Two Pathways

The synthesis of 2-mercapto-nitrobenzimidazole isomers primarily relies on the cyclization of a substituted o-phenylenediamine with a source of a thiocarbonyl group. The choice of starting nitro-o-phenylenediamine dictates the final position of the nitro group on the benzimidazole ring.

This is a widely employed and effective method for the synthesis of 2-mercaptobenzimidazoles. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazolethione.

Experimental Protocol: Synthesis of 2-Mercapto-5-nitrobenzimidazole

  • Reaction Setup: To a solution of sodium hydroxide (0.022 mol) in methanol (20 mL), add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.022 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Decolorization: Cautiously add activated charcoal to the hot solution and continue refluxing for an additional 10 minutes.

  • Filtration: Perform a hot filtration to remove the activated charcoal.

  • Precipitation: Heat the filtrate to 60-70 °C and add pre-heated water (20 mL at 70 °C). Vigorously stir the solution and slowly add 50% acetic acid (9 mL) to precipitate the product.

  • Isolation: Cool the mixture in a refrigerator for 3 hours to facilitate complete crystallization. Filter the solid product, wash with cold water, and dry to obtain 2-mercapto-5-nitrobenzimidazole.

G cluster_reactants Reactants cluster_process Process 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Mixing Mixing in Methanol/Water 4-Nitro-o-phenylenediamine->Mixing CS2 Carbon Disulfide (CS2) CS2->Mixing NaOH Sodium Hydroxide (NaOH) NaOH->Mixing Reflux Reflux (3 hours) Mixing->Reflux Forms dithiocarbamate intermediate Purification Charcoal Treatment & Filtration Reflux->Purification Cyclization Precipitation Acidification with Acetic Acid Purification->Precipitation Product 2-Mercapto-5-nitrobenzimidazole Precipitation->Product

While the carbon disulfide method is prevalent, other reagents can be employed for the cyclization step. For instance, reaction of o-phenylenediamines with N-aminorhodanine in xylene has been reported as a novel method for the synthesis of 2-mercaptobenzimidazole derivatives. This approach offers an alternative pathway that may be advantageous in specific contexts, potentially avoiding the use of the highly flammable and volatile carbon disulfide.

Spectroscopic Characterization

Unequivocal identification of the synthesized isomers is crucial. A combination of spectroscopic techniques provides the necessary structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing positional isomers. The coupling patterns and chemical shifts of the aromatic protons provide clear evidence for the substitution pattern on the benzene ring. For 2-mercapto-5-nitrobenzimidazole in DMSO-d6, the following signals are characteristic: a doublet around 7.12 ppm, a quartet around 7.29 ppm, and a doublet around 7.46 ppm, along with a broad singlet for the NH proton around 12.03 ppm.

    • ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the C=S carbon is typically observed in the range of 167-168 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H, C=S, and the nitro group (NO₂).

Applications in Drug Development and Beyond

The 2-mercapto-nitrobenzimidazole scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules.

  • Antimicrobial and Antiparasitic Agents: These compounds serve as crucial intermediates in the development of novel drugs targeting various pathogens. For instance, they have been utilized in the synthesis of agents with activity against parasitic infections like giardiasis. The benzimidazole core is a well-established pharmacophore in anthelmintic drugs, and the introduction of the nitro and mercapto groups can modulate this activity.

  • Anti-inflammatory and Enzyme Inhibition: Derivatives of 2-mercaptobenzimidazole have been explored for their anti-inflammatory properties. The core structure can be modified to target specific enzymes involved in inflammatory pathways.

  • Agrochemicals: The biological activity of these compounds extends to the agricultural sector, where they are used in the formulation of pesticides and fungicides.

  • Material Science and Analytical Chemistry: Beyond the life sciences, 2-mercapto-5-nitrobenzimidazole has applications as a corrosion inhibitor and as an analytical reagent. It has also been investigated as a charge transfer molecule in organic thin-film transistors, demonstrating its potential in materials science.

|Antiparasitic|Anti-inflammatory"]; "Agro" [label="Agrochemicals|Pesticides|Fungicides"]; "Material" [label="Material Science|Corrosion Inhibitor|Organic Electronics"]; "Analytical" [label="Analytical Chemistry|Reagent"]; }

Expanding the Horizon: Other Isomeric Scaffolds

While the 2-mercapto-nitrobenzimidazole series is the most prominent, it is crucial for the discerning researcher to consider other potential isomeric structures of C8H5N3O2S. These can include:

  • Positional Isomers of the Mercapto Group: Although less common, the mercapto group could potentially be located at other positions on the benzimidazole ring.

  • Isomers with Different Heterocyclic Cores: Other bicyclic heteroaromatic systems can also accommodate the C8H5N3O2S formula. For example, a nitro-mercaptobenzothiazole or a nitro-mercaptobenzotriazole would be constitutional isomers of 2-mercapto-nitrobenzimidazole. The synthesis and properties of these isomers are less documented, representing an underexplored area of chemical space with potential for novel discoveries.

Safety and Toxicological Considerations

A thorough understanding of the toxicological profile of any chemical entity is non-negotiable in a research and development setting. For 2-mercapto-5-nitrobenzimidazole, the following hazards have been identified:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.

  • Respiratory Irritation: It may also cause respiratory irritation.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Studies on the parent compound, 2-mercaptobenzimidazole, have indicated potential effects on the thyroid and thymus. While direct toxicological data for the nitro-substituted derivatives is limited, these findings warrant caution and suggest that further toxicological evaluation is necessary for any of these compounds intended for therapeutic development.

Conclusion and Future Perspectives

The molecular formula C8H5N3O2S encapsulates a diverse family of isomeric compounds, with the 2-mercapto-nitrobenzimidazole series standing out as a cornerstone for scientific investigation and practical application. This guide has provided a comprehensive overview of the synthesis, properties, and uses of these valuable chemical entities, with a particular focus on 2-mercapto-5-nitrobenzimidazole.

The journey into the isomeric landscape of C8H5N3O2S is far from over. The less-explored positional isomers and isomers with alternative heterocyclic cores present exciting opportunities for the discovery of novel molecules with unique biological activities and material properties. As we continue to refine our synthetic methodologies and deepen our understanding of structure-activity relationships, the compounds derived from the C8H5N3O2S scaffold are poised to make significant contributions to the fields of medicine, agriculture, and materials science for years to come.

References

  • El-Hiti, G. A., et al. (2012). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. E-Journal of Chemistry, 9(4), 2135-2142.
  • PubChem. (n.d.). 2-Mercapto-5-nitrobenzimidazole. Retrieved from [Link]

  • Fisher Scientific. (2020). Safety Data Sheet: 2-Mercapto-5-nitrobenzimidazole.
  • Kawasaki, T., et al. (1998). Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. Journal of Toxicological Sciences, 23(1), 35-42.
  • Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(3), 748-751.
  • Upadhyay, R. K. (2014). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 4(1), 16-18.
  • ResearchGate. (2013). The synthesis of 5-nitro-benzimidazole-2-yl-mercapto-acetic acid (I). Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]

The Pyrimidine-Thiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of pyrimidine and thiazole rings has given rise to a privileged heterocyclic scaffold with profound implications in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrimidine-thiazole compounds. We will delve into the key milestones that have shaped our understanding of these molecules, from the elucidation of thiamine's structure to the rational design of contemporary therapeutic agents. A comparative analysis of synthetic methodologies will be presented, offering insights into the causality behind experimental choices. Furthermore, this guide will illuminate the diverse biological activities of pyrimidine-thiazole derivatives, with a particular focus on their anticancer potential through the modulation of critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

A Historical Perspective: From Vitamin B1 to a Privileged Scaffold

The story of pyrimidine-thiazole compounds is intrinsically linked to the discovery of thiamine (Vitamin B1). Early 20th-century research into the nutritional causes of beriberi, a debilitating neurological disorder, led to the isolation of this essential nutrient.[1][2] The structural elucidation of thiamine in the 1930s revealed a unique architecture: a pyrimidine ring linked to a thiazole ring by a methylene bridge.[1] This discovery was a landmark achievement in biochemistry and laid the foundational understanding of the biological significance of these two heterocyclic systems.

While thiamine's role as a coenzyme in crucial metabolic pathways is well-established, the journey of the pyrimidine-thiazole scaffold in medicinal chemistry was just beginning.[3] The inherent biological relevance of the thiamine structure spurred chemists to explore synthetic derivatives, initially to create analogues of the vitamin. However, this exploration soon unveiled a much broader spectrum of pharmacological activities, independent of thiamine's vitamin function. This marked a pivotal shift from nutritional science to the dawn of synthetic pyrimidine-thiazole compounds as a distinct class of bioactive molecules. Researchers began to appreciate the fused pyrimidine-thiazole core, known as thiazolopyrimidine, as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity.[4][5]

The Evolving Landscape of Synthesis: From Classical Reactions to Modern Innovations

The ability to chemically synthesize and modify the pyrimidine-thiazole core has been a driving force in unlocking its therapeutic potential. Over the decades, the synthetic toolbox has expanded significantly, offering researchers a variety of strategies to construct and diversify these compounds.

Classical Synthetic Strategies

The foundational methods for constructing the thiazole and pyrimidine rings have been adapted and refined for the synthesis of fused systems.

  • Hantzsch Thiazole Synthesis: This venerable reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for the synthesis of the thiazole moiety.[6][7] For the creation of thiazolopyrimidines, a common approach involves using a pre-formed aminopyrimidine-thione, which serves as the thioamide equivalent. The Hantzsch synthesis is valued for its reliability and the ability to introduce a wide range of substituents.[7] However, it can be limited by the availability of the requisite starting materials and sometimes requires harsh reaction conditions.[8]

  • Biginelli Reaction and Related Multicomponent Reactions (MCRs): The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea, has been instrumental in the synthesis of the pyrimidine core.[9] The use of thiourea in this reaction directly provides a pyrimidine-thione, a key precursor for subsequent annulation with an α-haloketone to form the thiazolopyrimidine scaffold.[9] MCRs are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[10]

Modern Synthetic Methodologies

In recent years, a focus on efficiency, sustainability, and the rapid generation of compound libraries has led to the development of more advanced synthetic techniques.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of thiazolopyrimidines.[10][11] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[12] The ability to rapidly heat sealed reaction vessels allows for the use of a wider range of solvents and facilitates reactions that are sluggish under traditional conditions.

  • One-Pot Procedures: The development of one-pot, multi-step synthetic sequences has streamlined the construction of complex thiazolopyrimidine derivatives.[13][14] These procedures, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources.[13]

  • Solid-Phase Synthesis: For the generation of large libraries of thiazolopyrimidine derivatives for high-throughput screening, solid-phase synthesis has emerged as a powerful tool.[15][16] In this approach, one of the starting materials is attached to a solid support (a resin), and subsequent reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.[15]

Table 1: Comparative Analysis of Key Synthetic Routes to Thiazolopyrimidines

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp - Reflux80 - 99%Reliable, versatile for substitutionCan require harsh conditions, starting material availability
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%Rapid, high yields, cleaner reactionsRequires specialized equipment
One-Pot Multicomponent Reactions Aldehyde, β-dicarbonyl, ThioureaAcid or base catalyst1 - 24 hVaries (RT to reflux)70 - 95%High efficiency, atom economy, diversityOptimization can be complex

Therapeutic Applications and Mechanisms of Action: A Focus on Oncology

The pyrimidine-thiazole scaffold has demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][11][17] However, it is in the realm of oncology that these compounds have shown particularly significant promise.[18][19][20] Many pyrimidine-thiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.

Kinase Inhibition: A Major Anticancer Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[21] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[21][22] The pyrimidine-thiazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[18][23]

CDK9 is a key regulator of transcription, and its dysregulation has been implicated in various cancers.[5][21] By inhibiting CDK9, pyrimidine-thiazole compounds can disrupt the production of short-lived proteins that are essential for cancer cell survival.[5][21]

CDK9_Pathway CDK9 Signaling Pathway Inhibition PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC, MCL-1) Transcription->Oncogenes TumorGrowth Tumor Growth & Survival Oncogenes->TumorGrowth PyrimidineThiazole Pyrimidine-Thiazole Inhibitor PyrimidineThiazole->PTEFb Inhibits

Caption: Inhibition of the CDK9 signaling pathway by pyrimidine-thiazole compounds.

The EGFR signaling pathway plays a critical role in cell proliferation, and its aberrant activation is a common feature of many cancers.[4][23][24] Pyrimidine-thiazole derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.[22][25]

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PyrimidineThiazole Pyrimidine-Thiazole Inhibitor PyrimidineThiazole->EGFR Inhibits

Caption: Pyrimidine-thiazole inhibitors block the EGFR signaling pathway.

Tie-2 is a receptor tyrosine kinase that is primarily expressed on endothelial cells and plays a crucial role in angiogenesis, the formation of new blood vessels.[26][27][28] By inhibiting Tie-2, pyrimidine-thiazole compounds can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[11][29]

TIE2_Pathway Tie-2 Signaling Pathway Inhibition Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds & Activates PI3K_AKT PI3K-AKT Pathway Tie2->PI3K_AKT EndothelialCell Endothelial Cell Survival & Migration PI3K_AKT->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis PyrimidineThiazole Pyrimidine-Thiazole Inhibitor PyrimidineThiazole->Tie2 Inhibits

Caption: Inhibition of angiogenesis through the Tie-2 signaling pathway.

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective pyrimidine-thiazole-based drugs is guided by a deep understanding of their structure-activity relationships (SAR).[6][17] SAR studies systematically explore how modifications to the chemical structure of the scaffold affect its biological activity. This iterative process of synthesis and biological testing allows medicinal chemists to rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties.

For example, in the context of kinase inhibitors, SAR studies have revealed that the nature and position of substituents on both the pyrimidine and thiazole rings are critical for target engagement. The pyrimidine ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The thiazole ring and its substituents can then extend into other regions of the active site, providing additional binding interactions and contributing to selectivity.

Table 2: Representative Pyrimidine-Thiazole Derivatives and their Anticancer Activity

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound A CDK9HCT-116 (Colon)0.04[2]
Compound B EGFRA549 (Lung)0.57[30]
Compound C Tie-2HUVEC (Endothelial)0.12[16]
7i Not specifiedMGC-803 (Gastric)4.64[19]
5c Topoisomerase-IIA549 (Lung)2.2[13]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of the synthesis of these compounds, detailed experimental protocols for the preparation of representative thiazolopyrimidine derivatives are outlined below.

One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol describes an efficient one-pot synthesis of 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo[4][26]thiazolo[3,2-a]pyrimidine hydrobromides.[13][14]

Synthesis_Workflow General Workflow for One-Pot Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Bromination In situ α-bromination Cyclohexanone->Bromination NBS N-Bromosuccinamide (NBS) NBS->Bromination DHPT Dihydropyrimidine-2(1H)-thione Cyclization Cyclization DHPT->Cyclization Solvent Acetonitrile Solvent->Cyclization Catalyst p-Toluenesulfonic acid (PTSA) Catalyst->Cyclization Temperature Reflux Temperature->Cyclization Bromination->Cyclization Product Thiazolo[3,2-a]pyrimidine hydrobromide Cyclization->Product

Sources

theoretical studies of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive framework for the theoretical and computational analysis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties and biological potential. By synthesizing established computational methodologies with insights from studies on analogous heterocyclic systems, this guide serves as a self-validating roadmap for a complete in silico characterization.

Introduction: A Scaffold of Pharmacological Promise

The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1014631-26-5) is a compelling subject for theoretical investigation.[1] It represents a hybrid structure integrating three key pharmacophores: a pyrimidine ring, a thiazole ring, and a carboxylic acid group.

  • Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with applications as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] Its structural rigidity and capacity for diverse intermolecular interactions make it a cornerstone of modern drug design.

  • Pyrimidine Moiety: Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of bioactive compounds, including inhibitors of key cellular signaling proteins like cyclin-dependent kinases (CDKs).[5][6]

  • Carboxylic Acid Group: This functional group significantly influences the molecule's solubility, polarity, and ability to act as a hydrogen bond donor and acceptor, which is critical for interacting with biological targets.

This guide outlines a systematic theoretical workflow to elucidate the structural, electronic, and potential therapeutic properties of this molecule, providing the foundational data necessary to justify and direct future experimental synthesis and biological evaluation.

Part 1: Quantum Chemical Analysis: From Structure to Reactivity

The foundation of any theoretical study is the accurate determination of the molecule's most stable three-dimensional structure and its fundamental electronic properties. Density Functional Theory (DFT) has become the gold standard for such investigations, offering a robust balance between computational cost and accuracy for complex organic systems.[7][8][9]

Geometric Optimization and Vibrational Analysis

The initial and most critical step is to determine the ground-state molecular geometry. This is not merely an exercise in visualization; the optimized structure is the basis for all subsequent property calculations.

Expertise & Causality: We select the B3LYP functional with the 6-311G(d,p) basis set. B3LYP is a hybrid functional renowned for its excellent performance in describing the electronic structure of organic molecules. The 6-311G(d,p) basis set provides a flexible description of electron distribution by including polarization (d,p) functions, which are essential for accurately modeling the geometry and interactions within a molecule containing multiple heteroatoms like nitrogen and sulfur.[6][9] A subsequent frequency calculation is mandatory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input Structure: Sketch the 2D structure of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and convert it to a 3D format using software like Avogadro or GaussView.

  • Computational Method: Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: B3LYP.

    • Basis Set: 6-311G(d,p).

    • Solvation Model (Optional but Recommended): To simulate physiological conditions, include a solvent model like the Polarizable Continuum Model (PCM) for water.

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies.

  • Analysis: Extract key structural parameters (bond lengths, bond angles, dihedral angles) from the output file.

Table 1: Calculated Structural Parameters for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (Note: This table is populated with placeholder data for illustrative purposes. Actual values must be derived from the DFT calculation.)

ParameterBond/AngleCalculated Value (Å or °)
Bond Length Thiazole C=N1.35
Pyrimidine C-N1.33
Thiazole C-S1.75
C=O (Carboxyl)1.22
Bond Angle C-S-C (Thiazole)89.5
N-C-N (Pyrimidine)120.1
Dihedral Angle Pyrimidine-Thiazole15.0
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[9]

Diagram 1: Computational Workflow for Quantum Chemical Analysis

G cluster_input Input Preparation cluster_dft DFT Calculation (Gaussian/ORCA) cluster_output Data Analysis & Interpretation mol_sketch 1. 2D/3D Molecular Sketch opt_freq 2. Geometry Optimization & Frequency Analysis (B3LYP/6-311G(d,p)) mol_sketch->opt_freq electronic_props 3. Electronic Property Calculation (HOMO, LUMO) opt_freq->electronic_props spectroscopy 4. Spectroscopic Prediction (IR, NMR) opt_freq->spectroscopy struct_params Optimized Geometry (Bond Lengths, Angles) opt_freq->struct_params reactivity Reactivity Descriptors (HOMO-LUMO Gap) electronic_props->reactivity spectra_data Predicted Spectra spectroscopy->spectra_data

Caption: Workflow for DFT-based molecular characterization.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity profile.

Table 2: Theoretical Electronic Properties and Reactivity Descriptors (Note: Placeholder values shown. E_HOMO and E_LUMO are derived from the DFT output.)

ParameterFormulaCalculated Value (eV)
E_HOMO --6.25
E_LUMO --2.10
Energy Gap (ΔE) E_LUMO - E_HOMO4.15
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.075
Chemical Softness (S) 1 / (2η)0.241
Electronegativity (χ) -(E_LUMO + E_HOMO) / 24.175
Electrophilicity Index (ω) χ² / (2η)4.20

Part 2: Probing Biological Activity with Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Rationale for Target Selection

The hybrid nature of the 2-(Pyrimidin-2-yl)-1,3-thiazole scaffold suggests several potential protein targets. Literature on analogous structures shows potent inhibitory activity against:

  • Cyclin-Dependent Kinases (CDK2/4/6): Many pyrimidine-based compounds are known CDK inhibitors, which are crucial targets in cancer therapy.[5][10]

  • Topoisomerase II: Thiazolo[3,2-a]pyrimidines have been investigated as inhibitors of this enzyme, which is vital for DNA replication in cancer cells.[11]

  • CYP51 (Lanosterol 14-alpha demethylase): Thiazole derivatives have shown promise as inhibitors of this key enzyme in fungal and mycobacterial cell wall synthesis.[8][9]

For this guide, we will proceed with Cyclin-Dependent Kinase 2 (CDK2) as a representative target due to the well-established role of pyrimidine scaffolds in its inhibition.

Molecular Docking Protocol

Trustworthiness: The validity of a docking study hinges on a meticulous protocol. This includes proper preparation of both the ligand and the receptor and careful analysis of the resulting binding poses and scores. The binding affinity (in kcal/mol) provides a quantitative estimate of binding strength, while the visual inspection of interactions confirms the plausibility of the binding mode.

Protocol 2: Molecular Docking Simulation

  • Receptor Preparation:

    • Download the crystal structure of CDK2 from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17).

    • Using software like AutoDock Tools or PyMOL, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the active site of CDK2. This is typically centered on the position of the original co-crystallized ligand.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The algorithm will explore numerous conformations of the ligand within the grid box and score them.

  • Results Analysis:

    • Identify the pose with the best binding affinity (most negative value).

    • Visualize the protein-ligand complex to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) using Discovery Studio Visualizer or PyMOL.

Diagram 2: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis protein 1. Prepare Receptor (PDB file, Add H, Charges) grid 3. Define Binding Site (Grid Box) protein->grid ligand 2. Prepare Ligand (Optimized Structure, Charges) ligand->grid run 4. Run Docking (AutoDock Vina) grid->run score 5. Analyze Binding Affinity (kcal/mol) run->score visualize 6. Visualize Interactions (H-bonds, Stacking) score->visualize

Caption: Step-by-step workflow for molecular docking studies.

Table 3: Illustrative Docking Results against CDK2 (Note: Placeholder data for demonstration. Actual results depend on the simulation.)

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
CDK21M17-8.5Leu83, Lys33Hydrogen Bond
Phe80π-π Stacking
Ile10, Val18Hydrophobic

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical framework for the characterization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. By employing DFT calculations, researchers can establish a validated molecular structure and gain deep insights into its electronic properties and reactivity. Subsequent molecular docking studies can then effectively probe its potential as an inhibitor of clinically relevant targets like CDK2.

The data generated from these in silico studies—including optimized geometry, reactivity descriptors, and predicted binding affinities—provide a robust, data-driven foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation. This synergistic approach, blending theoretical prediction with experimental work, is fundamental to accelerating the modern drug discovery pipeline.

References

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Molecules, 28(2), 559. Available at: [Link]

  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (n.d.). ResearchGate. Available at: [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega, 8(31), 28189–28203. Available at: [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2024). Molecules, 29(14), 3324. Available at: [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Journal of Cancer Research and Clinical Oncology, 150(6), 302. Available at: [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (2024). Heliyon, 10(7), e28980. Available at: [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2021). ResearchGate. Available at: [Link]

  • 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2014). International Journal of Molecular Sciences, 15(11), 21329–21342. Available at: [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2023). Molecules, 28(2), 856. Available at: [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2022). Scientific Reports, 12, 18784. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry, 12(11), 1896–1911. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2019). ResearchGate. Available at: [Link]

Sources

The Ascendancy of Pyrimidine-Thiazole Scaffolds: A Guide to Key Biological Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The fusion of pyrimidine and thiazole rings creates a heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1][2] This "privileged structure" is a cornerstone in the design of novel therapeutics due to its ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with a wide array of biological macromolecules.[1][2] Pyrimidine-thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth exploration of the primary biological targets of these derivatives, focusing on the mechanistic rationale for their inhibition and providing detailed, field-proven protocols for their validation. We will delve into the core targets that have shown the most promise in oncology: protein kinases, which are central regulators of cell signaling, and metabolic enzymes, which fuel rapid cellular proliferation.

Target Class 1: Protein Kinases – The Master Regulators of the Cell

Protein kinases are enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention. The pyrimidine-thiazole core serves as an excellent ATP-competitive scaffold, fitting into the ATP-binding pocket of many kinases to block their activity.

Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cell Proliferation

CDKs are a family of serine/threonine kinases that form the core engine of the cell cycle. By associating with their regulatory cyclin partners, they drive the progression of cells through the G1, S, G2, and M phases. In many cancers, this pathway is deregulated, leading to uncontrolled proliferation.[3] Pyrimidine-thiazole derivatives have been extensively developed as potent inhibitors of several key CDKs, most notably CDK2 and CDK9.[4][5][6][7][8]

Mechanism of Action & Rationale: The primary mechanism is ATP-competitive inhibition. The pyrimidine-thiazole scaffold mimics the purine ring of ATP, occupying the adenine-binding region of the kinase. Specific substitutions on the scaffold enhance potency and selectivity for different CDK isoforms.[4][6]

  • CDK2 Inhibition: CDK2, primarily complexed with Cyclin E and Cyclin A, is critical for the G1/S phase transition and S phase progression.[3][9] Inhibiting CDK2 leads to the accumulation of its substrate, the retinoblastoma protein (Rb), in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for DNA synthesis.[10][11] This effectively causes a G1 cell cycle arrest and can induce apoptosis.[7]

  • CDK9 Inhibition: CDK9, in complex with Cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes. Cancer cells are often highly dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 selectively downregulates these survival proteins, reinstating the cell's ability to undergo apoptosis.[4][6]

Signaling Pathway: The CDK/Rb-E2F Axis

The following diagram illustrates the critical G1/S checkpoint control pathway targeted by CDK2 inhibitors.

CDK_Pathway mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD_cdk46 Cyclin D / CDK4/6 mitogens->cyclinD_cdk46 activates Rb pRb cyclinD_cdk46->Rb phosphorylates p16 p16 (INK4a) p16->cyclinD_cdk46 inhibits E2F E2F Rb->E2F sequesters Rb_p p-pRb (Inactive) Rb_p->E2F releases cyclinE_cdk2 Cyclin E / CDK2 E2F->cyclinE_cdk2 activates transcription of Cyclin E S_phase S-Phase Gene Transcription (DNA Synthesis) E2F->S_phase activates cyclinE_cdk2->Rb hyper-phosphorylates cyclinE_cdk2->S_phase promotes inhibitor Pyrimidine-Thiazole CDK2 Inhibitor inhibitor->cyclinE_cdk2 inhibits

Caption: The CDK/Rb-E2F signaling pathway controlling G1/S cell cycle progression.

Data Presentation: Potency of Representative Pyrimidine-Thiazole CDK Inhibitors

Compound IDTarget(s)IC50 / Ki (nM)Target Cell LineCytotoxicity GI50 (nM)Reference
12u CDK97 (IC50)HCT-116-[4][6]
CDK2>600 (Ki)[4][6]
12e CDK9, CDK1, CDK2nanomolarHCT-116< 10[4]
20a CDK24 (IC50)--[5]
CDK99 (IC50)[5]
12c CDK24.7 (IC50)HCT-1161290[7]
Anaplastic Lymphoma Kinase (ALK): Targeting Oncogenic Fusions

ALK is a receptor tyrosine kinase that, when constitutively activated by chromosomal translocations (e.g., forming NPM-ALK or EML4-ALK fusion proteins), becomes a potent oncogenic driver in diseases like anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[1][6]

Mechanism of Action & Rationale: Oncogenic ALK fusions lead to ligand-independent dimerization and constitutive kinase activity.[1] This triggers a cascade of downstream signaling pathways, including PI3K/AKT, RAS/ERK, and JAK/STAT, which collectively promote cell proliferation and survival.[4][6][12] Pyrimidine-based derivatives have been designed to inhibit the ATP-binding site of ALK, shutting down these downstream signals and leading to apoptosis in ALK-addicted cancer cells.[13]

Target Class 2: Metabolic Enzymes – Starving the Cancer Cell

Cancer cells exhibit altered metabolism to support their high demand for energy and biosynthetic precursors. Targeting key metabolic enzymes is a powerful strategy to selectively eliminate malignant cells.

Dihydroorotate Dehydrogenase (DHODH): Cutting the Pyrimidine Supply Line

DHODH is a mitochondrial enzyme that catalyzes the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[14][15][16] This pathway is essential for producing the building blocks (uridine, cytidine, thymidine) required for DNA and RNA synthesis.[17][18] Rapidly proliferating cells, such as cancer cells, are often more dependent on this de novo pathway than normal cells, creating a therapeutic window.[15][16]

Mechanism of Action & Rationale: DHODH inhibitors bind to the enzyme, blocking its catalytic function.[17] This leads to a rapid depletion of the intracellular pyrimidine pool. The resulting "pyrimidine starvation" halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[15][16] This mechanism is distinct from kinase inhibition and represents a complementary therapeutic strategy. While the pyrimidine-thiazole scaffold is most famous for kinase inhibition, the broader pyrimidine core is a well-established feature in DHODH inhibitors.

Experimental Validation Workflows

Synthesizing a novel compound is only the first step. Rigorous, reproducible validation is paramount. The following section provides detailed, step-by-step protocols for the key assays used to characterize pyrimidine-thiazole derivatives against their primary targets.

Workflow Diagram: General Kinase Inhibitor Profiling

Workflow start Start: Synthesized Compound step1 Step 1: In Vitro Kinase Assay (e.g., ADP-Glo) start->step1 decision1 Potent Inhibition? (IC50 < 1 µM) step1->decision1 step2 Step 2: Cell Viability Assay (e.g., MTT Assay) decision1->step2 Yes end_fail End: Reprioritize or Redesign decision1->end_fail No decision2 Cytotoxic? (GI50 in target range) step2->decision2 step3 Step 3: Target Engagement & Pathway Analysis (Western Blot) decision2->step3 Yes decision2->end_fail No end_success End: Lead Candidate step3->end_success

Caption: A streamlined workflow for validating a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of a purified, recombinant kinase enzyme. It quantifies the amount of ADP produced, which is a direct product of the kinase's phosphotransferase reaction. Low ADP levels indicate high inhibition.[19][20]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix of the target kinase (e.g., CDK2/Cyclin A) in a suitable kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 2 µL of the kinase solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a second master mix containing the kinase's specific peptide substrate and ATP in assay buffer. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

Causality: This cell-based assay assesses the downstream consequence of target inhibition: a reduction in cell viability and proliferation. It measures the metabolic activity of living cells. NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][7][8][21] The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • In a 96-well flat-bottom plate, seed cells of a relevant cancer line (e.g., HCT-116 for CDK inhibitors) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (or medium with DMSO for vehicle control).

    • Incubate for 72 hours at 37°C in 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Protocol 3: Western Blot for Apoptosis Marker Detection

Causality: This assay provides mechanistic insight by confirming that the observed cytotoxicity is due to the induction of apoptosis. It detects the cleavage of key proteins in the apoptotic cascade, such as Caspase-3 and its substrate, PARP. The appearance of cleaved fragments is a hallmark of apoptosis.[22][23]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow until they reach ~70-80% confluency.

    • Treat cells with the test compound at 1x, 2x, and 5x its GI50 concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 12% or 4-20% gradient SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for an apoptosis marker (e.g., anti-Cleaved Caspase-3 or anti-PARP). The antibody for PARP should detect both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager.

    • Analyze the bands. A decrease in the full-length PARP band and a corresponding increase in the cleaved PARP fragment indicate apoptosis. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The pyrimidine-thiazole scaffold remains a highly productive framework in the quest for targeted therapeutics. Its proven ability to potently inhibit key oncogenic drivers like CDKs and ALK, as well as metabolic enzymes such as DHODH, underscores its versatility. The future of drug discovery with this scaffold lies in refining selectivity to minimize off-target effects and in the rational design of dual-target inhibitors that can attack cancer networks from multiple angles. The robust validation workflows detailed in this guide are essential tools for any researcher in this field, providing a clear and reliable path from chemical synthesis to a validated biological lead.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A COMPREHENSIVE REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE AND THIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Journal. [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Synthesis of thiazole linked chalcones and their pyrimidine analogues as anticancer agents. Taylor & Francis Online. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Oncology. [Link]

  • Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors with promising antitumor activity. PubMed. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

  • Inhibition of ALK Signaling for Cancer Therapy. AACR Journals. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • A comprehensive modular map of molecular interactions in RB/E2F pathway. Molecular Systems Biology. [Link]

  • Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Cell Death & Disease. [Link]

  • Cyclin-CDK-E2F-Rb pathway with estrogen signaling resulting in amplification of cyclin D is shown. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ALK Pathway. Creative Diagnostics. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ALK Signaling in Cancer. Creative Diagnostics. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]

  • Developmental Activation of the Rb–E2F Pathway and Establishment of Cell Cycle-regulated Cyclin-dependent Kinase Activity during Embryonic Stem Cell Differentiation. Molecular Biology of the Cell. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Solubility Profile of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for determining the comprehensive solubility profile of the novel heterocyclic compound, 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. As direct, extensive public data on this specific molecule is limited, this document serves as a procedural and strategic whitepaper. It outlines the requisite experimental protocols and theoretical considerations necessary to generate a robust and reliable solubility profile, a cornerstone for any successful drug development program.

The molecular structure of the target compound, possessing both an acidic carboxylic acid moiety and a basic pyrimidine ring, suggests a complex, pH-dependent solubility profile. Understanding this behavior is paramount, as solubility fundamentally influences a compound's bioavailability, manufacturability, and ultimate clinical efficacy.[1][2] This guide is structured to provide not just the "how," but the critical "why" behind each methodological choice, empowering researchers to generate a self-validating and authoritative dataset.

Section 1: Foundational Physicochemical & In-Silico Assessment

Before embarking on empirical studies, a foundational understanding of the molecule's inherent properties is essential. This initial phase leverages computational tools to forecast solubility behavior, guiding subsequent experimental design.

Structural Analysis

The subject molecule, with CAS number 1014631-26-5, has a molecular formula of C₈H₅N₃O₂S and a molecular weight of approximately 207.21 g/mol .[3][4] Its key functional groups are:

  • 1,3-Thiazole-4-carboxylic acid: The carboxylic acid group (pKa typically ~3-5) will be deprotonated and negatively charged at higher pH, increasing aqueous solubility.

  • Pyrimidin-2-yl group: The pyrimidine ring contains basic nitrogen atoms (pKa typically ~1-3) that will be protonated and positively charged at low pH, enhancing solubility in acidic conditions.

This zwitterionic potential indicates that the compound's solubility will be lowest near its isoelectric point and will increase significantly at both low and high pH values.[2][5]

In-Silico Solubility Prediction

Computational models offer a rapid, resource-efficient first pass at estimating solubility.[6][7] While not a substitute for experimental data, these predictions are invaluable for identifying potential challenges early.

Rationale: Machine learning algorithms and quantitative structure-property relationship (QSPR) models analyze vast datasets of known molecules to predict the properties of new ones.[6][8] This allows for an early flag of potentially low solubility, which is a major cause of failure in drug development.[9]

Recommended Approach:

  • Utilize multiple prediction models (e.g., those based on different algorithms like random forest or neural networks) to create a consensus prediction.[8][10]

  • Input the molecule's SMILES or InChI key into commercially available or open-source prediction software.

  • Analyze the predicted intrinsic solubility (solubility of the neutral species) and the pH-dependent solubility curve.

Section 2: Experimental Determination of Aqueous Solubility

Empirical measurement is the gold standard for defining a compound's solubility. A tiered approach, beginning with high-throughput kinetic assays and progressing to definitive thermodynamic measurements, is most efficient.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput measure of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[1][11]

Expertise & Causality: This assay is not a measure of true equilibrium solubility. Instead, it identifies compounds that are prone to immediate precipitation under assay conditions, a critical diagnostic for in vitro biological screening where similar DMSO-to-buffer dilutions are common.[1][11] A compound that precipitates in a kinetic assay can lead to unreliable biological data.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in 100% DMSO.[12][13]

  • Plate Setup: In a 96-well microplate, add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (typically starting at 100-200 µM).[11][12]

  • Incubation & Measurement: Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11][12] Measure the light scattering using a nephelometer. An increase in light scattering relative to controls indicates precipitation.

Data Presentation: Kinetic Solubility

Assay Type Method Buffer Temperature Result

| Kinetic | Nephelometry | PBS, pH 7.4 | 25°C | [Record highest concentration with no precipitation] |

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the definitive value for formulation and development.[9][14] This method is considered the gold standard and is recommended by the International Council for Harmonisation (ICH).[15][16]

Trustworthiness: The shake-flask method ensures self-validation by confirming that an equilibrium state has been reached between the dissolved and undissolved solid compound. This is typically achieved by incubating for an extended period (e.g., 24-48 hours) and ensuring the concentration in solution remains constant over the final time points.[14]

Experimental Protocol: ICH-Compliant Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid to a series of glass vials.[14]

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[14][17]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.

  • Sampling & Analysis: Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9][17]

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of aqueous buffer A->B C Seal and agitate (24-48h at 25/37°C) B->C D Centrifuge or let settle C->D E Filter supernatant D->E F Quantify concentration (HPLC-UV or LC-MS/MS) E->F G decision decision Start Start Solubility Characterization A In-Silico Prediction & Structural Analysis Start->A C Is compound for HTS bioassay? A->C B Kinetic Solubility Assay (Nephelometry) D Thermodynamic Solubility (Shake-Flask, pH 7.4) B->D C->B Yes C->D No E Is compound ionizable? D->E F Generate Full pH-Solubility Profile E->F Yes G Is oral delivery intended? E->G No F->G H Test in Biorelevant Media (FaSSIF/FeSSIF) G->H Yes End Complete Solubility Profile G->End No H->End

Caption: Decision workflow for comprehensive solubility profiling.

Conclusion

Characterizing the solubility of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid requires a systematic, multi-faceted approach. By integrating in-silico predictions with robust experimental protocols—from high-throughput kinetic screens to gold-standard thermodynamic measurements across a range of pH values and in complex biorelevant media—researchers can build a comprehensive and reliable solubility profile. This dataset is not merely a collection of numbers; it is a critical tool for informed decision-making throughout the drug development pipeline, mitigating risks and paving the way for the rational design of effective pharmaceutical products.

References

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

  • In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Computer-Aided Molecular Design. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PLOS ONE. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

  • Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. SciSpace. [Link]

  • In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • In vitro solubility assays in drug discovery. Future Medicinal Chemistry. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. [Link]

  • Absorption of drugs. Vetscraft. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

  • Phase solubility analysis and pH solubility profile. Slideshare. [Link]

  • PH Solubility Profile: Significance and symbolism. Laguide. [Link]

  • 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. ChemBK. [Link]

  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]

  • Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]

  • 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-. PubChem. [Link]

  • 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. PubChem. [Link]

Sources

Methodological & Application

synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid: A Key Intermediate in Pharmaceutical Research

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the well-established Hantzsch thiazole synthesis as the primary synthetic route, offering a step-by-step guide from starting materials to the final purified product. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a detailed experimental protocol but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction: The Significance of Thiazole Derivatives

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their unique chemical properties and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The title compound, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, is a valuable building block, combining the thiazole and pyrimidine rings, both of which are known to be present in biologically active molecules. This guide will focus on a reliable and reproducible method for its synthesis.

The Synthetic Strategy: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone or α-haloester. In our case, we will be utilizing pyrimidine-2-carbothioamide and an ethyl α-halo-β-ketoester.

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-defined mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting any potential issues.

Hantzsch_Mechanism Thioamide Pyrimidine-2-carbothioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloester Ethyl 3-bromo-2-oxopropanoate Haloester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key intermediate, ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate, and its subsequent hydrolysis to the final carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
Pyrimidine-2-carbothioamide34936-65-5139.18>98%Sigma-Aldrich
Ethyl 3-bromo-2-oxopropanoate609-17-6195.01>97%Sigma-Aldrich
Ethanol (anhydrous)64-17-546.07>99.5%Fisher Scientific
Sodium hydroxide (NaOH)1310-73-240.00>98%Merck
Hydrochloric acid (HCl), concentrated7647-01-036.4637%VWR Chemicals
Dichloromethane (DCM)75-09-284.93>99.8%Sigma-Aldrich
Magnesium sulfate (anhydrous)7487-88-9120.37>99.5%Acros Organics
Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate

This step involves the core Hantzsch thiazole condensation reaction.

Synthesis_Step1 Start Pyrimidine-2-carbothioamide + Ethyl 3-bromo-2-oxopropanoate Reaction Reflux in Ethanol Start->Reaction Workup Cooling & Filtration Reaction->Workup Product Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate Workup->Product

Caption: Workflow for the synthesis of the thiazole ester intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrimidine-2-carbothioamide (1.39 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the thioamide is completely dissolved.

  • To the resulting solution, add ethyl 3-bromo-2-oxopropanoate (2.15 g, 11 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete (disappearance of the starting thioamide), allow the mixture to cool to room temperature.

  • A precipitate will form upon cooling. Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate as a solid.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid

Step 2: Hydrolysis to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid.

Procedure:

  • In a 100 mL round-bottom flask, suspend the ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate (2.49 g, 10 mmol, assuming 100% yield from the previous step) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (0.8 g, 20 mmol) to the suspension.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).

  • After cooling the reaction mixture to room temperature, carefully acidify it to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water (3 x 15 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 90-95% Appearance: White to off-white solid

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylateC10H9N3O2S251.26135-1388.95 (d, 2H), 8.50 (s, 1H), 7.55 (t, 1H), 4.35 (q, 2H), 1.35 (t, 3H)
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acidC8H5N3O2S223.21210-215 (dec.)13.5 (br s, 1H), 8.90 (d, 2H), 8.40 (s, 1H), 7.50 (t, 1H)

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during workupEnsure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time if necessary.
Incomplete hydrolysis in Step 2Insufficient base or reaction timeUse a slight excess of NaOH and ensure the reaction mixture is homogeneous. Increase the reaction time.
Product is difficult to filterFine particle sizeAllow the precipitate to stand for a longer period before filtration or use a different filtration method.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their drug discovery and development programs. The provided characterization data will serve as a useful reference for confirming the identity and purity of the synthesized compound.

References

  • Hantzsch, A. & Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.20 , 3118–3132 (1887). [Link]

  • Thiazole - an overview | ScienceDirect Topics. ScienceDirect. [Link]

  • Pyrimidine - an overview | ScienceDirect Topics. ScienceDirect. [Link]

Application Notes and Protocols for the Investigation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole-Pyrimidine Scaffolds in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic compounds that can selectively target cancer cells while minimizing toxicity to normal tissues. Among these, the hybrid scaffold of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives has emerged as a promising area of investigation. This class of compounds combines the structural features of both pyrimidine and thiazole rings, moieties that are present in numerous clinically approved anticancer agents.[1][2] The inherent biological activities of these parent heterocycles, including their ability to interact with a wide range of enzymatic targets, make their combination a rational strategy for the development of new therapeutic agents.[1][2][3]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the preclinical evaluation of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its analogs as potential anticancer agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for in vitro and in vivo assessment, and offer insights into the interpretation of results.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Derivatives of the thiazole and pyrimidine core have demonstrated a remarkable diversity in their mechanisms of anticancer activity. This multifaceted approach enhances their potential as therapeutic candidates by targeting various hallmarks of cancer.

Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism of action for many thiazole-pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[2][3] Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.

Several key kinase families have been identified as targets for thiazole-containing compounds:

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[3]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and c-Met, which are often overexpressed or mutated in tumors, driving their growth and metastasis.[1][4][5]

  • B-RAF: A key component of the MAPK/ERK signaling pathway, the V600E mutation in B-RAF is a common driver in melanoma.[3]

Diagram: Generalized Kinase Inhibition by Thiazole-Pyrimidine Derivatives

G cluster_0 Cancer Cell Thiazole-Pyrimidine Derivative Thiazole-Pyrimidine Derivative Kinase (e.g., CDK, EGFR, B-RAF) Kinase (e.g., CDK, EGFR, B-RAF) Thiazole-Pyrimidine Derivative->Kinase (e.g., CDK, EGFR, B-RAF) Inhibits Substrate Substrate Kinase (e.g., CDK, EGFR, B-RAF)->Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., CDK, EGFR, B-RAF) Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition of

Caption: Kinase inhibition by thiazole-pyrimidine derivatives.

Induction of Apoptosis: Triggering Programmed Cell Death

A crucial hallmark of an effective anticancer agent is its ability to induce apoptosis in tumor cells. Thiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[6][7][8]

Key indicators of apoptosis induction include:

  • Caspase Activation: Activation of executioner caspases, such as caspase-3, is a central event in apoptosis.[7][8]

  • DNA Fragmentation: The cleavage of genomic DNA into smaller fragments is a characteristic feature of late-stage apoptosis.[7]

  • Modulation of Bcl-2 Family Proteins: Changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can indicate the engagement of the intrinsic apoptotic pathway.[7]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is another hallmark of apoptosis.[6]

Diagram: Apoptosis Induction Pathway

G cluster_0 Apoptotic Signaling Thiazole-Pyrimidine Derivative Thiazole-Pyrimidine Derivative Intrinsic Pathway Intrinsic Pathway Thiazole-Pyrimidine Derivative->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Thiazole-Pyrimidine Derivative->Extrinsic Pathway Caspase Cascade Caspase Cascade Intrinsic Pathway->Caspase Cascade Extrinsic Pathway->Caspase Cascade PARP Cleavage PARP Cleavage Caspase Cascade->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase Cascade->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis

Caption: Simplified overview of apoptosis induction.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a fundamental first step to determine the concentration-dependent cytotoxic effects of the test compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete growth medium (specific to each cell line)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the test compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining: Follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for various thiazole and pyrimidine derivatives against different cancer cell lines, as reported in the literature. This data highlights the potential potency and selectivity of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Thiazole HybridHL-600.57[9]
Thiazolo[5,4-d]pyrimidineA5491.4[6]
Thiazolo[5,4-d]pyrimidineA4313.1[6]
Thiazolo[5,4-d]pyrimidineT98G3.4[6]
Thiazole-incorporated PhthalimideMCF-70.2[7][8]
Thiazole-incorporated PhthalimidePC-120.43[7][8]
Thiazole-incorporated PhthalimideMDA-MB-4680.6[7][8]
2,4-dioxothiazolidine derivativeHepG22.04[4]
2,4-dioxothiazolidine derivativeMCF-71.21[4]

Conclusion and Future Directions

The 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold and its derivatives represent a fertile ground for the discovery of novel anticancer agents. Their ability to target multiple cancer-related pathways, including kinase signaling and apoptosis, underscores their therapeutic potential. The protocols outlined in these application notes provide a robust starting point for researchers to explore the anticancer properties of this promising class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of lead compounds.

  • In vivo efficacy studies: To evaluate the antitumor activity and pharmacokinetic properties of promising candidates in animal models.

  • Target deconvolution: To precisely identify the molecular targets of the most active compounds.

By systematically applying these methodologies, the scientific community can unlock the full potential of thiazole-pyrimidine derivatives in the fight against cancer.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).
  • Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. (2013). European Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). Iranian Journal of Basic Medical Sciences.
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate.
  • 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). National Center for Biotechnology Information.
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). National Center for Biotechnology Information.
  • Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). PubMed.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).
  • Synthesis, Characterization, and Anticancer Activity of Some Thiazole and Imidazolidine Derivatives Containing Pyridine Moiety. (n.d.). Semantic Scholar.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (n.d.). OUCI.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).

Sources

Application Notes & Protocols: The Utility of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This approach relies on screening small, low-molecular-weight compounds ("fragments") that, despite typically weak binding affinities, can form highly efficient and specific interactions with biological targets.[3] The 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold represents a privileged fragment motif, combining key features that make it an exceptional tool for FBDD campaigns. Its constituent pyrimidine and thiazole rings are prevalent in numerous biologically active agents, offering a rich potential for diverse molecular interactions.[4][5][6] This document provides a detailed guide for researchers, outlining the strategic application of this fragment, from initial screening and hit validation using biophysical methods to downstream hit-to-lead optimization strategies, using Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target.

Introduction: The Strategic Value of the Pyrimidinyl-Thiazole Fragment

The core value of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid lies in its chemical architecture. The pyrimidine ring can serve as a hydrogen bond acceptor and engage in key interactions within ATP-binding sites of kinases, while the thiazole ring acts as a versatile and relatively stable five-membered heterocycle.[1][7] The carboxylic acid moiety provides a crucial handle for both initial ionic interactions and, more importantly, for synthetic elaboration during hit-to-lead campaigns—a feature known as being "poised" for chemistry.[8]

Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including roles as inhibitors of kinases like p38 MAP Kinase and CDK2, making this scaffold particularly relevant for oncology and inflammation research.[4][9][10] This application note will use CDK2, a key regulator of the cell cycle and a validated cancer target, as a case study to demonstrate the practical application of this fragment.[4][7][9]

Chemical Properties of the Fragment
PropertyValueSource
IUPAC Name 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid[11][12]
CAS Number 1014631-26-5[11][12]
Molecular Formula C₈H₅N₃O₂S[11][12]
Molecular Weight 207.21 g/mol [11]

Conceptual Workflow: From Fragment Hit to Lead Candidate

An FBDD campaign using this fragment follows a structured, multi-stage process. The initial goal is to unequivocally confirm that the fragment binds to the target protein and to understand the nature of that interaction. This is achieved through a cascade of sensitive biophysical assays.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Primary Screen (e.g., nanoDSF) B Orthogonal Screen (e.g., SPR) A->B Confirm Binders C Affinity Determination (SPR KD Measurement) B->C Validate Hits D Structural Biology (X-ray Crystallography) C->D Elucidate Binding Mode E Biochemical Assay (e.g., Kinase Activity) C->E Confirm Functional Activity F Structure-Guided Design (Fragment Growing/Linking) D->F E->F G Synthesize Analogs F->G H Iterative SAR Analysis (Biological & Biophysical Data) G->H H->F I Lead Candidate H->I

Figure 1: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Synthesis of the Fragment Scaffold

The synthesis of substituted thiazoles is classically achieved via the Hantzsch thiazole synthesis.[13][14] A plausible and efficient route to the 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold involves the condensation of an α-haloketone with a thioamide.

Specifically, pyrimidine-2-carboximidamide can be treated with a source of sulfur (e.g., Lawesson's reagent) to form the corresponding pyrimidine-2-carbothioamide. This intermediate is then reacted with ethyl bromopyruvate. The resulting cyclization and condensation reaction yields ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate, which can be subsequently hydrolyzed under basic conditions (e.g., with LiOH) to afford the final carboxylic acid product.[15] This synthetic tractability is key for later generating analogs during hit-to-lead optimization.

Synthesis_Scheme R1 Pyrimidine-2-carbothioamide I1 Ethyl 2-(pyrimidin-2-yl)-1,3- thiazole-4-carboxylate R1->I1 Hantzsch Condensation R2 Ethyl Bromopyruvate R2->I1 Hantzsch Condensation P1 2-(Pyrimidin-2-yl)-1,3- thiazole-4-carboxylic acid I1->P1 Hydrolysis (e.g., LiOH)

Figure 2: Plausible Hantzsch synthesis route for the fragment.

Experimental Protocols: Screening and Validation

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[3][7] Thermal shift assays and Surface Plasmon Resonance are cornerstones of modern FBDD screening.[8][16]

Protocol 1: Primary Screening by nano-Differential Scanning Fluorimetry (nanoDSF)

Principle: nanoDSF measures the thermal stability of a protein by monitoring the change in its intrinsic tryptophan fluorescence as it unfolds with increasing temperature.[17] A ligand that binds and stabilizes the protein will cause a positive shift in its melting temperature (Tm). This method is rapid, low in protein consumption, and ideal for a primary screen.[8][18]

Materials:

  • Target Protein: Recombinant human CDK2 (e.g., 0.2 mg/mL in 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fragment: 100 mM 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in 100% DMSO.

  • Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

  • Instrumentation: NanoTemper Prometheus or similar nanoDSF instrument.

  • Consumables: nanoDSF grade capillaries, 96-well or 384-well plates.

Procedure:

  • Fragment Plate Preparation:

    • Thaw the 100 mM fragment stock plate at room temperature.

    • Create an intermediate plate by diluting the fragment to 2 mM in Assay Buffer (final DMSO concentration will be 2%). This high concentration is necessary to detect weak binding.

    • Prepare a "DMSO only" control well containing 2% DMSO in Assay Buffer.

  • Sample Preparation:

    • In a 96-well plate, mix 10 µL of the CDK2 protein solution with 10 µL of the 2 mM fragment solution (or 10 µL of the DMSO control). This results in a final fragment concentration of 1 mM and a final protein concentration of 0.1 mg/mL.

    • Incubate at room temperature for 15 minutes.

  • Capillary Loading:

    • Carefully load approximately 10 µL of each sample into the nanoDSF capillaries by capillary action. Avoid introducing bubbles.

    • Load the capillaries into the instrument's capillary holder.[8]

  • Instrument Setup and Data Acquisition:

    • Set the instrument parameters:

      • Excitation Power: 40-50%

      • Start Temperature: 20 °C

      • End Temperature: 95 °C

      • Temperature Ramp Rate: 1 °C/minute[8]

    • Initiate the thermal ramp and data collection, monitoring the ratio of fluorescence at 350 nm / 330 nm.

  • Data Analysis:

    • The instrument software will automatically calculate the Tm for each sample by identifying the inflection point of the unfolding curve.

    • A "hit" is defined as a fragment that induces a statistically significant positive thermal shift (ΔTm) compared to the DMSO control. A common threshold for a primary hit is a ΔTm ≥ 1.5 °C.

Protocol 2: Hit Validation and Affinity Estimation by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in mass on a sensor chip surface in real-time.[19][20] By immobilizing the target protein (ligand) and flowing potential binding partners (analyte) over the surface, one can measure association and dissociation kinetics, and determine binding affinity (KD). It serves as an excellent orthogonal method to validate DSF hits.[3]

Materials:

  • Target Protein: Recombinant human CDK2 with an affinity tag (e.g., His-tag or Biotin-tag for capture coupling).

  • Fragment: 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, serially diluted in running buffer from ~2 mM down to low µM concentrations.

  • Instrumentation: Biacore, Carterra, or similar SPR instrument.

  • Sensor Chip: CM5, NTA, or Streptavidin-coated chip, depending on the immobilization strategy.

  • Running Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

Procedure:

  • Protein Immobilization:

    • Immobilize CDK2 onto the sensor chip surface according to the manufacturer's protocol. For an NTA chip, use the His-tag for capture. Aim for a moderate immobilization level (e.g., 5000-8000 Response Units, RU) to ensure a good signal window without mass transport limitations.

    • Use one flow cell as a reference surface (e.g., activated and deactivated, or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a concentration series of the fragment in running buffer. It is crucial that the DMSO concentration is identical across all samples and the running buffer to minimize bulk mismatch.

    • Inject the fragment concentrations sequentially over the CDK2 and reference surfaces, starting from the lowest concentration. A typical injection time is 60 seconds, followed by a 120-180 second dissociation phase.

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting both the reference surface signal and the average of the blank injections.

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model (e.g., a 1:1 binding model) to determine the equilibrium dissociation constant (KD).

    • A confirmed hit will show a clear, concentration-dependent binding response that fits a saturation binding model.

Interpreting Results and Downstream Strategy

The combination of nanoDSF and SPR provides a robust validation system. A fragment that shows a significant ΔTm in DSF and a measurable KD in SPR is a high-confidence hit.

Hypothetical Data Summary
AssayParameterResult for FragmentInterpretation
nanoDSF ΔTm vs. DMSO Control+ 2.8 °CSignificant stabilization, indicates direct binding.
SPR KD (Steady-State)450 µMWeak, but typical affinity for a fragment hit.
Biochemical CDK2 IC₅₀> 1 mMNot expected to be potent; confirms weak interaction.
From Hit to Lead: Structure-Guided Optimization

Once a fragment like 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is validated, the next critical step is to obtain a high-resolution crystal structure of the protein-fragment complex.[8] This structural information is the blueprint for medicinal chemistry efforts.

Strategies for Optimization:

  • Fragment Growing: If the crystal structure reveals a vector for growth where the fragment can be extended into an adjacent pocket, new functional groups can be added. The carboxylic acid on the thiazole ring is an ideal "growth point." For example, it can be converted to an amide, linking to other small chemical groups that can pick up additional interactions (e.g., a hydrogen bond or a hydrophobic interaction).

  • Fragment Linking: If a separate screening campaign identifies another fragment that binds in a nearby pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in affinity and potency due to a highly favorable change in binding entropy.

The goal of this iterative process—combining structural biology, medicinal chemistry, and biological testing—is to improve the fragment's affinity and selectivity, transforming it from a micromolar binder into a potent, lead-like molecule with nanomolar activity.[21]

Conclusion

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is an exemplary fragment for FBDD campaigns targeting enzymes such as kinases. Its chemical features provide a strong starting point for generating specific, high-affinity interactions. By employing a rigorous screening cascade involving sensitive biophysical methods like nanoDSF and SPR, researchers can confidently identify and validate its binding. The subsequent application of structure-based design allows for the rational and efficient optimization of these initial weak hits into potent lead compounds, accelerating the drug discovery pipeline. However, it is important to note that thiazole-containing fragments can sometimes act as frequent hitters or exhibit non-specific activity, necessitating careful validation and characterization to ensure on-target engagement.[5][6][22]

References

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. Available at: [Link]

  • Ahmad, M. U. D., Fish, A., Molenaar, J., Sreeramulu, S., Richter, C., Altincekic, N., Schwalbe, H., Wienk, H., & Perrakis, A. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), 10.3791/62469. Available at: [Link]

  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Publishing. Available at: [Link]

  • Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors with promising antitumor activity. PubMed. Available at: [Link]

  • Park, H., Lee, S., Kim, K., & Hong, S. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3864–3867. Available at: [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based CDK2 inhibitors. ResearchGate. Available at: [Link]

  • Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. Available at: [Link]

  • Methods for fragments screening using surface plasmon resonance. University of Pittsburgh. Available at: [Link]

  • Moberg, A., Lindgren, M. T., & Holmgren, C. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. Available at: [Link]

  • Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Available at: [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Atobe, M., Naganuma, K., Kawanishi, M., Morimoto, A., Kasahara, K., Ohashi, S., Suzuki, H., Hayashi, T., & Miyoshi, S. (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6064–6067. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ResearchGate. Available at: [Link]

  • 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. Available at: [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. ChemBK. Available at: [Link]

Sources

Application Notes: High-Efficiency Derivatization of Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of thiazole-4-carboxylic acids, a core activity in modern medicinal chemistry and drug development. Thiazole-containing compounds are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[1][2][3] The protocols herein detail two robust and widely applicable methods for modifying the carboxylic acid moiety: esterification via an acyl chloride intermediate and direct amide coupling using the highly efficient HATU reagent. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles, practical insights, and troubleshooting advice to ensure successful synthesis and derivatization.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. Derivatization of the thiazole core, particularly at the 4-carboxylic acid position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. By converting the carboxylic acid into esters, amides, and other functional groups, chemists can fine-tune a molecule's solubility, stability, and binding affinity for its biological target. This guide provides validated, efficient protocols to empower researchers in this essential synthetic endeavor.

Core Chemical Principles of Carboxylic Acid Activation

The derivatization of a carboxylic acid hinges on the activation of the carboxyl group. The hydroxyl portion of a carboxylic acid is a poor leaving group, making direct reaction with nucleophiles like alcohols or amines kinetically unfavorable. Therefore, a two-step conceptual process is required:

  • Activation: The hydroxyl group is converted into a better leaving group. This is achieved by transforming the carboxylic acid into a more reactive intermediate, such as an acid chloride or an active ester.

  • Nucleophilic Attack: The activated intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the desired derivative, such as an ester or amide.

The two protocols detailed in this document exemplify the most common and effective strategies for achieving this transformation in the context of thiazole-4-carboxylic acids.

Experimental Workflows and Key Derivatization Protocols

The following diagram illustrates the general synthetic pathways described in this guide, starting from the parent thiazole-4-carboxylic acid and leading to either an ester or an amide derivative.

G cluster_0 Esterification Pathway cluster_1 Amidation Pathway start Thiazole-4-Carboxylic Acid acid_chloride Thiazole-4-Carboxylic Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ active_ester OAt-Active Ester Intermediate start->active_ester HATU, DIPEA ester Thiazole-4-Carboxylate Ester Derivative acid_chloride->ester Alcohol (R-OH), Base (optional) amide Thiazole-4-Carboxamide Derivative active_ester->amide Amine (R-NH₂)

Caption: General workflow for the derivatization of thiazole-4-carboxylic acid.

Protocol 1: Esterification via Acid Chloride Formation

This classic and highly reliable method involves the initial conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. This approach is particularly useful for synthesizing a wide range of esters from primary and secondary alcohols.

Causality: Thionyl chloride converts the hydroxyl of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[4][5] The subsequent attack by a chloride ion generates the acyl chloride, sulfur dioxide, and hydrochloric acid. The resulting acyl chloride is a potent electrophile, readily reacting with even moderately nucleophilic alcohols.

Materials:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired alcohol (e.g., ethanol, methanol) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Pyridine (optional, 1.2 eq)

  • Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend the thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Acid Chloride Formation: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood. The crude acid chloride is often used directly in the next step.

  • Ester Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool the solution to 0 °C. In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and, if the alcohol is not used as the solvent, an optional base like triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the alcohol solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Amide Coupling Using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation coupling reagent renowned for its high efficiency, rapid reaction times, and suppression of racemization.[6][7] It is the method of choice for coupling precious or complex amines, especially in peptide synthesis and late-stage drug functionalization.

Causality: The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[8][9] This process is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea.[9] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the final acylation step.[9]

G RCOOH R-COOH (Thiazole-4-Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation DIPEA DIPEA (Base) ActiveEster OAt-Active Ester (Key Intermediate) RCOO->ActiveEster Nucleophilic Attack HATU HATU HATU->ActiveEster Amide R-CO-NHR' (Final Amide) ActiveEster->Amide Acylation Amine R'-NH₂ (Amine) Amine->Amide

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring both pyrimidine and thiazole moieties. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active agents and approved drugs.[1] The thiazole ring, in particular, is a versatile component found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[2] As novel drug candidates progress through the development pipeline, the establishment of a robust, accurate, and precise analytical method for their quantification is a critical requirement for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and sensitive quantification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. The causality behind the selection of this methodology rests on its superior sensitivity and specificity compared to other techniques like HPLC-UV. Mass spectrometry allows for the unambiguous identification and quantification of the target analyte, even in complex biological matrices, by monitoring a specific precursor-to-product ion transition.

The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This ensures that the method is suitable for its intended purpose, providing trustworthy and reproducible data essential for regulatory submissions and drug development milestones.[5][6]

Principle of the Method: Reversed-Phase HPLC Coupled to Tandem Mass Spectrometry

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte of interest from potential impurities and matrix components. The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the composition of the mobile phase, the retention of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid on the column can be precisely controlled to achieve optimal separation.

Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. The molecule is first ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules. The carboxylic acid moiety makes this compound particularly amenable to negative ion mode ESI.[7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective technique. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is then selected in the third quadrupole and measured by the detector. This process ensures that only the analyte of interest contributes to the signal, drastically reducing chemical noise and matrix effects.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (Reference Standard, >99.5% purity)

  • Internal Standard (IS): 2-Aminothiazole-4-carboxylic acid (ATZA) or a stable isotope-labeled version of the analyte. The use of a structural analogue helps to normalize for variations during sample preparation and ionization.[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Biological Matrix (for bioanalysis protocol): Human plasma (K2-EDTA)

Instrumentation and Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer is required. The parameters below provide a validated starting point.

Parameter Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0.0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Temperature 550 °C
Capillary Voltage -3500 V
MRM Transition (Analyte) m/z 206.0 → 162.0 (Quantifier), m/z 206.0 → 120.0 (Qualifier)
MRM Transition (IS - ATZA) m/z 143.0 → 99.0
Collision Energy (Analyte) -22 eV (for 162.0), -35 eV (for 120.0)
Collision Energy (IS) -18 eV

Note: MRM transitions and collision energies are compound-specific and must be optimized empirically by infusing a standard solution of the analyte and internal standard.

Protocol 1: Quantification in API (Drug Substance)

This protocol is for determining the purity and concentration of the neat compound.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 acetonitrile/water to cover the expected concentration range (e.g., 1 µg/mL to 500 µg/mL).

  • Sample Preparation: Accurately weigh ~10 mg of the test sample, dissolve in 10 mL of 50:50 acetonitrile/water, and dilute to fall within the calibration curve range.

  • Analysis: Inject 5 µL of each calibration standard and sample solution into the HPLC-MS/MS system.

  • Data Processing: Construct a calibration curve by plotting the peak area of the analyte versus its nominal concentration. Determine the concentration of the test sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification in Human Plasma

This protocol is for determining the concentration of the analyte in a biological matrix, such as for pharmacokinetic studies.

  • Stock Solutions: Prepare separate stock solutions (1 mg/mL) for the analyte and the internal standard (IS) in methanol.

  • Spiking Solutions: Prepare working solutions of the analyte for spiking into blank plasma to create calibration standards (e.g., 0.1 to 1000 ng/mL). Prepare a working solution for the IS at a constant concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation): a. Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly. c. Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4 °C. f. Carefully transfer 100 µL of the supernatant to an HPLC vial.

  • Analysis: Inject 5 µL of the prepared supernatant into the HPLC-MS/MS system.

  • Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. The use of an area ratio corrects for any sample loss during preparation or variability in injection volume.[8] Determine the concentration in unknown samples from this curve.

Method Validation Summary

The described method must be validated according to ICH Q2(R1) guidelines to ensure its performance is reliable and suitable for its intended purpose.[3][9] Key validation parameters are summarized below.

Validation Parameter Specification/Typical Result Rationale
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity and Range Correlation coefficient (r²) > 0.995 over the range of 1-1000 ng/mL in plasma.Confirms a direct proportional relationship between the analyte concentration and the instrument response over a defined range.
Accuracy (Recovery) 85-115% of nominal concentration (90-110% for non-biological matrix).Measures the closeness of the determined value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[10]
Precision (RSD) Intra-day and Inter-day Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).Measures the degree of scatter between a series of measurements. It demonstrates the method's repeatability and intermediate precision.[10][11]
Limit of Quantification (LOQ) 1 ng/mL with accuracy within ±20% and precision ≤ 20% RSD.The lowest concentration on the calibration curve that can be reliably and reproducibly quantified with acceptable accuracy and precision.[12]
Matrix Effect Analyte response in post-extraction spiked matrix should be 85-115% of the response in a neat solution.Evaluates the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).Provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories or instruments.[13]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting for the bioanalytical protocol.

Caption: Workflow for the bioanalysis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. The described protocols for both API and plasma samples are built upon established analytical principles for similar chemical entities and are designed for high sensitivity, selectivity, and throughput. By adhering to the validation criteria outlined by regulatory bodies like the ICH, this method provides a trustworthy and scientifically sound system for supporting drug development activities, from early-stage discovery through to clinical trials. The detailed step-by-step instructions and workflow diagrams serve as a practical guide for researchers, scientists, and drug development professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Labcompliance. [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. National Institutes of Health (NIH), PMC. [Link]

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][5][14]triazole and Imidazo[2,1-b][3][4][14]thiadiazole Derivatives. MDPI. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning | Request PDF. ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health (NIH), PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health (NIH), PMC. [Link]

  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH), PMC. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH), PMC. [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. ResearchGate. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Preamble: The Imperative of Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) constitutes a formidable global health challenge, threatening to undermine decades of medical progress.[1][2] This reality has catalyzed an urgent, global search for novel antimicrobial compounds. Central to this endeavor are robust and reliable methods for screening and evaluating antimicrobial activity.[3][4] This document serves as a comprehensive technical guide, moving beyond mere procedural lists to explain the underlying principles and critical decision-making points in designing and executing antimicrobial screening assays. Our objective is to empower researchers to generate accurate, reproducible, and meaningful data in the quest for new therapeutics.

Section 1: Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

Before delving into specific protocols, a firm grasp of the core concepts is paramount. Antimicrobial Susceptibility Testing (AST) is the cornerstone of this field, providing the fundamental data to guide therapeutic decisions and drug discovery.[5]

The Minimum Inhibitory Concentration (MIC): The Gold Standard

The Minimum Inhibitory Concentration (MIC) is the universally accepted benchmark for quantifying the in vitro potency of an antimicrobial agent.[5] It is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[5][6][7] A lower MIC value signifies higher potency, meaning less drug is required to halt microbial growth.[8] This quantitative data is essential for distinguishing between susceptible and resistant pathogens and is far more informative than qualitative assessments.[3][9][10]

Bacteriostatic vs. Bactericidal Activity: A Critical Distinction

Antimicrobial agents are broadly classified based on their effect on microbial viability:

  • Bacteriostatic: These agents prevent the growth and replication of bacteria without directly killing them.[11][12] The infection is ultimately cleared by the host's immune system.

  • Bactericidal: These agents actively kill bacteria.[11][12]

This distinction, while seemingly clear, is more of a continuum.[11] The same drug can exhibit bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The formal differentiation relies on the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration of an agent required to kill ≥99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[13]

The relationship is defined by the MBC/MIC ratio:

  • MBC/MIC ≤ 4: The agent is considered bactericidal .[13][14]

  • MBC/MIC > 4: The agent is considered bacteriostatic .[13][14]

While it may seem intuitive that bactericidal drugs are superior, clinical evidence shows that bacteriostatic agents are highly effective for a wide range of infections, particularly in patients with competent immune systems.[11][14] The choice often depends on the infection's severity, location, and the patient's immune status.[12]

G cluster_0 Antimicrobial Action cluster_1 Classification Compound Compound MIC Minimum Inhibitory Concentration (MIC) Compound->MIC Inhibits Growth MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines Killing Concentration Ratio Calculate MBC/MIC Ratio MBC->Ratio Bacteriostatic Bacteriostatic (MBC/MIC > 4) Ratio->Bacteriostatic > 4 Bactericidal Bactericidal (MBC/MIC ≤ 4) Ratio->Bactericidal ≤ 4

Section 2: The Pillars of Reproducibility: Standardization and Quality Control

Meaningful antimicrobial screening is impossible without rigorous adherence to standardized procedures and a robust quality control (QC) system. These elements ensure that results are accurate, consistent, and comparable across different laboratories and experiments.[15]

The Role of Standardization Bodies: CLSI and EUCAST

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the two primary international bodies that establish standards for AST.[16][17][18] Their guidelines cover critical parameters including:

  • Media Composition: Specific media like Mueller-Hinton Agar (MHA) and Broth (MHB) are mandated.[19] For fastidious organisms, supplementation (e.g., with blood and β-NAD) is required.[19]

  • Inoculum Density: The initial concentration of microorganisms must be tightly controlled, typically standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.[20]

  • Incubation Conditions: Standardized temperature (e.g., 35±1°C) and duration (e.g., 16-24 hours) are crucial for consistent growth.[5][19]

The Non-Negotiable: Quality Control (QC) Strains

QC is a self-validating system built into every assay. It involves the routine testing of well-characterized reference strains with known susceptibility profiles.[15][21] These strains, often obtained from collections like the American Type Culture Collection (ATCC), serve as a benchmark to verify the entire testing process.[15][21]

Key QC Strains Recommended by CLSI/EUCAST:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

If the results for a QC strain fall outside the established acceptable ranges, patient or experimental results cannot be considered valid, and the entire assay must be investigated and repeated.[15][22]

Section 3: Core Screening Methodologies: Principles and Protocols

The choice of screening method depends on the research objective, throughput requirements, and the nature of the test compounds.[3] We will detail the most common and validated methods.

Agar-Based Diffusion Methods: The First Line of Screening

Diffusion methods are qualitative or semi-quantitative techniques ideal for initial screening of a large number of samples, such as natural product extracts.[20][23] The principle is simple: an antimicrobial agent diffuses from a source through a solid agar medium seeded with a test microorganism. The presence of a "zone of inhibition"—a clear area where growth is prevented—indicates antimicrobial activity.[23]

G A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) Plate A->B Uniformly spread C Apply Antimicrobial Source (Disk or Well) B->C Within 15 mins D Incubate Plate (e.g., 35°C, 18-24h) C->D Within 15 mins E Measure Zone of Inhibition (mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F Compare to breakpoints

This is the most standardized diffusion method.[23] Filter paper disks impregnated with a specific concentration of an antimicrobial agent are placed on the inoculated agar surface.[17]

Protocol: Disk Diffusion Assay

  • Inoculum Preparation: From a fresh (18-24h) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60° after each application to ensure confluent growth.

  • Disk Application: Aseptically apply the antimicrobial disks to the agar surface, ensuring firm contact. This should be done within 15 minutes of inoculation.[24]

  • Incubation: Invert the plates and incubate at 35±1°C for 16-20 hours.[19] Incubation should begin within 15 minutes of disk application.[24]

  • Result Interpretation: Measure the diameter of the zones of inhibition to the nearest millimeter (mm).[25] Compare these values to the zone diameter breakpoints established by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[16][26]

This variation is particularly useful for screening aqueous natural product extracts or other liquid samples.[23][27] Instead of a disk, a well is cut into the agar, and the test solution is pipetted into it.[23]

Protocol: Agar Well Diffusion

  • Inoculum & Plate Preparation: Follow steps 1 and 2 of the Disk Diffusion protocol.

  • Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to aseptically punch wells into the agar.[23]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into each well.[23][28] Include wells for a negative control (solvent) and a positive control (known antibiotic).

  • Incubation & Interpretation: Follow steps 4 and 5 of the Disk Diffusion protocol. Note that interpretation is often semi-quantitative, comparing the zone size to that of the controls.

MethodAdvantagesDisadvantages
Disk Diffusion Highly standardized, reproducible, cost-effective, tests a wide range of agents.[23][29]Qualitative/semi-quantitative, results influenced by drug solubility and diffusion rate.[3]
Agar Well Diffusion Good for screening liquid extracts, can accommodate larger sample volumes.[27]Less standardized than disk diffusion, viscosity of samples can affect diffusion.[23]
Broth Dilution Methods: Quantitative MIC Determination

Broth dilution methods are the gold standard for determining the MIC of an antimicrobial agent.[5] They involve challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[8][30]

This is the most common and high-throughput method, performed in 96-well microtiter plates.[6][10] It allows for testing multiple drugs or concentrations simultaneously.

Protocol: Broth Microdilution for MIC Determination

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typically, 100 µL of broth is used in each well, with the first well containing the highest drug concentration.

  • Prepare Standardized Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5][7]

  • Inoculate Plate: Add 100 µL of the standardized, diluted inoculum to each well containing the drug dilutions. The final volume in each well will be 200 µL.

  • Include Controls:

    • Growth Control: A well containing only inoculated broth (no drug) to ensure the organism is viable.[10]

    • Sterility Control: A well containing only uninoculated broth to check for contamination.[10]

    • QC Strain: Run a parallel test with a QC strain (e.g., S. aureus ATCC 29213) to validate the assay.

  • Incubation: Incubate the plate at 35°C for 16-24 hours in ambient air.[5]

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[5][9]

G plate Well 1 Well 2 Well 3 Well 4 ... Well 10 Growth Ctrl Sterility Ctrl C1 128 µg/mL C2 64 µg/mL C3 32 µg/mL C4 16 µg/mL C5 ... C6 0.25 µg/mL C7 No Drug C8 No Drug No Bacteria

Beyond Inhibition: Determining Bactericidal Activity

To determine if a compound is bactericidal, the MIC assay is extended to an MBC assay.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Perform MIC Test: Complete the Broth Microdilution protocol as described above.

  • Subculture: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, drug-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plates at 35°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] Visually, it is the lowest concentration plate that shows no (or very few) colonies.

Section 4: Interpreting the Data: From Numbers to Meaning

Obtaining a result is only half the battle; interpreting it correctly is critical.

The Concept of Clinical Breakpoints

For clinical antibiotics, MIC values are interpreted using clinical breakpoints .[31] These are specific MIC values, established by bodies like CLSI and EUCAST, used to categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[26][31]

  • Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.[9] The MIC is below the breakpoint.[31][32]

  • Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue levels. Therapeutic success is possible if the drug concentrates at the site of infection or if a higher dosage can be used.[9][26]

  • Resistant (R): Indicates that the organism is not inhibited by the usually achievable concentrations of the agent.[9] The MIC is above the breakpoint.[31][32]

Crucial Point: An MIC value for one antibiotic cannot be directly compared to the MIC of another.[9][31] A lower MIC number does not automatically mean it is a better drug; interpretation must always be done relative to the specific breakpoints for that drug-organism pair.[9][31]

Section 5: Conclusion and Future Outlook

The methodologies described herein represent the current standards for antimicrobial activity screening. While traditional methods like disk diffusion and broth microdilution remain mainstays due to their reliability and cost-effectiveness, the field is evolving.[3] Newer, more rapid technologies like flow cytometry and bioluminescence assays offer higher throughput and sensitivity but may be less accessible.[3][4] Regardless of the method employed, the foundational principles of standardization, rigorous quality control, and correct data interpretation are immutable. By adhering to these principles, researchers can ensure the integrity of their data and contribute meaningfully to the critical effort of discovering the next generation of antimicrobial agents.

References

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 16, 2026, from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved January 16, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021, July 13). Pharmacy Times. Retrieved January 16, 2026, from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2021, March 6). Biology LibreTexts. Retrieved January 16, 2026, from [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. Retrieved January 16, 2026, from [Link]

  • Interpretation of Culture & Susceptibility Reports. (n.d.). Clinician's Brief. Retrieved January 16, 2026, from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UKHSA. Retrieved January 16, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 16, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). NIH. Retrieved January 16, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (n.d.). BMG LABTECH. Retrieved January 16, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 22). NIH. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023, July 24). StatPearls - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2021, November 23). MDPI. Retrieved January 16, 2026, from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 16, 2026, from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2017, August 31). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved January 16, 2026, from [Link]

  • Bacteriostatic versus Bactericidal - Time of Care. (n.d.). Time of Care. Retrieved January 16, 2026, from [Link]

  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024, May 14). Microbe Investigations. Retrieved January 16, 2026, from [Link]

  • Bacteriostatic versus bactericidal activity. (1989, September). PubMed. Retrieved January 16, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 22). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Screening methods to determine antibacterial activity of natural products. (2007, June). SciELO. Retrieved January 16, 2026, from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2015, January 1). ASM Journals. Retrieved January 16, 2026, from [Link]

  • The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. (2017, December 27). IDStewardship. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021, December 21). MDPI. Retrieved January 16, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases (NICD). Retrieved January 16, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 16, 2026, from [Link]

  • EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace. Retrieved January 16, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved January 16, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 16, 2026, from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate. Retrieved January 16, 2026, from [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019, February 20). CLSI. Retrieved January 16, 2026, from [Link]

  • Assessment of antimicrobial activity. (2019, March 28). Protocols.io. Retrieved January 16, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, February 16). MDPI. Retrieved January 16, 2026, from [Link]

  • Antimicrobial assay. (n.d.). BIO-PROTOCOL. Retrieved January 16, 2026, from [Link]

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2013, May 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antimicrobial techniques for natural products. (n.d.). SlideShare. Retrieved January 16, 2026, from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017, March 27). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008, June). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Advantages and disadvantages of the common methods of antimicrobial susceptibility testing. (2021, December). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2021, January). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 16, 2026, from [Link]

  • Challenges in Screening. (2014, December 16). Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. Retrieved January 16, 2026, from [Link]

  • What problems might we face in using antibiograms to fight antibiotic resistance, and how can we fix them?. (2024, April 9). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Creation of a 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid Analog Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities, including kinase inhibition. The strategic generation of a diverse library of analogs around this core is a critical step in hit-to-lead campaigns and the broader drug discovery process. This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and characterization of a library of these analogs. It details robust protocols for the synthesis of the core scaffold via the Hantzsch thiazole synthesis, followed by methods for diversification at key positions. Furthermore, it outlines a step-by-step protocol for a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a powerful tool for screening the library against relevant biological targets. Emphasis is placed on the rationale behind experimental choices, quality control, and the assessment of physicochemical properties to ensure the generation of a high-quality compound library poised for successful hit identification.

Introduction: The Scientific Rationale

The convergence of the pyrimidine and thiazole heterocycles within a single molecular framework has proven to be a fruitful strategy in the design of biologically active small molecules. Pyrimidine derivatives are known for their roles in a multitude of cellular processes and are components of numerous approved drugs.[1] Similarly, the thiazole ring is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[2] The combination of these two heterocycles, linked and appended with a carboxylic acid, creates a scaffold with multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for targeting enzymes such as protein kinases, which have become the second most important class of drug targets.[3]

The creation of a focused library of analogs of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid allows for a systematic exploration of the structure-activity relationship (SAR). By modifying the pyrimidine ring, the thiazole core, and the carboxylic acid moiety, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. A well-curated library is a cornerstone of successful hit identification, prioritizing quality and diversity to enhance the probability of discovering novel therapeutic candidates.[4]

Synthetic Strategy: From Core Scaffold to Diverse Analogs

The overall strategy for generating the analog library is a two-pronged approach: first, the synthesis of the core 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold, followed by a diversification phase where analogs are created by modifying this core structure.

Synthesis of the Core Scaffold

The most direct and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[7] In our case, the key starting materials are pyrimidine-2-thioamide and an α-halo-pyruvic acid derivative.

Protocol 2.1.1: Synthesis of Pyrimidine-2-thioamide

  • Principle: The thioamide can be prepared from the corresponding pyrimidine-2-carboxamidine.

  • Procedure:

    • To a solution of pyrimidine-2-carboxamidine hydrochloride (1.0 eq) in pyridine, add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pyrimidine-2-thioamide.

Protocol 2.1.2: Hantzsch Thiazole Synthesis of Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate

  • Principle: This protocol utilizes the Hantzsch reaction to form the thiazole ring. The carboxylic acid is protected as an ethyl ester for the initial synthesis.

  • Procedure:

    • In a round-bottom flask, dissolve pyrimidine-2-thioamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will often precipitate out of solution. If not, concentrate the mixture and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate.

Protocol 2.1.3: Hydrolysis to the Carboxylic Acid Core

  • Principle: Saponification of the ethyl ester will yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

G

Library Diversification

With the core scaffold in hand, the next step is to generate a library of analogs by modifying three key positions: the carboxylic acid (R¹), the pyrimidine ring (R²), and potentially the thiazole ring (R³).

The carboxylic acid is a versatile handle for introducing a wide range of functionalities, most commonly through amide bond formation or esterification.

Protocol 2.2.1.1: Amide Coupling

  • Principle: Amide coupling reagents activate the carboxylic acid, allowing it to react with a primary or secondary amine. The choice of coupling reagent is crucial, especially for less reactive amines.[8] For challenging couplings with electron-deficient or sterically hindered amines, stronger activating agents may be necessary.[9]

  • Procedure (General):

    • To a solution of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1 eq).

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Amine Coupling Reagent Base Expected Yield (%)
AnilineHATUDIPEA70-85
BenzylamineEDC/HOBtDIPEA80-95
MorpholineT3PPyridine75-90
tert-ButylaminePyBOPDIPEA60-75
Table 1: Representative Amide Coupling Reactions.

Protocol 2.2.1.2: Esterification

  • Principle: The carboxylic acid can be converted to an ester using methods like the Steglich esterification or Fischer esterification. The Steglich method is often preferred for its mild conditions.[10]

  • Procedure (Steglich Esterification):

    • Dissolve the 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.

    • Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

    • Concentrate the filtrate and purify by column chromatography.

If the starting pyrimidine contains a halogen (e.g., a chloropyrimidine), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are powerful tools for introducing aryl or heteroaryl groups.[11]

Protocol 2.2.2.1: Suzuki-Miyaura Coupling

  • Principle: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyrimidine ring makes even chloro-pyrimidines reactive substrates.[12]

  • Procedure:

    • To a microwave vial, add the chloro-pyrimidine containing thiazole ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a solvent mixture, typically dioxane and water.

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

    • The resulting ester can then be hydrolyzed to the carboxylic acid as described in Protocol 2.1.3.

Boronic Acid Catalyst Base Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃80-90
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃75-85
Pyridine-3-boronic acidSPhos Pd G2K₃PO₄60-75
Table 2: Representative Suzuki-Miyaura Coupling Reactions.

G

Library Quality Control

The quality of a compound library is paramount for the success of any screening campaign.[13] Rigorous quality control (QC) is essential to confirm the identity, purity, and quantity of each compound.[14]

  • Identity Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of each compound, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to verify the chemical structure.

  • Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is the standard method for determining the purity of each library member.[15][16] A purity of >95% is generally required for high-throughput screening.

  • Quantification: Accurate quantification is crucial for obtaining reliable screening data. This can be achieved through methods such as quantitative NMR (qNMR) or by using a calibrated LC-MS method.

High-Throughput Screening: Kinase Inhibition Assay

Protein kinases are a major class of targets for drugs based on the 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, homogeneous, and high-throughput method for identifying kinase inhibitors.[17]

Protocol 4.1: TR-FRET Kinase Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[18]

  • Procedure:

    • Reagent Preparation:

      • Prepare a 2X kinase solution in the appropriate kinase buffer.

      • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at the Kₘ for the specific kinase.

      • Prepare a 2X detection mix containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer.

      • Prepare serial dilutions of the library compounds in DMSO, and then dilute further in kinase buffer.

    • Assay Plate Setup (384-well plate):

      • Add 5 µL of the diluted library compound solution to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO).

      • Add 5 µL of the 2X kinase solution to all wells.

      • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Kinase Reaction:

      • Seal the plate and incubate at room temperature for the optimized reaction time (typically 60-120 minutes).

    • Detection:

      • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺, inhibiting kinase activity.

      • Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the detection signal.

    • Data Acquisition:

      • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for europium and 665 nm for XL665).

    • Data Analysis:

      • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

      • Normalize the data to the controls (% inhibition).

      • For active compounds, perform dose-response experiments to determine the IC₅₀ value.

G

Physicochemical Property Assessment

In modern drug discovery, it is crucial to assess the physicochemical properties of compounds early in the process to predict their drug-like potential.[3][14] Properties such as solubility, lipophilicity (LogP), and permeability are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[19] High-throughput methods are available for the early-stage assessment of these properties.

Property High-Throughput Method Importance
Solubility Kinetic or thermodynamic solubility assays using UV/Vis or nephelometryPoor solubility can lead to low bioavailability and formulation challenges.
Lipophilicity (LogP/LogD) HPLC-based methods or computational predictionsAffects permeability, metabolic stability, and off-target effects.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across biological membranes.
Table 3: Key Physicochemical Properties and their Assessment.

Conclusion

The systematic creation of a high-quality library of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid analogs is a powerful strategy for the discovery of novel therapeutic agents. This guide has provided a detailed, experience-based framework for the synthesis of the core scaffold, diversification into a library of analogs, and subsequent high-throughput screening against protein kinases. By integrating robust synthetic protocols with rigorous quality control and early-stage physicochemical profiling, researchers can maximize the potential of this privileged scaffold and accelerate the journey from hit identification to lead optimization.

References

  • Yan, B., & Shaffer, K. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of Combinatorial Chemistry, 5(5), 567-574. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hughes, D. L. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(20), 7143-7146. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]

  • Evotec. (2025). The Importance of a Well-Curated Compound Library in Hit Identification. Evotec. [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6174-6177. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890. [Link]

  • National Center for Biotechnology Information. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • CENTURION UNIVERSITY. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Charles River Laboratories. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • National Center for Biotechnology Information. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683. [Link]

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 60-64. [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 11(7), 844-852. [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2006). Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. Russian Journal of General Chemistry, 76, 1481-1484. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(11), 1876-1891. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the common challenges encountered during this synthesis, offering troubleshooting solutions and frequently asked questions to enhance your experimental outcomes and improve yield.

The primary synthetic route to this valuable heterocyclic compound is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a pyrimidine-containing thioamide or equivalent with an α-haloketone derivative, followed by hydrolysis of the resulting ester. While theoretically straightforward, this reaction sequence is often plagued by issues that can significantly impact yield and purity. This guide provides the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my overall yield of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid consistently low?

Answer: Low yields can stem from several factors throughout the two-step synthesis. Let's break down the potential causes and remedies for each stage.

Step 1: Thiazole Ring Formation (Condensation)

  • Incomplete Reaction: The initial condensation between pyrimidine-2-carbothioamide and ethyl bromopyruvate is the critical C-S and C-N bond-forming step. If this reaction does not go to completion, the overall yield will be poor.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time.

  • Side Reactions: The α-bromoketone (ethyl bromopyruvate) is highly reactive and can undergo self-condensation or other side reactions, especially under basic conditions.

    • Solution: Ensure a slow, controlled addition of the ethyl bromopyruvate to the solution of the pyrimidine-2-carbothioamide. This maintains a low concentration of the electrophile, minimizing side reactions. Using a non-nucleophilic base, if one is required by your specific protocol, can also mitigate this.

Step 2: Ester Hydrolysis (Saponification)

  • Incomplete Hydrolysis: The conversion of the intermediate ethyl ester to the final carboxylic acid can be sluggish.

    • Solution: Ensure a sufficient excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion. Typically, 2-4 equivalents are recommended. Monitor via TLC or LC-MS until the ester starting material is no longer detectable. If the reaction stalls, gentle heating (40-60 °C) can be applied.

  • Product Degradation: The thiazole ring can be susceptible to decomposition under harsh basic conditions or prolonged heating.

    • Solution: Perform the hydrolysis at room temperature if possible, or with minimal heating. Once the reaction is complete, neutralize the mixture promptly with acid to isolate the carboxylic acid.

Question 2: I am observing multiple spots on my TLC plate after the condensation step. What are these impurities?

Answer: The presence of multiple spots indicates the formation of side products. The most common impurities in this reaction are:

  • Unreacted Starting Materials: Pyrimidine-2-carbothioamide and ethyl bromopyruvate.

  • Dimerization/Self-Condensation of Ethyl Bromopyruvate: This can occur, especially if the reaction conditions are not optimized.

  • Formation of an Oxazole Byproduct: If the starting material is pyrimidine-2-carboxamide instead of the thioamide, the corresponding oxazole can form. Ensure you are using the correct thioamide starting material.

Solution:

  • Purification: The crude ester intermediate should be purified before proceeding to the hydrolysis step. Column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the desired thiazole ester from the starting materials and byproducts.

  • Reaction Condition Optimization: To minimize byproduct formation, revisit the reaction conditions as described in Question 1. Slow addition of the electrophile and temperature control are key.

Question 3: My final product is difficult to purify and appears to be contaminated with salts. How can I improve the work-up procedure?

Answer: Salt contamination is a common issue, especially after the hydrolysis and subsequent neutralization steps.

Solution:

  • Careful Neutralization: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl) to precipitate the carboxylic acid. Monitor the pH carefully. The desired product will precipitate at its isoelectric point (typically around pH 3-4). Adding too much acid can sometimes lead to the formation of the hydrochloride salt of any basic functionalities, which may have different solubility properties.

  • Washing: Once the product has been filtered, wash the solid thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl or LiCl). A final wash with a small amount of a non-polar solvent like diethyl ether or hexane can help remove any residual organic impurities.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the condensation reaction?

A1: Ethanol is the most commonly reported and effective solvent for this reaction. It readily dissolves the pyrimidine-2-carbothioamide and provides a suitable medium for the condensation with ethyl bromopyruvate. Other polar protic solvents like methanol or isopropanol can also be used.

Q2: Can I use pyrimidine-2-carboxamidine instead of pyrimidine-2-carbothioamide?

A2: While structurally similar, using pyrimidine-2-carboxamidine with ethyl bromopyruvate would lead to the formation of an aminothiazole, not the desired 2-(pyrimidin-2-yl)thiazole. For the target molecule, the thioamide is the correct starting material.

Q3: What are the key safety precautions for this synthesis?

A3: Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the synthesis.

Synthesis Workflow cluster_step1 Step 1: Thiazole Formation cluster_step2 Step 2: Hydrolysis reagents1 Pyrimidine-2-carbothioamide + Ethyl Bromopyruvate solvent1 Ethanol reagents1->solvent1 Dissolve reaction1 Stir at RT (e.g., 12-24h) solvent1->reaction1 workup1 Purification (Column Chromatography) reaction1->workup1 Crude Product intermediate Ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate workup1->intermediate base Aqueous NaOH or LiOH intermediate->base Suspend/Dissolve reaction2 Stir at RT base->reaction2 neutralize Acidify with HCl (pH 3-4) reaction2->neutralize Crude Salt isolate Filter & Wash Solid neutralize->isolate Precipitate final_product 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid isolate->final_product

Caption: General two-step workflow for the synthesis.

Detailed Protocol: Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrimidine-2-carbothioamide (1.0 eq) in absolute ethanol (approximately 10 mL per gram of thioamide).

  • To this solution, add ethyl bromopyruvate (1.05 eq) dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure ethyl ester.

Detailed Protocol: Hydrolysis to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
  • Suspend the purified ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the final product.

Quantitative Data Summary

The following table provides an overview of expected outcomes based on reaction conditions. These values are illustrative and can vary based on experimental setup and scale.

Parameter VariedCondition A (Standard)Condition B (Optimized)Expected Yield (%)Purity (%)
Condensation Temperature Room Temperature50 °C60-70>95
Hydrolysis Base NaOHLiOH85-95>98
Purification of Intermediate None (Crude)Column Chromatography40-50 (overall)~90
Purification of Intermediate Column ChromatographyColumn Chromatography55-65 (overall)>98

Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting low yields.

Troubleshooting Flow start Low Final Yield check_step1 Analyze Step 1 (Condensation) start->check_step1 check_step2 Analyze Step 2 (Hydrolysis) start->check_step2 incomplete_cond Incomplete Reaction? check_step1->incomplete_cond Check TLC/LCMS of crude ester incomplete_hydro Incomplete Hydrolysis? check_step2->incomplete_hydro Check TLC/LCMS of final crude side_products Side Products Present? incomplete_cond->side_products No sol_cond_time Action: Increase Reaction Time/Temp incomplete_cond->sol_cond_time Yes sol_purify Action: Purify Intermediate via Chromatography side_products->sol_purify Yes workup_loss Loss during Work-up? incomplete_hydro->workup_loss No sol_hydro_time Action: Increase Base eq. or Time/Temp incomplete_hydro->sol_hydro_time Yes sol_workup Action: Careful pH adjustment & Washing workup_loss->sol_workup Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • Title: Synthesis and biological evaluation of novel 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a critical process in the development of various pharmacologically active agents. The most prevalent synthetic route is a variation of the Hantzsch thiazole synthesis, which involves the cyclocondensation of pyrimidine-2-carbothioamide with an ethyl α-haloacetoacetate derivative, followed by the hydrolysis of the resulting ester.[1][2] While robust, this multi-step synthesis is prone to several side reactions that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting for common issues encountered during this synthesis, offering mechanistic explanations and practical solutions for researchers in the field.

Troubleshooting Guide & FAQs

This section is designed to address the most common challenges encountered during the synthesis, presented in a direct question-and-answer format.

Part 1: The Hantzsch Cyclization Step

The initial and most crucial step is the formation of the thiazole ring to yield Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate.

Question 1: My yield of the thiazole ester is significantly lower than expected. What are the primary causes?

Answer: Low yields in the Hantzsch synthesis are a frequent issue and can typically be traced back to one of three areas: reactant quality, reaction conditions, or competing side reactions.[3]

  • Causality 1: Reactant Purity & Stability:

    • Pyrimidine-2-carbothioamide: This starting material can be susceptible to degradation, especially if impure. Use freshly prepared or high-purity thioamide.

    • Ethyl 2-chloro-3-oxobutanoate: This α-haloketone is reactive and can undergo self-condensation or decomposition over time. It is advisable to use it fresh or distill it prior to use.

    • Solvent Purity: The presence of water can be detrimental in some cases. Using anhydrous solvents like absolute ethanol is often recommended to prevent unwanted hydrolysis of the α-haloketone or intermediates.[3]

  • Causality 2: Suboptimal Reaction Conditions:

    • Temperature: While many Hantzsch syntheses require heat to proceed efficiently, excessive temperatures can promote the formation of degradation products and byproducts.[4] An optimal temperature, typically refluxing ethanol, should be maintained.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can increase the likelihood of side reactions. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Causality 3: Formation of Isomeric Byproducts:

    • Under strongly acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles.[5] While less common with unsubstituted thioamides, maintaining neutral or slightly basic conditions is a good preventative measure.[3]

Question 2: I'm observing a significant amount of an unknown, polar impurity on my TLC plate that doesn't correspond to either starting material. What might it be?

Answer: This is a classic symptom of byproduct formation. In the context of the Hantzsch synthesis, a likely candidate is the formation of a bis(thiazole) or other condensation byproducts. This can occur if the stoichiometry of the reactants is not carefully controlled. Another possibility, if conditions become acidic, is the formation of isomeric side products.[3][5]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure an accurate 1:1 molar ratio of the pyrimidine-2-carbothioamide and the ethyl 2-chloro-3-oxobutanoate.

    • Control pH: The reaction is typically run in a neutral solvent like ethanol. The HCl generated during the reaction can be neutralized by adding a mild, non-nucleophilic base like sodium bicarbonate at the end of the reaction.[1][6]

    • Characterize the Byproduct: If the problem persists, isolate the byproduct using column chromatography and characterize it (e.g., via MS and NMR) to definitively identify its structure. This will provide clear insights into the side reaction pathway that needs to be suppressed.

Part 2: The Saponification (Hydrolysis) Step

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This step introduces its own set of potential side reactions.

Question 3: My final product is contaminated with a less polar impurity, which I've identified as 2-(Pyrimidin-2-yl)-1,3-thiazole. How is this forming and how can I prevent it?

Answer: The presence of 2-(Pyrimidin-2-yl)-1,3-thiazole is a clear indication of a decarboxylation side reaction. Thiazole-4-carboxylic acids can be susceptible to losing CO₂, especially under harsh conditions like high temperatures or strong acidity.[7][8]

  • Mechanism of Decarboxylation: The reaction proceeds via the loss of carbon dioxide, often facilitated by protonation of the carboxyl group under acidic conditions or simply by heat. The resulting intermediate is an ylide or carbanion at the C4 position, which is then protonated by the solvent to yield the final decarboxylated product.[9]

  • Preventative Measures:

    • Milder Hydrolysis Conditions: Avoid excessively high temperatures or prolonged heating during the saponification and subsequent workup. A typical procedure involves refluxing with 10% aqueous NaOH for about an hour, which is usually sufficient without causing significant decarboxylation.[10]

    • Careful Acidification: During the workup, acidify the solution slowly and at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Localized "hot spots" of high acid concentration and temperature can promote decarboxylation. Aim for a final pH of around 2-3 for complete precipitation.[11][12]

    • Avoid Strong Mineral Acids for Extended Periods: If the product needs to be in an acidic solution for any reason, keep the exposure time and temperature to a minimum.

Question 4: My NMR analysis shows a mixture of the desired carboxylic acid and the starting ethyl ester. How can I ensure the hydrolysis goes to completion?

Answer: Incomplete hydrolysis is a common issue that can almost always be resolved by adjusting the reaction conditions to favor the complete saponification of the ester.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure at least 2-3 equivalents of the base (e.g., NaOH or LiOH) are used. One equivalent will be consumed by the carboxylic acid product.

    • Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reflux time and monitor the progress by TLC. A co-spot of the starting ester is essential for accurate monitoring.

    • Consider a Co-solvent: If the starting ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve miscibility and accelerate the reaction. The solvent must be stable to the basic conditions.

Summary of Potential Side Products and Solutions
Side Product IDStructure NameStage of FormationProbable CauseRecommended Solution
SP-1 Isomeric Thiazole (e.g., 2-imino-2,3-dihydrothiazole)Hantzsch CyclizationHighly acidic reaction conditions.Maintain neutral pH; avoid strong acid catalysts.[3][5]
SP-2 2-(Pyrimidin-2-yl)-1,3-thiazoleHydrolysis / WorkupExcessive heat or strong acidity during hydrolysis or acidification.Use milder hydrolysis conditions (e.g., lower temp, shorter time); cool during acidification.[7]
SP-3 Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylateHydrolysisIncomplete saponification reaction.Increase base equivalents, reaction time, or use a co-solvent.
SP-4 Self-condensation products of α-haloketoneHantzsch CyclizationPoor quality α-haloketone; non-optimal reaction temperature.Use fresh or distilled α-haloketone; maintain optimal reaction temperature.

Visual Guides & Protocols

Diagrams of Key Pathways

dot digraph "Synthesis_and_Side_Reactions" { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1. Main Synthetic Pathway and Key Side Reactions", labelloc=b, fontname="Arial", fontsize=12, width=8.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM1 [label="Pyrimidine-2-\ncarbothioamide"]; SM2 [label="Ethyl 2-chloro-\n3-oxobutanoate"]; Intermediate [label="Ethyl 2-(pyrimidin-2-yl)-\n1,3-thiazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-(Pyrimidin-2-yl)-1,3-thiazole-\n4-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Decarboxylated Byproduct\n(2-(Pyrimidin-2-yl)-1,3-thiazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {SM1, SM2} -> Intermediate [label=" Hantzsch Cyclization\n(EtOH, Reflux)"]; Intermediate -> Product [label=" Saponification\n(NaOH, H₂O, Reflux)"]; Product -> SideProduct1 [label=" Decarboxylation\n(Heat / Acid)", style=dashed, color="#EA4335"]; Intermediate -> Product [label=" Workup\n(HCl, 0°C)"]; }

Caption: Figure 1. Main Synthetic Pathway and Key Side Reactions

dot digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Figure 2. Troubleshooting Workflow for Low Yield", labelloc=b, fontname="Arial", fontsize=12, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low Yield Observed in\nHantzsch Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Step 1: Verify Purity of\nStarting Materials & Solvents", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Step 2: Optimize Reaction\nConditions (Temp, Time)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeByproducts [label="Step 3: Analyze for\nByproducts via TLC/LC-MS", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityOK [label="Purity is High", shape=ellipse]; PurityBad [label="Purify/Replace\nReagents", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ConditionsOK [label="Conditions are Optimal", shape=ellipse]; ConditionsBad [label="Systematically Adjust\nTemp/Time", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ByproductsPresent [label="Isolate & Characterize\nByproduct to Adjust Strategy", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; YieldImproved [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> PurityBad [label=" Impurities Found"]; CheckPurity -> PurityOK [label=" No Issues"]; PurityBad -> CheckPurity; PurityOK -> CheckConditions; CheckConditions -> ConditionsBad [label=" Suboptimal"]; CheckConditions -> ConditionsOK [label=" No Issues"]; ConditionsBad -> CheckConditions; ConditionsOK -> AnalyzeByproducts; AnalyzeByproducts -> ByproductsPresent [label=" Byproducts Detected"]; AnalyzeByproducts -> YieldImproved [label=" Clean Reaction"]; ByproductsPresent -> YieldImproved; }

Caption: Figure 2. Troubleshooting Workflow for Low Yield

Appendix A: Reference Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Part 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add pyrimidine-2-carbothioamide (1.0 eq) and absolute ethanol (approx. 10 mL per gram of thioamide).

  • Stir the suspension until the thioamide is well-dispersed.

  • Add ethyl 2-chloro-3-oxobutanoate (1.05 eq) to the mixture.[2]

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water, which may cause the product to precipitate.

  • If necessary, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from ethanol.

Part 2: Hydrolysis to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

  • Suspend the crude ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).[10]

  • Heat the mixture to reflux for 1-2 hours, until the solid fully dissolves and the reaction is complete (monitored by TLC).

  • Cool the resulting clear solution in an ice bath to 0-5°C.

  • While stirring vigorously, slowly add 6M hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A thick precipitate should form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final carboxylic acid.

References
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2017).
  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chem Help ASAP. (2020, November 5).
  • LookChem. (n.d.).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Spinelli, D., Noto, R., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry, 14(7), 1325-1328.
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
  • Master Organic Chemistry. (2022, May 20).
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • National Institutes of Health. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(11), 12735–12746.
  • National Center for Biotechnology Information. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(38), 35012–35033.
  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)
  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • National Institutes of Health. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(3), 1083.

Sources

Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazole ring formation. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimicrobials, antiretrovirals, and anti-inflammatory drugs.[1][2] The construction of the thiazole ring, most commonly via the Hantzsch synthesis, is a foundational reaction for drug development professionals.[3][4] However, its success is highly sensitive to reaction conditions, often leading to challenges such as low yields, byproduct formation, and purification difficulties.

This guide is structured to provide direct, actionable solutions to common experimental issues. It combines established chemical principles with practical, field-proven insights to help you navigate the complexities of thiazole synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during thiazole synthesis in a direct question-and-answer format.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low or no yield is the most frequent issue and can be traced back to several critical factors. Let's break down the probable causes and solutions systematically.

Probable Causes & Recommended Actions:

ParameterPotential IssueRecommended Action & Explanation
Starting Materials Purity and StabilityThe α-haloketone and thioamide are the primary suspects. α-haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions from impurities.[5] Similarly, ensure the thioamide has not degraded. Verify purity via NMR or melting point analysis.
Reaction Temperature Suboptimal TemperatureMany Hantzsch syntheses require heating to proceed at an efficient rate.[6] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary. Conversely, excessive heat can cause decomposition, so monitor the reaction closely.
Reaction Time Incomplete ReactionThe reaction may simply need more time. Monitor the consumption of starting materials using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration until TLC indicates completion.
Solvent Choice Poor Solubility or ReactivityThe solvent choice is critical.[7] Alcohols like ethanol or methanol are common and effective.[6] For some multi-component reactions, a mixture such as ethanol/water can improve solubility and yields.[8][9] The solvent must adequately dissolve the reactants to facilitate their interaction.
Stoichiometry Incorrect Reagent RatioAn incorrect molar ratio of reactants can halt the reaction or lead to byproducts. While a 1:1 ratio of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[5][7]

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low / No Yield Observed check_purity Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purify Purify or Resynthesize Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions increase_temp Increase Temperature (e.g., 40-60°C or reflux) check_conditions->increase_temp Temp too low? extend_time Extend Reaction Time (Monitor by TLC) check_conditions->extend_time Time too short? change_solvent Change Solvent (e.g., Ethanol, Methanol) check_conditions->change_solvent Solvent issue? optimize_stoichiometry Adjust Stoichiometry (e.g., slight excess of thioamide) check_conditions->optimize_stoichiometry Stoichiometry? success Yield Improved increase_temp->success extend_time->success change_solvent->success optimize_stoichiometry->success

Caption: Troubleshooting workflow for low-yield thiazole synthesis.

Q2: My reaction produces multiple spots on TLC, and purification is difficult. How can I minimize byproduct formation?

A2: The formation of multiple products is typically due to side reactions or incorrect regioselectivity. The key is to control the reaction conditions to favor the desired pathway.

  • Probable Cause 1: Isomer Formation (Regioselectivity Issue)

    • Explanation: When using N-monosubstituted thioureas, the condensation with an α-haloketone can lead to two different regioisomers: the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5][10]

    • Solution: The regioselectivity is highly dependent on the pH of the reaction medium.

      • Neutral/Basic Conditions: Running the reaction in a neutral solvent like ethanol or methanol typically favors the formation of the desired 2-(N-substituted amino)thiazoles.[7][10]

      • Acidic Conditions: Under strongly acidic conditions (e.g., using HCl in ethanol), the reaction can shift to produce the 2-imino-2,3-dihydrothiazole isomer as a significant byproduct or even the major product.[5][10] Therefore, unless the imino isomer is the target, avoid acidic catalysts or ensure any acidic species are neutralized.

  • Probable Cause 2: Self-Condensation or Dimerization

    • Explanation: The α-haloketone can undergo self-condensation, or other side reactions can lead to bis-thiazoles or other complex mixtures, particularly at high temperatures or concentrations.

    • Solution:

      • Control Temperature: Avoid excessive heat, which can accelerate side reactions.

      • Slow Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low concentration of the electrophilic ketone, minimizing its chance to react with itself.

      • Check Stoichiometry: Ensure you are not using a large excess of one reagent, which could promote unwanted pathways.[7]

Q3: Purification of my final thiazole product is challenging. What are the best strategies?

A3: Purification is often complicated by the polarity of the thiazole ring and the presence of persistent impurities. A multi-step approach is often necessary.

  • Step 1: Acid-Base Workup:

    • Rationale: Thiazoles are basic due to the nitrogen atom at position 3.[4][11] This property can be exploited for purification.

    • Procedure: After the reaction, pour the mixture into a basic solution like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6] This neutralizes any acid formed and often precipitates the crude thiazole product. If the product remains in solution, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove basic impurities, then wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 2: Recrystallization:

    • Rationale: This is an excellent method for purifying solid products.

    • Procedure: Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, acetone, or mixtures like ethanol/water or hexanes/ethyl acetate. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Step 3: Column Chromatography:

    • Rationale: If recrystallization is ineffective or if byproducts have similar solubility, silica gel chromatography is the method of choice.

    • Procedure: Use a solvent system (eluent) that provides good separation of your product from impurities on a TLC plate (aim for an Rf value of ~0.3 for your product). A common starting point is a mixture of hexanes and ethyl acetate; the ratio can be adjusted based on the polarity of your compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis is a classic cyclocondensation reaction. The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This forms an isothioamide intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon. The subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic thiazole ring.

G reactants Thioamide + α-Haloketone intermediate Isothioamide Intermediate reactants->intermediate Sₙ2 Attack cyclized Cyclized Intermediate (Hemiaminal-like) intermediate->cyclized Intramolecular Nucleophilic Attack product Thiazole Product + H₂O cyclized->product Dehydration

Sources

stability issues of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific experimental challenges you may encounter with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and provides a logical, step-by-step approach to identify and resolve them.

Issue 1: Unexpected Precipitation or Cloudiness of the Solution

Question: I've prepared a solution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in an aqueous buffer, but I'm observing precipitation over time. What could be the cause and how can I fix it?

Answer:

Precipitation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in aqueous solutions is most commonly linked to pH-dependent solubility. As a carboxylic acid, its solubility is significantly influenced by the pH of the medium.

Causality:

  • Acidic pH: In acidic conditions (pH below its pKa), the carboxylic acid group exists predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in aqueous media, leading to precipitation.

  • Near Neutral or Basic pH: At pH values above its pKa, the carboxylic acid group is deprotonated to its carboxylate form (-COO⁻), which is an ionic species and thus more soluble in polar solvents like water. The sodium salt of the similar compound 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is noted to be soluble in water[1].

Troubleshooting Protocol:

  • Verify Solution pH: Use a calibrated pH meter to accurately measure the pH of your solution where precipitation is observed.

  • Adjust pH: If the pH is acidic, carefully add a small amount of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. The target pH should be determined empirically but starting with a pH around 7.4 is a good initial step for many biological applications.

  • Solubility Test: To determine the optimal pH range for your desired concentration, perform a solubility test. Prepare small-volume aliquots of your intended buffer at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Add a known amount of the compound to each, vortex, and visually inspect for complete dissolution.

  • Consider a Co-solvent: If adjusting the pH is not feasible for your experimental design, consider the addition of a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol. However, be mindful of the potential impact of the co-solvent on your downstream application.

Issue 2: Solution Discoloration (e.g., Yellowing) or Change in UV-Vis Spectrum

Question: My stock solution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, which was initially colorless, has developed a yellow tint upon storage. What does this indicate?

Answer:

Discoloration, particularly yellowing, is often a visual indicator of chemical degradation. For a molecule containing both pyrimidine and thiazole rings, this is likely due to photodegradation or oxidative processes. A related compound, sodium 2-pyridin-2-yl-1,3-thiazole-4-carboxylate, is known to be unstable to light and air, and prone to decomposition[1].

Causality:

  • Photodegradation: Both pyrimidine and thiazole rings can absorb UV light, leading to photochemical reactions. Exposure to ambient light, especially UV radiation, can induce the formation of colored degradation products[2]. Studies on other thiazole-containing compounds have shown that photodegradation can occur through complex mechanisms, including reactions with singlet oxygen[2][3].

  • Oxidation: The thiazole ring, while aromatic, can be susceptible to oxidation, particularly in the presence of air (oxygen) and light.

Troubleshooting Protocol:

  • Protect from Light:

    • Store stock solutions in amber vials or wrap clear vials with aluminum foil.

    • Minimize exposure to ambient light during experimental procedures. Work in a dimly lit area or use light-blocking shields where possible.

  • Inert Atmosphere:

    • For long-term storage of sensitive solutions, consider degassing the solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound.

    • Overlay the headspace of the vial with the inert gas before sealing.

  • Analytical Verification of Degradation:

    • Use High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to analyze the discolored solution. A stability-indicating HPLC method is the recommended technique for such analyses[4].

    • Compare the chromatogram of the degraded sample to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.

    • The DAD can be used to compare the UV-Vis spectra of the main peak and any new peaks, which can provide clues about the nature of the degradation products.

Issue 3: Loss of Biological Activity or Inconsistent Experimental Results

Question: I'm using 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in a cell-based assay, and I'm seeing a gradual loss of its expected effect over time, even when using the same stock solution. Why is this happening?

Answer:

A decline in biological activity is a strong indicator of compound degradation, leading to a lower effective concentration of the active molecule. The likely culprits are hydrolysis, photodegradation, or thermal degradation.

Causality:

  • Hydrolysis: While the thiazole and pyrimidine rings are generally stable to hydrolysis, the carboxylic acid group could potentially undergo reactions, or the entire molecule could be susceptible under certain pH and temperature conditions. Forced degradation studies on thiazole derivatives often include acid and base hydrolysis conditions to assess this vulnerability[5][6].

  • Thermal Degradation: Storing solutions at elevated temperatures or subjecting them to multiple freeze-thaw cycles can accelerate degradation. Thermal decomposition of similar compounds can involve decarboxylation (loss of CO₂) and cleavage of the heterocyclic rings[7].

  • Photodegradation: As mentioned previously, light exposure can lead to significant degradation, reducing the concentration of the active compound[1][2].

Troubleshooting Workflow:

start Inconsistent Biological Activity check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage fresh_prep Prepare Fresh Stock Solution check_storage->fresh_prep run_control Run Assay with Fresh Stock and a Positive Control fresh_prep->run_control activity_restored Is Activity Restored? run_control->activity_restored yes Yes activity_restored->yes Yes no No activity_restored->no No stability_issue Likely a Stability Issue. Implement Preventative Measures. yes->stability_issue other_factors Investigate Other Experimental Factors (e.g., cell health, reagents). no->other_factors preventative_measures Preventative Measures: - Aliquot stock solutions - Store at -80°C - Protect from light - Minimize freeze-thaw cycles stability_issue->preventative_measures

Caption: Workflow for troubleshooting inconsistent biological activity.

Preventative Measures:

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination of the entire stock.

  • Storage Temperature: For long-term storage, keep solutions at -20°C or -80°C.

  • Light Protection: Always store aliquots in the dark.

  • Fresh Working Solutions: Prepare fresh dilutions from your stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid?

A1: For stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used. For aqueous working solutions, the solubility is pH-dependent. It is more soluble in basic aqueous solutions where the carboxylic acid is deprotonated[1]. It's advisable to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of thiazole and pyrimidine heterocycles, the following degradation pathways are plausible:

  • Photodegradation: This is a significant concern. A likely mechanism involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring[2][8].

  • Hydrolysis: Under harsh acidic or basic conditions, hydrolysis could potentially occur, though the aromatic nature of the rings provides some stability.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of the -COOH group as CO₂) is a probable initial step, followed by further fragmentation of the heterocyclic rings[7].

Potential Degradation Pathways Diagram:

compound 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid photodegradation Photodegradation (Light, O₂) compound->photodegradation hydrolysis Hydrolysis (Strong Acid/Base) compound->hydrolysis thermal Thermal Degradation (Heat) compound->thermal endoperoxide Unstable Endoperoxide photodegradation->endoperoxide [4+2] cycloaddition decarboxylation Decarboxylation Product + CO₂ thermal->decarboxylation ring_cleavage Ring-Cleaved Products endoperoxide->ring_cleavage fragments Smaller Volatile Fragments decarboxylation->fragments

Sources

Technical Support Center: Overcoming Solubility Challenges in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers and Formulation Scientists

Welcome to the technical support center for in vivo formulation development. As a Senior Application Scientist, I understand that ensuring your compound remains soluble and bioavailable in an in vivo setting is one of the most significant hurdles in preclinical research. An estimated 40% of marketed drugs and up to 90% of new drug candidates exhibit poor water solubility, which can lead to variable exposure, inconclusive efficacy or toxicology data, and ultimately, the failure of promising therapeutic agents.[1][2] This guide is designed to provide you with practical, scientifically-grounded troubleshooting strategies and answers to frequently encountered questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues researchers face.

Q1: My compound was soluble in the vial, but I suspect it crashed out of solution upon injection. What are the likely causes and how can I confirm this?

A: This is a classic and frustrating problem, often seen with co-solvent-based formulations. The primary cause is the inability of the physiological environment to maintain the drug's solubility once the carefully prepared vehicle is diluted in the bloodstream or interstitial fluid.

  • Causality: Co-solvents like DMSO, PEG 400, or ethanol work by reducing the polarity of the vehicle, allowing a lipophilic drug to dissolve.[3][] When this formulation is injected into an aqueous physiological environment, the solvent rapidly diffuses, causing a dramatic increase in polarity around the drug molecules. If the drug's aqueous solubility is very low, it will precipitate.

  • Troubleshooting & Verification:

    • In Vitro Dilution Test: Before any in vivo work, perform a simple dilution test. Add your formulation dropwise into a volume of phosphate-buffered saline (PBS) or simulated intestinal fluid while vortexing. Visually inspect for any cloudiness, precipitation, or crystallization. This mimics the initial dilution effect upon injection.

    • Examine the Injection Site: If permissible under your animal protocol, a post-mortem examination of the injection site (e.g., intraperitoneal cavity) can sometimes reveal visible drug precipitate.

    • Pharmacokinetic (PK) Data Analysis: Inconsistent and highly variable plasma concentrations among animals in the same group, or a much lower-than-expected Cmax, are strong indicators of precipitation at the injection site.[5]

Q2: We are observing high variability in our animal PK/PD data. Could this be a formulation issue?

A: Absolutely. High variability is a red flag for formulation instability or inconsistent performance in vivo.[5] While biological differences between animals play a role, the formulation is a critical factor to investigate.

  • Potential Formulation-Related Causes:

    • Metastable Formulations: Your formulation might be a supersaturated system (e.g., some amorphous solid dispersions or lipid systems) that is prone to crystallization. Minor variations in handling or in the GI tract of different animals can lead to drastic differences in absorption.

    • Inconsistent Dosing: If you are dosing a suspension, inadequate re-suspension before each animal is dosed can lead to inconsistent administration of the active pharmaceutical ingredient (API).

    • Vehicle-Physiology Interaction: The way a formulation interacts with the in vivo environment can be complex. For lipid-based systems, differences in bile salt and enzyme secretion between animals can alter drug solubilization and absorption.[6]

Q3: How do I choose a starting formulation strategy for a new, poorly soluble compound?

A: The choice depends on the compound's physicochemical properties, the intended route of administration, and the stage of development. A tiered approach is often most effective.

  • Initial Screening (Discovery/PK): The goal is speed and achieving adequate exposure.[7]

    • Solutions: If possible, a simple solution is preferred for ease of preparation and dose uniformity.[7] Start with common, well-tolerated vehicles (see Troubleshooting Guide 1).

    • Suspensions: If a simple solution isn't feasible, a basic aqueous suspension with a wetting agent (e.g., Tween 80) is a common next step.

  • Lead Optimization/Toxicology Studies: Formulations must be more robust and capable of delivering higher doses.

    • pH Adjustment/Buffers: For ionizable drugs, modifying the pH of the vehicle can significantly increase solubility.[][8]

    • Lipid-Based Systems: For highly lipophilic compounds (high LogP), lipid-based formulations can improve oral absorption by leveraging natural lipid absorption pathways.[9][10][11]

    • Nanosuspensions: For compounds that are "brick dust" (high melting point, poor solubility in both aqueous and organic media), reducing the particle size to the nanometer range can dramatically increase the dissolution rate.[12][13][14]

The following decision-making workflow can guide your selection process.

G cluster_start cluster_ionizable cluster_ph cluster_non_ionizable cluster_lipid cluster_other Start Assess Physicochemical Properties (Solubility, pKa, LogP, m.p.) Ionizable Ionizable? (pKa available) Start->Ionizable pH_Mod Attempt pH Adjustment (Target pH 2-3 units from pKa) Ionizable->pH_Mod Yes Lipophilic Lipophilic? (LogP > 3) Ionizable->Lipophilic No pH_Success Success: Proceed with buffered solution pH_Mod->pH_Success Soluble & Stable pH_Mod->Lipophilic Fails Lipid Explore Lipid-Based Systems (SEDDS, SMEDDS) Lipophilic->Lipid Yes Brick_Dust Brick Dust? (High m.p., Low Sol.) Lipophilic->Brick_Dust No Lipid_Success Success: Proceed with lipid formulation Lipid->Lipid_Success Soluble & Stable Lipid->Brick_Dust Fails Nanosuspension Nanosuspension (Particle Size Reduction) Brick_Dust->Nanosuspension Yes Amorphous Amorphous Solid Dispersion (with Polymers) Brick_Dust->Amorphous Consider Also Final_Success Success: Proceed with advanced formulation Nanosuspension->Final_Success Amorphous->Final_Success G cluster_prep cluster_qual A Weigh API C Dissolve API in potent solvent (e.g., DMSO) A->C B Prepare Vehicle (e.g., DMSO/PEG 400) B->C D Add remaining vehicle (e.g., PEG 400) C->D E Add aqueous component last (e.g., Saline) D->E F Visual Inspection (Clarity, No Particles) E->F G In Vitro Dilution Test (Dilute in PBS) F->G H Precipitation? G->H I PASS: Ready for Dosing H->I No J FAIL: Reformulate H->J Yes

Caption: Workflow for co-solvent formulation and qualification.

References
  • Müller, R. H., et al. (1995). Nanosuspensions as particulate drug formulations in therapy. Advanced Drug Delivery Reviews.
  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Patel, V. R., et al. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Gao, L., et al. (2013). Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • Date, A. A., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gautam, A., & Singh, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Jain, A., et al. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Applied Pharmaceutical Science.
  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, J., et al. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Available at: [Link]

  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics. Available at: [Link]

  • Sharma, D. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions Blog. Available at: [Link]

  • Kaur, H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. American Pharmaceutical Review Website. Available at: [Link]

  • Elder, D. P. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Pund, S., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Available at: [Link]

  • Al-Ghananeem, A. M. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences White Paper. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences.
  • Sharma, A., et al. (2021). Lipid Based Drug Delivery System: The Best Way For Better Absorption. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Gao, P., & Morozowich, W. (2006). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Singh, B., & Beg, S. (2015). Lipid-Based Systems for Delivery of Biological Macromolecules. In: Lipid-Based Nanocarriers for Drug Delivery and Diagnosis.
  • Pro-Demodag. (2018). Testing Lipid-Based Drug Delivery Systems Performance. YouTube. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions Blog. Available at: [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Vo, A. Q., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. Available at: [Link]

  • IJPC. (2025). pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • Patsnap. (2024). How does drug solubility affect drug delivery?. Patsnap Synapse. Available at: [Link]

  • Al-Musawi, S., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics.
  • Girish, V., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences. Available at: [Link]

  • Ionescu, D., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina.
  • Zhang, Y., et al. (2015). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Płonka, J., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach Website. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1014631-26-5)[1]. Recognizing the challenges inherent in scaling heterocyclic synthesis from the bench to pilot scale, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. Our focus is on anticipating and resolving common issues, ensuring a robust, reproducible, and scalable process.

Synthesis Overview & Core Challenges

The synthesis of the target molecule is typically achieved via a two-step process rooted in the classic Hantzsch thiazole synthesis.[2][3] This method is known for being high-yielding and straightforward on a small scale.[4][5] However, scaling up introduces challenges related to reaction kinetics, heat management, product isolation, and purity control.

The overall synthetic workflow is as follows:

  • Step 1: Hantzsch Thiazole Cyclization. Reaction of pyrimidine-2-carbothioamide with an ethyl α-halo-β-ketoester (specifically, ethyl bromopyruvate) to form the intermediate, ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis). Conversion of the intermediate ester to the final carboxylic acid product using a suitable base, followed by acidic workup.

Synthesis_Workflow Start Starting Materials (Pyrimidine-2-carbothioamide, Ethyl Bromopyruvate) Step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Step1 Ethanol, Reflux Intermediate Intermediate Product (Ethyl 2-(pyrimidin-2-yl)-1,3- thiazole-4-carboxylate) Step1->Intermediate Isolation Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 1. Base (e.g., LiOH, NaOH) 2. Acidic Workup (HCl) FinalProduct Final Product (2-(Pyrimidin-2-yl)-1,3- thiazole-4-carboxylic acid) Step2->FinalProduct Precipitation & Purification Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide Pyrimidine-Thioamide (R-C(=S)NH2) Intermediate1 SN2 Adduct Thioamide->Intermediate1 1. Nucleophilic Attack (S on C-Br) Haloester Ethyl Bromopyruvate (Br-CH2-C(=O)COOEt) Haloester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization (N on C=O) Product Thiazole Ester Product Intermediate2->Product 3. Dehydration (-H2O)

Sources

Technical Support Center: A Guide to Reducing Impurities in Your Final Compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for navigating the complexities of chemical purity. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of impurities in their final compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you not only to solve current purity issues but also to prevent future ones. Our approach is rooted in a deep understanding of reaction chemistry, purification sciences, and regulatory expectations.

Part A: Impurity Troubleshooting Guide

This section is structured to help you diagnose and resolve purity problems based on your experimental observations.

Initial Observation: My initial purity analysis (TLC, crude NMR, LC-MS) shows a complex mixture or significant impurities. Where do I start?

This is the most common starting point in synthesis. A systematic approach is crucial to avoid wasting time and valuable material on inefficient purification strategies. The goal is to move from a complex crude product to a highly pure final compound efficiently.

The first step is to logically diagnose the problem and map out a purification strategy. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Purification Execution cluster_3 Phase 4: Purity Verification & Iteration A Crude Product Analysis (TLC, LC-MS, 1H NMR) B Assess Impurity Profile: - How many impurities? - What are their polarities? - Are starting materials present? A->B C Are impurities grossly different in polarity from the product? B->C Characterize D Is the product a solid and thermally stable? C->D Yes E Is the product a liquid or an oil? C->E No / Complex Mixture F Attempt Recrystallization or Trituration D->F G Perform Column Chromatography E->G H Consider Distillation or other methods E->H I Analyze Purity of Isolated Compound (HPLC, NMR) F->I G->I H->I J Purity >95%? (or target purity) I->J K Final Compound Characterization & Storage J->K Yes L Re-evaluate Strategy: - Different solvent system? - Alternative technique? J->L No L->C Iterate

Caption: A general workflow for impurity diagnosis and purification strategy.

Troubleshooting Specific Scenarios

Question: I see residual starting materials in my crude product. What went wrong and how do I fix it?

Answer:

This is a common issue indicating an incomplete reaction.

  • Potential Causes & Scientific Rationale:

    • Insufficient Reaction Time or Temperature: Chemical reactions have specific kinetic requirements. If the reaction is not allowed to proceed for a sufficient duration or at the optimal temperature, it may not reach completion.[1]

    • Poor Reagent Quality or Stoichiometry: The purity of your starting materials is foundational to the success of your reaction.[2][3] Impurities in starting materials can inhibit catalysts or react in undesirable ways.[4] Incorrect stoichiometry (i.e., not enough of a key reagent) will naturally leave the excess reagent unreacted.

    • Inefficient Mixing: In heterogeneous reactions (e.g., solid-liquid), poor mixing can lead to localized "dead zones" where reactants do not come into contact effectively.

    • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvents, or it may have degraded over the course of the reaction.

  • Recommended Solutions:

    • Reaction Optimization: Before attempting a large-scale purification, consider re-running the reaction on a small scale. Try increasing the reaction time, temperature, or the stoichiometric amount of the deficient reagent.

    • Purification Strategy: If the starting material has a significantly different polarity from your product, it can often be easily removed.

      • Liquid-Liquid Extraction: If your product is organic-soluble and the unreacted starting material is, for example, a water-soluble salt, a simple aqueous wash can be highly effective.[5][6]

      • Flash Chromatography: This is a highly versatile method for separating components with different polarities.[7]

      • Recrystallization: This technique is excellent if your product is a solid and the starting material is significantly more or less soluble in the chosen solvent system.[8]

Question: My product has "oiled out" during crystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (often because it is highly impure, which depresses the melting point).[9] This is problematic because the liquid oil often traps impurities, defeating the purpose of crystallization.

  • Step-by-Step Protocol to Resolve Oiling Out:

    • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent.

    • Add More Solvent: Add a small amount of additional hot solvent (the "soluble solvent" in a mixed solvent system) to decrease the saturation point. The goal is to keep the compound dissolved at a slightly lower temperature.[9]

    • Induce Slow Crystallization: Cool the solution very slowly. A rapid temperature drop encourages precipitation over crystallization. Let it cool to room temperature undisturbed before moving to an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a template for crystallization.[10]

    • Re-evaluate Solvent System: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[10] You may need to perform solvent scouting again.

Question: I've performed column chromatography, but my compound is still impure. What are the likely causes?

Answer:

While powerful, chromatography is not foolproof. Impure fractions after a column can result from several issues.

  • Potential Causes & Scientific Rationale:

    • Poor Separation (Low ΔRf): The most common issue is that the polarity of the impurity is too close to the polarity of your product. On a TLC plate, this is visible as overlapping or very close spots.

    • Column Overloading: There is a limit to how much crude material can be effectively purified on a given amount of silica.[11] Exceeding this limit causes the bands of different compounds to broaden and overlap, leading to poor separation.

    • Improper Packing: Air bubbles or channels in the silica gel create pathways where the solvent and sample can travel without interacting with the stationary phase, leading to a complete loss of separation.

    • Compound Decomposition: Some compounds are unstable on silica gel (which is slightly acidic). The compound may be degrading during the purification process itself. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[11]

  • Recommended Solutions:

    • Optimize the Solvent System: Find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate and maximizes the separation from the nearest impurity.

    • Reduce the Load: Use more silica gel for the amount of crude material you are purifying. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.

    • Try a Different Purification Method: If the impurity is very close in polarity, chromatography may not be the best method. Recrystallization, if possible, can be much more effective at removing small amounts of impurities from a solid product.[12]

    • Use a Different Stationary Phase: If you suspect decomposition on silica, consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or using reverse-phase chromatography.[11]

Part B: Frequently Asked Questions (FAQs)

Question: How do I choose between Recrystallization and Column Chromatography?

Answer:

The choice between these two cornerstone purification techniques depends on the nature of your compound, the impurities present, and the scale of your reaction.

FeatureRecrystallizationColumn Chromatography
Best For Purifying solid compounds from minor impurities (<10%).[8]Separating complex mixtures of compounds with different polarities.[13]
Resolution Can achieve very high purity (>99%) for the right compound/solvent system.[14]Good, but can be difficult to remove impurities with very similar polarity.
Yield Can be lower, as some product always remains dissolved in the mother liquor.[14][9]Generally high yield if performed correctly.
Scalability Excellent for both small and very large industrial scales.Can be expensive and cumbersome to scale up significantly.[14]
Time/Effort Can be faster if a good solvent system is known.Often more time-consuming due to column packing, running, and fraction analysis.[14]
Compound State Requires a solid, crystalline product.[14]Can be used for solids, liquids, and oils.

Expert Insight: Do not underestimate the power of recrystallization. While chromatography is often the default, a well-executed recrystallization can provide material of exceptional purity, often superior to that obtained from a column.[12] It should be the first choice for solid products where impurities are minor.

G A Is the target compound a solid? B Are impurities minor (<10%) and have different solubility? A->B Yes D Is the compound a liquid, oil, or amorphous solid? A->D No C Attempt Recrystallization B->C Yes F Is the mixture complex or are impurities of similar polarity? B->F No E Perform Column Chromatography D->E G Is the compound volatile and thermally stable? D->G F->E H Consider Distillation G->H Yes

Caption: A decision-making guide for choosing a primary purification technique.

Question: What are "Process-Related Impurities" and how do I control them?

Answer:

Process-related impurities are substances that are introduced or created during the manufacturing process itself.[15][16] In the context of drug development, these are scrutinized heavily by regulatory agencies.[17] They can be classified into several categories:

  • Organic Impurities: These include starting materials, intermediates, by-products from side reactions, and reagents.[16][18]

  • Inorganic Impurities: These are materials like catalysts (e.g., Palladium, Platinum), inorganic salts, and filter aids (e.g., celite).[16][19]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not fully removed.[20][21]

Control Strategy: Controlling these impurities is a core part of process chemistry and is mandated by guidelines like those from the International Council on Harmonisation (ICH).[20][22]

  • Understand Your Reaction: Identify potential side reactions and by-products.[23][24] This can be done through literature review, reaction modeling, and "forced degradation" studies, where the drug substance is intentionally exposed to stress conditions like heat, acid, base, and oxidation to see what degradation products form.[25][26][27]

  • Control Raw Materials: The quality of your starting materials directly impacts the purity of your final product.[3][4][28] Use high-purity materials and have specifications for them.

  • Optimize Reaction Conditions: Adjust parameters like temperature, pressure, and reaction time to minimize the formation of side products.[23]

  • Develop a Robust Purification Process: The purification steps (crystallization, chromatography, etc.) must be designed to effectively remove specific, known process impurities.

  • Set Specifications: For drug development, strict limits are set for known and unknown impurities based on regulatory guidelines (e.g., ICH Q3A/B).[20][29] Any impurity above the "identification threshold" (often around 0.1%) must be structurally identified.[20][22] Any impurity above the "qualification threshold" must have toxicological data to prove it is safe at that level.[20][29]

Question: An unknown impurity has appeared in my stable, final compound. How do I identify it?

Answer:

The appearance of a new impurity in a previously pure compound points to degradation. Identifying this unknown is critical, especially in pharmaceutical development.[25][26][30] A combination of modern analytical techniques is the standard approach.[31][32]

  • Step-by-Step Protocol for Unknown Impurity Identification:

    • Isolation: The first step is to isolate the impurity from the main compound. This is typically done using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[31] The goal is to collect a small, pure sample of the unknown.

    • Mass Spectrometry (MS): The isolated fraction is analyzed by high-resolution mass spectrometry (HRMS). This provides an extremely accurate molecular weight, which allows you to determine the molecular formula (e.g., C₂₁H₂₆N₄O₃).[31][33] Tandem MS (MS/MS) can be used to fragment the molecule, providing clues about its substructures.[31]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A pure sample of the isolated impurity is then analyzed by 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC).[31][34] NMR is the most powerful tool for elucidating the precise molecular structure, showing how the atoms are connected.[34][35]

    • Structure Elucidation and Confirmation: By combining the molecular formula from MS with the structural fragments and connectivity from NMR, a proposed structure can be built.[31][35] This structure is often confirmed by synthesizing the proposed compound and verifying that its analytical data (retention time, MS fragmentation, NMR spectra) match the isolated impurity perfectly.[31]

This systematic approach ensures the confident identification of unknown impurities, which is essential for ensuring the safety and quality of the final compound.[25][31]

References

  • Bari, S. B., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. (n.d.).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Moravek. (n.d.).
  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives.
  • ResearchGate. (2017). Chemical ways to purify a compound?.
  • IJCRT.org. (n.d.).
  • GMP Insiders. (n.d.). Defining Specification Limits For Impurities In New Drug Products.
  • Pharma Stability. (2025). Forced Degradation for Impurity Profiling in ANDA and NDA Submissions.
  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
  • Reachem. (2024).
  • Open Access Pub. (n.d.). Side Reactions | Journal of New Developments in Chemistry.
  • Quora. (2017).
  • Pharma Focus America. (2023).
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2025).
  • MedhaVatika. (2025).
  • Docuchem. (2024).
  • University of California, Davis. (n.d.).
  • EOXS Steel Insights. (n.d.). Importance of raw material quality in determining | EOXS Steel Insights.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Gyan Sanchay. (n.d.). IMPURITIES.
  • Brainly. (2023). [FREE] 1.
  • Chemistry Steps. (n.d.).
  • NIH. (n.d.).
  • Feed 1. (n.d.). Side Reaction Inhibition → News.
  • Medium. (2025).
  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry.
  • InSpec by BV. (2024).
  • University of Rochester. (2026).
  • Shree Ganesh Remedies Limited. (n.d.). Sources of Impurities in Pharmaceutical Substances.
  • Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • IJEBIR. (2024). The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency.
  • Senieer. (n.d.).
  • Decachem. (2025). Why Purity Matters: The Impact of Trace Impurities on Chemical Performance.
  • Taylor & Francis. (n.d.). Side reactions – Knowledge and References.
  • Moravek. (n.d.). Organic Impurities vs. Inorganic Impurities.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Auriga Research. (n.d.). Inorganic Impurities.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • Veeprho. (2020). Residual Solvents in Pharmaceuticals.
  • PNAS. (n.d.). Green chemistry for chemical synthesis.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • EFCG. (n.d.). The important role of solvents.
  • ACS Publications. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
  • University of Rochester. (n.d.).
  • NIH. (n.d.).
  • YouTube. (2022).

Sources

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges and frequently asked questions regarding the synthesis of this important heterocyclic compound, which serves as a key building block in pharmaceutical and agrochemical research.[1] We will explore the classic Hantzsch synthesis, delve into troubleshooting common issues, and present viable alternative routes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the strategic approaches to synthesizing the target molecule.

Q1: What is the most common and established route for synthesizing 2-substituted-1,3-thiazole-4-carboxylic acids?

A1: The most well-established method is the Hantzsch thiazole synthesis .[2][3] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[4] For the target molecule, the pathway typically starts with pyrimidine-2-carbothioamide and an ethyl 3-bromo-2-oxopropanoate, followed by the hydrolysis of the resulting ester to the final carboxylic acid.

Q2: Why should my team consider alternative synthetic routes to the Hantzsch synthesis?

A2: While the Hantzsch synthesis is robust, exploring alternatives can be highly advantageous for several reasons:

  • Improved Yields & Purity: The Hantzsch reaction can sometimes suffer from side reactions or difficult purifications, especially with complex heterocyclic starting materials.[5]

  • Milder Reaction Conditions: Alternative methods may avoid harsh reagents or high temperatures, preserving sensitive functional groups on more complex substrates.

  • Starting Material Availability: The key starting materials for the Hantzsch route, particularly the pyrimidine-2-carbothioamide, may not be commercially available or may be challenging to synthesize.

  • Process Safety & Green Chemistry: Newer synthetic methods often offer better safety profiles and utilize more environmentally benign reagents and solvents.[2]

Q3: How does the electron-deficient nature of the pyrimidine ring affect the synthesis?

A3: The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms.[6] This has several implications:

  • Thioamide Synthesis: During the synthesis of pyrimidine-2-carbothioamide from 2-cyanopyrimidine, the electron-withdrawing nature of the ring can make the nitrile group less susceptible to nucleophilic attack by reagents like H₂S. This may necessitate harsher conditions or alternative reagents.

  • Hantzsch Reaction: The pyrimidine ring can influence the nucleophilicity of the thioamide and the stability of reaction intermediates, potentially affecting reaction rates and leading to the formation of byproducts.

  • Side Reactions: The nitrogen atoms in the pyrimidine ring can be sites for unwanted side reactions, such as alkylation, under certain conditions.

Part 2: Troubleshooting Guide for the Hantzsch Synthesis Route

This section provides detailed solutions to specific problems encountered during the classical synthesis pathway.

Workflow: The Hantzsch Synthesis Route

Caption: The three main stages of the Hantzsch synthesis route for the target molecule.

Problem 1: Low or no yield during the synthesis of pyrimidine-2-carbothioamide (Step 1).

Causality & Solution:

The conversion of a nitrile to a thioamide can be challenging.

  • Issue: Incomplete reaction with hydrogen sulfide (H₂S) gas.

    • Explanation: This reaction often requires a basic catalyst (like pyridine or triethylamine) and can be slow. The H₂S pressure and reaction time are critical variables.

    • Troubleshooting Protocol:

      • Ensure your solvent (e.g., pyridine/ethanol mixture) is anhydrous.

      • Use a sealed pressure vessel to maintain a positive pressure of H₂S.

      • Monitor the reaction by TLC or LC-MS. If the reaction stalls, carefully refresh the H₂S atmosphere.

      • Consider extending the reaction time up to 48-72 hours.

  • Issue: Decomposition when using Lawesson's Reagent.

    • Explanation: Lawesson's reagent is effective but can lead to side products if the temperature is not controlled. It is typically used with the corresponding amide, not the nitrile. If you are starting from pyrimidine-2-carboxamide, this is a viable option.

    • Troubleshooting Protocol:

      • Perform the reaction in an anhydrous, inert solvent like toluene or THF.

      • Add the Lawesson's reagent portion-wise at room temperature to control the initial exotherm.

      • Gently heat the reaction to 60-80 °C and monitor closely. Overheating can lead to decomposition.

Problem 2: The Hantzsch cyclization (Step 2) is slow, incomplete, or yields multiple products.

Causality & Solution:

This is the core step, and its success depends on several factors.

  • Issue: Low reactivity of starting materials.

    • Explanation: The reaction involves an initial Sₙ2 reaction between the thioamide's sulfur and the α-bromoketone.[4][7] The subsequent cyclization and dehydration form the aromatic thiazole ring.[7] Solvent choice is critical for solubility and reaction rate.[5]

    • Troubleshooting Protocol:

      • Solvent Optimization: While ethanol is common, consider screening other polar solvents like DMF or acetonitrile, which may improve the solubility of the heterocyclic thioamide.

      • Temperature Control: Gently heat the reaction mixture (e.g., 50-70 °C) to increase the rate. Monitor by TLC to avoid byproduct formation at higher temperatures.

      • Purity of Bromoketone: Ensure the ethyl 3-bromo-2-oxopropanoate is fresh or has been properly stored, as it can degrade over time.

  • Issue: Formation of isomeric byproducts.

    • Explanation: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers.[5][8] While the reaction is typically run under neutral or slightly basic conditions to favor the desired product, pH control is important.

    • Recommendation: Maintain a neutral to slightly basic pH during the reaction. The addition of a non-nucleophilic base like sodium bicarbonate can sometimes be beneficial.

Problem 3: The final ester hydrolysis (Step 3) is sluggish or causes decomposition of the thiazole ring.

Causality & Solution:

Hydrolysis of the ester to the carboxylic acid can be tricky with heterocyclic systems.

  • Issue: Slow hydrolysis with standard NaOH/EtOH.

    • Explanation: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions.

    • Troubleshooting Protocol:

      • Switch to LiOH: Lithium hydroxide in a THF/water mixture is often more effective than NaOH for hydrolyzing hindered esters.

      • Increase Temperature: Gently heat the reaction mixture to reflux.

      • Use a Co-solvent: Adding a co-solvent like dioxane or THF can improve solubility and accelerate the hydrolysis.

  • Issue: Product decomposition under harsh basic conditions.

    • Explanation: The thiazole ring, while aromatic, can be susceptible to cleavage under high temperatures and strongly basic conditions over prolonged periods.

    • Troubleshooting Protocol:

      • Monitor Carefully: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Milder Conditions: Use milder conditions, such as lower temperatures for a longer duration.

      • Acidic Hydrolysis (Caution): While basic hydrolysis is more common, acidic hydrolysis (e.g., with HCl in acetic acid) is an alternative.[9] However, this must be approached with caution, as the pyrimidine ring may also be sensitive to strong acid.

Part 3: Alternative Synthetic Strategies

When the Hantzsch route is not ideal, several alternative strategies can be employed.

Alternative Route 1: Oxidation of a Thiazoline Precursor

This method builds the thiazoline ring first, which is then oxidized to the aromatic thiazole. This can be a milder alternative to the direct Hantzsch condensation.

Caption: A three-step alternative route via a thiazoline intermediate.

Advantages:

  • Avoids the use of unstable α-haloketones.

  • The starting materials, pyrimidine-2-carboxaldehyde and cysteine esters, are often more accessible.

  • Oxidation can often be performed under mild conditions (e.g., using MnO₂ or even air in some cases) without affecting the ester group.[10]

Potential Challenges & Solutions:

  • Challenge: Over-oxidation or side reactions.

  • Solution: Carefully select the oxidant. Activated manganese dioxide (MnO₂) is a classic and effective choice.[9] Screen solvents and temperatures to find the optimal conditions for clean conversion.

Alternative Route 2: Direct C-H Functionalization

For some substrates, it may be possible to construct the pyrimidine-thiazole bond via a direct C-H functionalization or cross-coupling reaction. This is a more advanced strategy.

Conceptual Approach:

This route would involve coupling a pre-formed 1,3-thiazole-4-carboxylic acid (or its ester) with a halogenated pyrimidine (e.g., 2-chloropyrimidine) or vice-versa.

Table: Comparison of Synthetic Strategies

StrategyKey ReagentsProsCons
Hantzsch Synthesis Pyrimidine-2-carbothioamide, Ethyl 3-bromo-2-oxopropanoateWell-established, often high-yielding[2]Requires potentially unstable α-haloketone; thioamide can be difficult to prepare.
Thiazoline Oxidation Pyrimidine-2-carboxaldehyde, Cysteine ester, Oxidant (MnO₂)Milder conditions, avoids α-haloketones.Can be a longer sequence; oxidation step requires optimization.
C-H Functionalization 2-Halopyrimidine, Thiazole-4-carboxylic acid ester, Pd catalystAtom-economical, convergent.Requires catalyst screening; regioselectivity can be an issue.[11]

Part 4: Key Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrimidine-2-carbothioamide (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the residue into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product oils out, extract the aqueous mixture with ethyl acetate or dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Protocol 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the ethyl 2-(pyrimidin-2-yl)thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3).[9][12]

  • Isolation: The carboxylic acid product will likely precipitate from the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.

References

  • ChemBK. (2024). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (1966). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available at: [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. ACS Catalysis. Available at: [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. Available at: [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Available at: [Link]

  • Google Patents. (2009). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. AU2009243401A1.
  • ResearchGate. (2011). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • ACS Publications. (2014). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Potency of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties enable it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][4][6] Thiazole derivatives have been successfully developed into drugs for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3][4] This guide provides a comparative analysis of the potency of various classes of thiazole-based inhibitors against key enzymatic targets, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Principles of Inhibitor Potency: Understanding IC₅₀ and Kᵢ

To compare inhibitors objectively, it is crucial to understand the metrics used to define their potency. The two most common parameters are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[7] It is an operational parameter, meaning its value is highly dependent on the specific conditions of the assay, including enzyme and substrate concentrations.[8][9]

  • Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant for the inhibitor-enzyme complex.[8][9] It reflects the intrinsic binding affinity of the inhibitor for the enzyme. Unlike the IC₅₀, the Kᵢ is, in principle, a thermodynamic constant that is not dependent on assay conditions, making it more suitable for direct comparison of inhibitor affinities.[8] The Cheng-Prusoff equation is often used to relate IC₅₀ to Kᵢ for competitive inhibitors: IC₅₀ = Kᵢ * (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[9]

When comparing potency data from different sources, it is critical to consider the assay methodologies, as variations can lead to significant noise in the data.[8] For irreversible inhibitors, potency is a function of both binding affinity (Kᵢ) and the rate of covalent bond formation (k_inact), and cannot be fully captured by a single IC₅₀ value at one time point.[10][11]

IC50_Determination_Workflow cluster_reaction Reaction & Incubation cluster_detection Signal Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Add Enzyme, Inhibitor, and Substrate to 96-well Plate reagents->plate Dispense inhibitor Prepare Serial Dilution of Thiazole Inhibitor inhibitor->plate Dispense incubate Incubate at Controlled Temperature plate->incubate Initiate Reaction detect Measure Reaction Product (e.g., Luminescence, Fluorescence) incubate->detect Stop Reaction plot Plot % Inhibition vs. [Inhibitor] detect->plot Quantify Signal calculate Calculate IC50 via Non-linear Regression plot->calculate Fit Curve

Caption: A generalized workflow for determining the IC₅₀ value of a thiazole-based inhibitor.

Comparative Potency Against Protein Kinases

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Thiazole-based compounds have proven to be a versatile scaffold for designing potent kinase inhibitors.[12]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.[13][14] Several thiazole derivatives have been developed as potent CDK inhibitors.

Compound Class/NameTarget(s)Potency (IC₅₀ or Kᵢ)Reference(s)
2-(allylamino)-4-aminothiazol-5-yl methanoneCDK2IC₅₀ = 15 µM (Initial Hit)[14]
Optimized Diaminothiazole (Compound 51)CDK2, CDK5IC₅₀ = 0.9 - 1.5 nM[14]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9, CDK1, CDK2Kᵢ = 1 - 6 nM[13]
Pyrazole-Thiazole Hybrids (Compound 11b)CDK2IC₅₀ = 0.416 µM[15]
Pyrimidine-Thiazole Hybrid (Compound 25)CDK9IC₅₀ = 0.64 - 2.01 µM (cells)[12]

Structure-activity relationship (SAR) studies on diaminothiazoles revealed that specific substitutions are critical for high potency against CDK2.[14] Similarly, for 4-(thiazol-5-yl)pyrimidines, the C2-amino group on the thiazole ring was found to interact strongly with Asp145 of CDK2, enhancing potency.[13]

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_D CDK4/6 Cyclin D CDK46_D->G1 CDK2_E CDK2 Cyclin E CDK2_E->G1 CDK2_A CDK2 Cyclin A CDK2_A->S CDK1_B CDK1 Cyclin B CDK1_B->G2 Inhibitor Thiazole-Based CDK Inhibitors Inhibitor->CDK46_D Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_B

Caption: Detailed step-by-step workflow for the VEGFR-2 kinase inhibition assay.

Conclusion and Future Outlook

The thiazole scaffold remains a highly valuable motif in the design of potent enzyme inhibitors. [5]As demonstrated, thiazole derivatives have yielded inhibitors with nanomolar potency against critical therapeutic targets like CDKs and ROCKs. The biological activity of these compounds is highly dependent on the specific substitution patterns around the thiazole core, a testament to the importance of detailed structure-activity relationship studies. [6] Future efforts in this field will likely focus on leveraging computational methods to design novel thiazole derivatives with improved potency and, crucially, enhanced selectivity. [5]Achieving selectivity against specific kinase isoforms or other enzyme family members remains a significant challenge but is essential for minimizing off-target effects and improving the therapeutic index of next-generation inhibitors. The continued exploration of this versatile scaffold promises to deliver new and effective therapeutic agents for a wide range of diseases.

References

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • (2023). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S.-S., Alexander, B., Zhu, J.-Y., Guida, W. C., Schönbrunn, E., Sebti, S. M., & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Betzi, S., Alam, R., Patriot, A., Pucher, A., Lavecchia, A., Schech, A., ... & Schonbrunn, E. (2011). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & El-Sayed, M. A.-H. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Shi, G., Wang, Y., Zhang, T., & Zhang, G. (2014). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research.
  • Kumar, V., Kaur, K., & Kumar, S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. Retrieved from [Link]

  • Baffi, M., Bertrand, J. A., Colombo, R., Colzani, M., D'Alessio, R., ... & Menta, E. (2011). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdullahi, M., Yusuf, A. A., Usman, A., & Sani, U. (2023). Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • S.S, S., S, S. K., & N, D. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]

  • Betzi, S., Alam, R., Patriot, A., Pucher, A., Lavecchia, A., Schech, A., ... & Schonbrunn, E. (2016). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Nature. Retrieved from [Link]

  • Pireddu, R., Forinash, K. D., Sun, N. N., Martin, M. P., Sung, S.-S., Alexander, B., ... & Lawrence, N. J. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). ResearchGate. Retrieved from [Link]

  • Kramer, C., & Beck, B. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Doe, C., D'Souza, A., Harris, C., Hentemann, M., Knafels, J., ... & Wu, Y. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • El-Adl, K., El-Attar, M. G., Al-Harbi, N. O., & Osman, Y. A. N. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Pollard, J. R., Mortimore, M., & Miselis, D. R. (2009). Discovery of selective aminothiazole aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., Liu, Y., Zhang, T., Li, Y., Shi, G., & Zhang, G. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Strelow, J. M., & Figuera, M. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Ghorbani, M., Chedea, V. S., Al-Qadasy, M. A. M., Al-Adashi, W. A. M., Al-Salahi, R., ... & Al-Omary, F. A. M. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Scientific Reports. Retrieved from [Link]

  • El-Damasy, D. A., Ke, Y., Al-Karmalawy, A. A., Ebaid, M. S., & El-Sayed, M. A.-H. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Retrieved from [Link]

  • Krippendorff, B.-F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the hypothesized mechanism of action for the novel compound, 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. Due to the absence of established data for this specific molecule, we will proceed based on a structurally-inferred hypothesis: the inhibition of dihydroorotate dehydrogenase (DHODH). This guide will objectively compare the potential performance of this compound with well-characterized DHODH inhibitors, Brequinar and Teriflunomide (the active metabolite of Leflunomide), and provide the necessary experimental protocols to validate this hypothesis.

Introduction: The Rationale for a Hypothesized DHODH Inhibition

The chemical scaffold of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, featuring both a pyrimidine and a thiazole moiety, bears resemblance to known inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly reliant on this pathway, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[5][6]

Given the structural alerts, we hypothesize that 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid functions as a DHODH inhibitor. This guide will outline the necessary steps to experimentally validate this proposed mechanism.

Comparative Analysis: Benchmarking Against Established DHODH Inhibitors

To validate our hypothesis, we will compare the experimental profile of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (herein referred to as "Test Compound") against two well-established DHODH inhibitors: Brequinar and Teriflunomide.

  • Brequinar: A potent and selective inhibitor of DHODH that has been investigated as an anticancer and immunosuppressive agent.[5]

  • Leflunomide (and its active metabolite, Teriflunomide): An immunomodulatory drug approved for the treatment of rheumatoid arthritis and multiple sclerosis, which functions through the inhibition of DHODH.[3][7][8]

The following table summarizes key inhibitory concentrations for these established compounds, providing a benchmark for our Test Compound.

CompoundTargetIn Vitro IC50 (Human DHODH)Cellular EC50
Test Compound Hypothesized: DHODHTo be determinedTo be determined
Brequinar DHODH~5.2 - 20 nM[9][10]Varies by cell line
Teriflunomide DHODH~307 - 600 nM[8][11]Varies by cell line

The De Novo Pyrimidine Biosynthesis Pathway and the Role of DHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain.[3][7] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and the suppression of proliferation in highly metabolically active cells.[12]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor Test Compound Brequinar Teriflunomide Inhibitor->DHODH

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the mechanism of action of our Test Compound as a DHODH inhibitor.

In Vitro DHODH Enzymatic Assay

This assay directly measures the inhibitory activity of the Test Compound on recombinant human DHODH.

Objective: To determine the IC50 value of the Test Compound against purified human DHODH.

Principle: The enzymatic activity of DHODH is monitored by the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[13]

Materials:

  • Recombinant human DHODH

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the Test Compound, Brequinar, and Teriflunomide in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

  • Add 178 µL of assay buffer containing DCIP and decylubiquinone to each well.

  • Add 10 µL of recombinant human DHODH to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of L-dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Enzymatic_Assay_Workflow A Prepare serial dilutions of Test Compound and Controls B Add compounds to 96-well plate A->B C Add assay buffer with DCIP and Decylubiquinone B->C D Add recombinant DHODH and incubate C->D E Initiate reaction with L-dihydroorotic acid D->E F Measure absorbance at 600 nm in kinetic mode E->F G Calculate initial rates and percent inhibition F->G H Determine IC50 values G->H

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

Cellular Proliferation Assay with Uridine Rescue

This assay assesses the impact of the Test Compound on the proliferation of cells that depend on de novo pyrimidine synthesis and confirms on-target activity through a rescue experiment.

Objective: To determine the EC50 of the Test Compound on cell proliferation and to validate that this effect is due to the inhibition of pyrimidine biosynthesis.

Principle: Inhibition of DHODH will block cell proliferation, an effect that can be reversed by supplying exogenous uridine, which allows cells to produce pyrimidines via the salvage pathway.

Materials:

  • A rapidly proliferating cell line (e.g., HL-60, A549)

  • Complete cell culture medium

  • Test Compound, Brequinar, and Teriflunomide

  • Uridine solution

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the Test Compound and controls.

  • Treat the cells with the compound dilutions in the presence or absence of a final concentration of 100 µM uridine.

  • Incubate the plates for 72 hours.

  • Add the cell proliferation reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the EC50 values for each compound with and without uridine. A significant rightward shift in the EC50 curve in the presence of uridine indicates on-target DHODH inhibition.

Cellular_Assay_Workflow A Seed cells in 96-well plates C Treat cells with compounds +/- Uridine (100 µM) A->C B Prepare serial dilutions of Test Compound and Controls B->C D Incubate for 72 hours C->D E Add cell proliferation reagent D->E F Measure cell viability E->F G Calculate EC50 values and analyze uridine rescue effect F->G

Caption: Workflow for the cellular proliferation assay with uridine rescue.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the hypothesized mechanism of action of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid as a DHODH inhibitor. Successful validation, indicated by a potent in vitro IC50 against DHODH and a clear uridine-rescuable antiproliferative effect in cellular assays, would position this compound as a promising candidate for further preclinical development. Subsequent studies should focus on medicinal chemistry efforts to optimize potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant disease models.

References

  • Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208.
  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Wikipedia. (n.d.). Brequinar. Retrieved from [Link]

  • Xiong, Y., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723–739.
  • Hayashi, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. International Journal of Molecular Sciences, 24(18), 14234.
  • Urakami, H., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269–2278.
  • Liu, X., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules, 28(20), 7105.
  • ResearchGate. (2005). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • Valli, E., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(11), e0259695.
  • Löffler, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(9), 233-245.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(11), 1895–1912.
  • Fair-Mäkelä, R., et al. (2021). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers in Immunology, 12, 770519.
  • ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Kumar, G. S., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-649.
  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 880–896.
  • Quevedo, C. V., et al. (2012). Enhancement of anthraquinone production in Morinda citrifolia cell suspension cultures after stimulation of the proline cycle with two proline analogs. Plant Physiology and Biochemistry, 52, 127-132.
  • MySkinRecipes. (n.d.). 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(11), 1895–1912.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.
  • Prasad, K. V., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Journal of Molecular Structure, 1277, 134857.

Sources

A Comparative Analysis of the Biological Activity of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a well-established strategy for the discovery of novel therapeutic agents. The pyrimidine and thiazole rings are two such pharmacophores, each contributing to the biological profiles of numerous approved drugs.[1][2] This guide provides a comprehensive comparison of the biological activities of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its structurally related analogs, offering insights for researchers and professionals engaged in drug development. While direct experimental data for the parent compound, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, is not extensively available in the public domain, this analysis of its analogs provides a valuable framework for understanding the structure-activity relationships (SAR) within this chemical class.

Introduction to the Core Scaffold

The hybrid molecule, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, combines the structural features of a pyrimidine, a cornerstone of nucleic acids and various pharmaceuticals, with a thiazole ring, a key component in drugs like the antibiotic sulfathiazole.[1][3] The carboxylic acid moiety at the 4-position of the thiazole ring provides a handle for further chemical modification and can play a crucial role in interacting with biological targets. This unique combination of functionalities suggests a high potential for diverse pharmacological activities.

Comparative Biological Activities

Our comprehensive review of the scientific literature reveals that analogs of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid have been investigated primarily for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimidine-thiazole hybrids. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Key Analogs and Their Performance:

A series of novel thiazolyl-pyrimidines were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines.[4] Notably, compounds with specific substitutions on the pyrimidine and thiazole rings exhibited potent anticancer effects. For instance, analogs where the carboxylic acid is modified or replaced have shown significant activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 (Amide derivative) Ishikawa (Endometrial)5.2[4]
A549 (Lung)7.8[4]
Analog 2 (Ester derivative) BEL-7404 (Liver)12.5[4]
Dasatinib (Control) VariousVaries[5]
Doxorubicin (Control) VariousVaries[5]

Table 1: Comparative in vitro anticancer activity of selected 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid analogs.

The data suggests that modifications at the carboxylic acid position can significantly influence the anticancer potency and selectivity of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. The pyrimidine and thiazole nuclei are present in several anti-inflammatory drugs.[6] Analogs of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Key Analogs and Their Performance:

A study focused on new pyrimidine/thiazole hybrids as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) revealed potent anti-inflammatory activity.[7] These compounds were designed to offer a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Analog 3 >1000.36>277[6]
Analog 4 >1000.29>344[6]
Indomethacin (Control) 0.212.600.08[6]

Table 2: Comparative in vitro COX enzyme inhibition by selected pyrimidine-thiazole analogs.

The high selectivity index for COX-2 over COX-1 for these analogs suggests a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is typically determined using an enzyme immunoassay (EIA) kit that measures the conversion of arachidonic acid to prostaglandins.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Protocol A Prepare reaction mixture with COX enzyme, heme, and buffer B Add test compound or vehicle control A->B C Initiate reaction by adding arachidonic acid B->C D Incubate for a specified time at 37°C C->D E Stop the reaction D->E F Measure prostaglandin E2 (PGE2) levels by EIA E->F G Calculate percentage inhibition and IC50 values F->G MIC_Determination_Workflow cluster_workflow Broth Microdilution Protocol A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate at an appropriate temperature for 18-24h C->D E Visually inspect for turbidity to determine the MIC D->E

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

Based on the available data for the analogs, several SAR trends can be inferred for the 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters appears to be a viable strategy for enhancing anticancer activity. [4]This suggests that the nature of the substituent at this position influences the compound's interaction with its biological target.

  • Substitution on the Pyrimidine Ring: The presence of specific substituents on the pyrimidine ring can significantly impact anti-inflammatory and COX-2 inhibitory activity. [6]Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, affecting its binding affinity.

  • Substitution on the Thiazole Ring: For antimicrobial activity, substitutions at other positions on the thiazole ring are critical. [3]Lipophilicity and steric factors introduced by these substituents can influence cell permeability and target engagement.

Key Structural Features and Their Influence on Biological Activity

Caption: Key structural components of the 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold and their potential influence on different biological activities based on analog studies. Note: A placeholder is used for the chemical structure image.

Conclusion and Future Directions

The 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While the biological profile of the parent compound remains to be fully elucidated, the extensive research on its analogs provides a strong rationale for its further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation of the Parent Compound: Obtaining experimental data for 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is crucial to establish a baseline for SAR studies.

  • Systematic Library Synthesis: A focused library of analogs with diverse substitutions on both the pyrimidine and thiazole rings, as well as modifications of the carboxylic acid group, should be synthesized and screened.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways.

By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential.

References

  • ResearchGate. Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Abdel-rahman, A. A.-H., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(45), 26953-26975.
  • El-Naggar, A. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 62(17), 7964-7984.
  • Request PDF. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • ChemBK. 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. [Link]

  • Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6534.
  • El-Sayed, M. A. A., et al. (2022). New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. Archiv der Pharmazie, 355(6), e2200024.
  • Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683.
  • Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435.
  • Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4357-4361.
  • El-Gohary, N. S., & Shaaban, M. I. (2017).
  • Pop, R., et al. (2021).
  • Demkovych, I., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.
  • Wujec, M., & Paneth, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4983.
  • Abdel-Ghaffar, A. R. M., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9884.
  • Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(10), 4937-4948.
  • Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine-Thiazole Compounds as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the molecular docking performance of pyrimidine-thiazole compounds, a class of heterocyclic molecules with significant therapeutic potential. We will focus on their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel kinase inhibitors.

The Scientific Imperative: Why Pyrimidine-Thiazole Scaffolds and EGFR?

The pyrimidine-thiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This is largely due to the scaffold's ability to form a range of interactions, such as hydrogen bonds and hydrophobic contacts, with biological macromolecules.

EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[4] Therefore, the exploration of novel scaffolds, like the pyrimidine-thiazole core, that can effectively inhibit EGFR is a highly active area of research.[2]

Molecular docking is an indispensable computational tool in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] By estimating the binding affinity and analyzing the interaction patterns, we can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The Comparative Framework: A Case Study Approach

To illustrate the principles and practice of comparative docking, this guide will focus on a specific case study:

  • Target Protein: Epidermal Growth Factor Receptor (EGFR) kinase domain. We will utilize the crystal structure with PDB ID: 1M17, which is co-crystallized with the known inhibitor Erlotinib.[6]

  • Test Compound: A synthesized indolyl-pyrimidine-thiazolidinone derivative, hereafter referred to as Compound 4g , which has demonstrated potent EGFR inhibitory activity.[7]

  • Reference Compound: Erlotinib , a clinically approved EGFR inhibitor, will be used as a benchmark for comparison.[8]

Our objective is to computationally model the binding of Compound 4g and Erlotinib to the EGFR kinase domain and to correlate these in-silico findings with their experimentally determined inhibitory activities.

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing molecular docking using the widely adopted software AutoDock Vina.

Diagram of the Molecular Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB ID: 1M17) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (Compound 4g & Erlotinib) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding Energy & Pose) dock->results visualize Visualization (PyMOL) results->visualize compare Comparative Analysis results->compare validation_logic cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Experiment docking_score Lower Docking Score (Compound 4g: -9.8 kcal/mol) stronger_binding Predicted Stronger Binding Affinity docking_score->stronger_binding indicates higher_potency Observed Higher Potency stronger_binding->higher_potency correlates with ic50 Lower IC50 Value (Compound 4g: 0.25 µM) ic50->higher_potency indicates higher_potency->stronger_binding validates

Caption: The correlation between in-silico docking scores and in-vitro experimental data.

Conclusion and Future Directions

This guide has demonstrated a comprehensive workflow for the comparative molecular docking of pyrimidine-thiazole compounds against the EGFR kinase domain. The strong correlation between the computational predictions and experimental data for Compound 4g and Erlotinib underscores the value of molecular docking in hit-to-lead optimization.

Future work could involve expanding this analysis to a larger series of pyrimidine-thiazole derivatives to develop a robust structure-activity relationship (SAR) model. Furthermore, molecular dynamics simulations could be employed to study the dynamic stability of the ligand-protein complexes and to obtain more accurate binding free energy calculations.

By integrating computational and experimental approaches, researchers can more effectively design and discover novel and potent pyrimidine-thiazole-based inhibitors for EGFR and other clinically relevant targets.

References

  • BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. BenchChem.
  • Bandaru, C. M., Poojith, N., Jadav, S. S., Rao, M. V. B., Babu, K. S., Sreenivasulu, R., & Alluri, R. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives.
  • RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • MDPI. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • RSC Publishing. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • AACR Journals. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. [Link]

  • Wikipedia. (n.d.). Gefitinib. [Link]

  • PubMed. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]

  • National Institutes of Health. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. [Link]

  • National Institutes of Health. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

  • National Institutes of Health. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Kinase Inhibition

The compound 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, hereafter designated PYT-4C, belongs to a class of heterocyclic compounds recognized for their potential as protein kinase inhibitors.[1][2] Structurally similar molecules, such as those containing pyrimidine-thiazole scaffolds, have shown potent inhibitory activity against key signaling kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora Kinases, which are critical targets in oncology.[2][3] The therapeutic efficacy of such inhibitors is directly tied to their selectivity. Off-target binding can lead to unforeseen toxicities and diminish the therapeutic window, representing a primary cause of attrition in drug development pipelines.[4]

This guide provides a comprehensive, technically grounded framework for the systematic cross-reactivity profiling of PYT-4C. We will compare and contrast a tiered series of experimental strategies, from broad biochemical screens to physiologically relevant cellular assays, to construct a robust selectivity profile. This document is intended for drug discovery scientists and researchers to guide experimental design and data interpretation, ensuring a thorough understanding of a compound's biological interactions.

Part 1: Foundational Strategy - A Tiered Approach to Profiling

A cost-effective and scientifically rigorous approach to cross-reactivity profiling involves a multi-tiered strategy. This begins with a broad, high-throughput screen to identify a wide range of potential interactions, followed by more focused and physiologically relevant assays to validate and quantify these findings. This funneling approach ensures that resources are concentrated on the most significant off-targets.

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Prioritization cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Functional Impact A Broad In Vitro Kinase Panel (>400 Kinases, Single High Concentration) B Dose-Response (IC50) Determination for Primary Hits A->B Identify initial off-targets C Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) B->C Confirm cellular activity D Phenotypic & Downstream Signaling Assays C->D Assess functional consequences

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: In Vitro Profiling - The Kinome-Wide View

The initial step is to assess the compound's binding affinity or inhibitory activity against a large, representative panel of kinases. This provides a global view of selectivity and identifies primary off-targets. Commercial services from providers like Eurofins Discovery (KINOMEscan®) or Reaction Biology (HotSpot™) offer panels covering a significant portion of the human kinome.[5][6]

Illustrative Data: Single-Point Kinase Screen

A typical Tier 1 experiment involves screening PYT-4C at a single, high concentration (e.g., 10 µM) to maximize the capture of potential interactions. The results are often expressed as percent inhibition relative to a vehicle control.

Kinase TargetFamily% Inhibition at 10 µM PYT-4C
Aurora A (Primary Target) Ser/Thr Kinase98%
Aurora B Ser/Thr Kinase95%
VEGFR-2 (KDR)Tyr Kinase85%
ABL1Tyr Kinase72%
SRCTyr Kinase65%
CDK2Ser/Thr Kinase45%
p38α (MAPK14)Ser/Thr Kinase30%
MEK1 (MAP2K1)Ser/Thr Kinase8%
JNK1 (MAPK8)Ser/Thr Kinase5%

Interpretation: From this hypothetical data, PYT-4C is a potent inhibitor of its primary target, Aurora A, and the closely related Aurora B. Significant off-target activity is observed against VEGFR-2, ABL1, and SRC. CDK2 and p38α show moderate inhibition, while MEK1 and JNK1 are largely unaffected. The next step is to determine the potency (IC50) for the primary hits (those with >50% inhibition).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify kinase activity by measuring ADP production.[7][8]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value in a kinase reaction buffer.

  • Compound Addition: Add PYT-4C (or DMSO vehicle control) at the desired concentrations.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate percent inhibition by comparing the signal from compound-treated wells to the DMSO control wells.

Part 3: Cellular Target Engagement - Confirming Intracellular Activity

Biochemical assays do not account for cell permeability, efflux pumps, or the high intracellular concentration of ATP, which can affect a compound's potency.[9] Therefore, it is crucial to validate in vitro hits in a cellular context. Two powerful methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method Comparison:

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes a protein against thermal denaturation.[10][11]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13]
Requirement A specific antibody for the target protein (for Western blot detection).Requires genetic fusion of the target protein to NanoLuc® luciferase.[14]
Throughput Lower; often relies on Western blotting or mass spectrometry.[15]High; plate-based ratiometric measurement.[9]
Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).[16]Apparent affinity (IC50), target occupancy, and residence time.[17]

Illustrative Data: Comparing In Vitro IC50 with Cellular EC50

This table shows a hypothetical comparison of potencies, highlighting potential discrepancies between biochemical and cellular environments.

Kinase TargetIn Vitro IC50 (nM)Cellular EC50 (nM) (CETSA/NanoBRET)Potency Shift (Cellular/In Vitro)
Aurora A 5 25 5x
Aurora B 8 40 5x
VEGFR-21509006x
ABL1400>10,000>25x
SRC650>10,000>15x

Interpretation: The data shows a rightward shift in potency for all targets in the cellular assay, which is expected due to factors like ATP competition. The 5-6x shift for Aurora A/B and VEGFR-2 confirms these are bona fide cellular targets. However, the >15-25x shift for ABL1 and SRC suggests that PYT-4C has poor efficacy against these kinases in a live cell, possibly due to poor cell permeability or high intracellular ATP competition. These can be deprioritized as significant off-targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes the workflow for assessing target engagement by measuring changes in protein thermal stability.[16][18]

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of PYT-4C or DMSO for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

G A 1. Treat Intact Cells with PYT-4C or DMSO B 2. Heat Cell Suspension across a Temperature Gradient A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble Fraction (High-Speed Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Phenotypic Profiling - Unbiased Functional Assessment

While target engagement assays confirm binding, they do not reveal the functional consequences. Phenotypic screening assesses the compound's effect on cellular behavior, providing an unbiased view of its overall biological activity and potential toxicity.[19] A simple yet effective phenotypic screen involves profiling the compound's impact on the viability of a diverse panel of cell lines.

Illustrative Data: Cell Viability Profiling (GI50)

The GI50 (concentration for 50% growth inhibition) is determined across a panel of cancer cell lines with known genetic backgrounds.

Cell LineCancer TypeKey MutationsPYT-4C GI50 (nM)
HeLaCervicalHigh Aurora A30
K562CMLBCR-ABL Fusion8,500
HUVECNormalWild-Type>20,000
A549LungKRAS G12S15,000

Interpretation: The potent activity in HeLa cells is consistent with the on-target inhibition of Aurora A, a key regulator of mitosis. The significantly weaker activity in K562 cells corroborates the cellular target engagement data, which showed poor ABL1 inhibition. Crucially, the low potency against normal HUVEC cells suggests a favorable therapeutic window. This functional data, when integrated with the target-based assays, provides a holistic view of PYT-4C's selectivity and potential clinical utility.

Conclusion and Recommendations

The cross-reactivity profiling of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (PYT-4C) requires a systematic, multi-tiered approach.

  • Initial Broad Screening: Begin with a comprehensive in vitro kinase panel at a high concentration to map the landscape of potential interactions.

  • Cellular Validation is Key: Hits from the primary screen must be validated in a cellular context using methods like CETSA or NanoBRET to confirm physiological relevance. Discrepancies between in vitro and cellular potency can help deprioritize misleading biochemical hits.

  • Integrate Functional Data: Correlate the target engagement profile with phenotypic outcomes, such as cell viability, to understand the functional consequences of on- and off-target activities.

This integrated strategy provides a robust and reliable pathway to thoroughly characterize the selectivity of kinase inhibitors like PYT-4C, enabling informed decisions in the progression of drug discovery projects.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology, 1439, 165-81. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(4), 1265-1275. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Retrieved from [Link]

  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16368234/
  • Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(4), 1265-1275. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

  • ResearchGate. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]

  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(9), 4477-4488. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 25861-25884. Retrieved from [Link]

  • Mezna, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4965. Retrieved from [Link]

  • ChemBK. (2024). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(1), 57-70. Retrieved from [Link]

  • Obregon, V. D., et al. (1987). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Mechanisms of Ageing and Development, 38(1), 63-73. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the pyrimidine ring stands as a queen – a powerful and versatile scaffold integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions, act as a bioisostere for the purine core of ATP, and serve as a readily modifiable platform for chemical elaboration.[2] However, the very properties that make pyrimidine a privileged scaffold can also present challenges in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. This is where the strategic application of bioisosteric replacement becomes an indispensable tool for the medicinal chemist.

Bioisosterism, the substitution of a chemical moiety with another that retains similar physicochemical properties, is a cornerstone of rational drug design aimed at fine-tuning the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[3] This guide provides an in-depth, comparative analysis of common and emerging bioisosteric replacements for the pyrimidine ring, supported by experimental data and detailed synthetic protocols. We will delve into the causality behind the selection of specific bioisosteres, offering a framework for researchers, scientists, and drug development professionals to navigate the nuanced landscape of pyrimidine bioisosterism.

The Pyrimidine Scaffold: A Double-Edged Sword

The pyrimidine ring's utility is largely attributed to its nitrogen atoms, which act as hydrogen bond acceptors, crucial for anchoring ligands within the active sites of biological targets, particularly the hinge region of kinases.[1] However, these same nitrogen atoms can also be metabolic hotspots or contribute to off-target toxicities. Furthermore, the overall physicochemical properties of a pyrimidine-containing molecule, such as solubility and lipophilicity, may require modulation to achieve a desirable pharmacokinetic profile.

dot

Caption: Advantages and Challenges of the Pyrimidine Scaffold.

A Comparative Analysis of Pyrimidine Bioisosteres

The choice of a bioisosteric replacement for the pyrimidine ring is a multifactorial decision driven by the specific objectives of the drug design campaign. Key considerations include the desired modulation of biological activity, improvement of ADME properties, and synthetic tractability. This section provides a comparative overview of several prominent pyrimidine bioisosteres.

Pyridine: The Subtle Shift

The replacement of a pyrimidine with a pyridine ring represents a subtle yet often impactful modification. This exchange of a nitrogen atom for a carbon-hydrogen group can significantly alter the electronic distribution and hydrogen bonding capacity of the core scaffold.

Rationale for Replacement:

  • Modulation of Basicity and pKa: The removal of a nitrogen atom generally decreases the basicity of the ring system, which can be advantageous in reducing off-target effects associated with highly basic compounds.[4]

  • Improved Metabolic Stability: In some instances, the nitrogen atoms of the pyrimidine ring can be susceptible to oxidative metabolism. Replacing one of these with a C-H bond can block this metabolic pathway.

  • Fine-tuning of Lipophilicity: The pyridine ring is generally more lipophilic than the pyrimidine ring, which can influence cell permeability and plasma protein binding.

Comparative Biological Activity:

A study comparing pyridine and pyrimidine derivatives as anti-inflammatory agents found that both scaffolds can exhibit significant activity.[5] For instance, in a nitric oxide (NO) assay with LPS-stimulated RAW macrophages, the pyridine derivative 7a showed 65.48% inhibition (IC50 = 76.6 µM), while the pyrimidine derivative 9d exhibited 61.90% inhibition (IC50 = 88.7 µM), indicating that the choice between these two scaffolds is highly context-dependent.[5]

Compound Class Bioisosteric Replacement Target IC50 (µM) Reference
Pyridine Derivative (7a)Pyrimidine to PyridineiNOS76.6[5]
Pyrimidine Derivative (9d)-iNOS88.7[5]
Pyridazine: The Neighboring Nitrogens

The pyridazine ring, with its two adjacent nitrogen atoms, presents a different electronic and steric profile compared to pyrimidine. This arrangement can lead to unique interactions with biological targets and distinct physicochemical properties.

Rationale for Replacement:

  • Altered Hydrogen Bonding Geometry: The adjacent nitrogen atoms in pyridazine can lead to a different hydrogen bonding pattern within the target's active site, potentially enhancing potency or selectivity.

  • Increased Polarity and Solubility: Pyridazines are generally more polar and have better aqueous solubility than their pyrimidine or pyridine counterparts, which can be a significant advantage in overcoming formulation challenges.[6]

  • Modulation of Dipole Moment: The dipole moment of pyridazine differs from that of pyrimidine, which can influence long-range interactions with the target protein.

Comparative Biological Activity:

In a study on nAChR ligands, the bioisosteric replacement of a pyridine ring with a pyridazine resulted in a 30-fold lower affinity at the (alpha4)2(beta2)3 subtype, highlighting that not all bioisosteric replacements lead to improved activity and must be empirically tested.[7] However, in other contexts, such as ALK5 inhibitors, pyridazine-based compounds have shown potent activity.[8][9]

Fused Bicyclic Systems: Expanding the Scaffold

Fusing the pyrimidine ring with another five- or six-membered ring creates a bicyclic scaffold that can offer significant advantages in terms of increased potency and improved ADME properties. Two of the most successful examples are the pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines (7-deazapurines).

3.1. Pyrazolo[3,4-d]pyrimidines:

This scaffold is a well-established bioisostere of adenine and has been successfully employed in the development of numerous kinase inhibitors.[10][11]

Rationale for Replacement:

  • Enhanced Target Affinity: The extended aromatic system can form additional π-stacking and van der Waals interactions with the target protein, leading to increased potency.

  • Improved Selectivity: The specific shape and electronic properties of the pyrazolo[3,4-d]pyrimidine core can be exploited to achieve selectivity for a particular kinase over others.

  • Overcoming Resistance: In some cases, bioisosteric replacement with a pyrazolo[3,4-d]pyrimidine has been shown to overcome drug resistance mechanisms.

Comparative Biological Activity (Kinase Inhibitors):

Compound Class Bioisosteric Replacement Target Kinase IC50 (nM) Reference
Pyrazolo[3,4-d]pyrimidine (PP1)Adenine bioisostereSrc family kinasesPotent inhibition[10]
Pyrazolo[3,4-d]pyrimidine (17m)-PKD17-35[12]

3.2. Pyrrolo[2,3-d]pyrimidines (7-Deazapurines):

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another prominent purine bioisostere that has found widespread application in drug discovery.[13]

Rationale for Replacement:

  • Modulation of Metabolic Stability: The replacement of the N7 nitrogen of purine with a carbon atom can prevent metabolic degradation at this position.

  • Altered Electronic Properties: The pyrrole ring has a different electronic character compared to the imidazole ring of purine, which can influence target interactions.

  • Opportunities for Further Functionalization: The C7 position provides a new vector for chemical modification to explore structure-activity relationships.

Comparative Biological Activity (EGFR Inhibitors):

Compound Class Bioisosteric Replacement Target Kinase IC50 (nM) Reference
Pyrrolo[2,3-d]pyrimidine (12i)-EGFR (T790M mutant)0.21[14]
Osimertinib (Pyrimidine-based)-EGFR (T790M mutant)~10-50[2]

Comparative ADME Properties

The success of a drug candidate is critically dependent on its ADME profile. Bioisosteric replacement is a powerful strategy to modulate these properties.

Scaffold Aqueous Solubility Membrane Permeability Metabolic Stability (t½) Key Considerations & References
Pyrimidine Variable, often requires optimization.[15][16]Generally good.Can be a site of metabolism.A versatile and well-understood scaffold.[1]
Pyridine Generally less soluble than pyrimidine.Generally good.Can be more stable than pyrimidine.Useful for reducing basicity and improving metabolic stability.[4]
Pyridazine Generally more soluble than pyrimidine and pyridine.Variable.Can be more stable than pyrimidine.Can improve solubility and modulate dipole moment.[6]
Pyrazolo[3,4-d]pyrimidine Often characterized by poor aqueous solubility.[17]Generally high.Generally high.A potent scaffold, but solubility can be a challenge.[18]
Pyrrolo[2,3-d]pyrimidine Variable.Generally good.Can be more stable than purines.Offers a vector for further modification at the C7 position.[13]

dot

Synthesis_Workflow Start Start Materials: - 6-aminouracil - Aurone - I₂/DMSO Reaction Reaction: - 100 °C, 1 hr Start->Reaction Workup Workup: - Quench with Na₂S₂O₃ - Precipitate with H₂O Reaction->Workup Purification Purification: - Filtration - Washing Workup->Purification Product Product: Pyrrolo[2,3-d]pyrimidine Purification->Product

Sources

head-to-head comparison of different synthetic methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Synthetic Methodologies for 1,4-Benzodiazepines

Introduction

Benzodiazepines represent a cornerstone of medicinal chemistry, with their scaffold being a privileged structure in the development of therapeutics targeting the central nervous system. The synthesis of the 1,4-benzodiazepine core has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of the most prominent methodologies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Classical Approach: The Chlordiazepoxide-Diazepam Synthesis

The journey of benzodiazepines began with the serendipitous discovery of chlordiazepoxide by Leo Sternbach in the 1950s. The classical synthesis, while historically significant, often involves multiple steps, harsh reagents, and limited substituent tolerance.

Experimental Protocol: A Representative Classical Synthesis of a 7-chloro-1,4-benzodiazepine derivative

  • Starting Material: 2-amino-5-chlorobenzophenone.

  • Step 1: Acylation. The aminobenzophenone is acylated with an amino acid derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).

  • Step 2: Cyclization. The resulting amide undergoes acid-catalyzed cyclization, often using a strong acid like polyphosphoric acid (PPA) at elevated temperatures.

  • Step 3: Rearrangement. The initial cyclization product may undergo a Beckmann-like rearrangement to form the seven-membered diazepine ring.

  • Step 4: Functional Group Interconversion. Further modifications, such as N-alkylation or substitution at the C3 position, can be carried out.

Causality Behind Experimental Choices: The use of strong acids and high temperatures in the classical approach is necessary to drive the thermodynamically challenging ring-closure reaction. However, these conditions can lead to side reactions and limit the scope of compatible functional groups.

Modern Alternatives: Efficiency and Versatility

Modern synthetic methodologies have focused on overcoming the limitations of the classical routes. These approaches often feature milder reaction conditions, improved atom economy, and broader substrate scope.

The Solid-Phase Synthesis Approach

Solid-phase synthesis has revolutionized the generation of benzodiazepine libraries for high-throughput screening. This methodology involves anchoring the starting material to a solid support, allowing for easy purification by simple filtration and washing.

Experimental Protocol: A General Solid-Phase Synthesis of a 1,4-Benzodiazepine Library

  • Resin Loading: An amino-functionalized resin (e.g., Rink amide resin) is acylated with a suitably protected amino acid.

  • Deprotection: The protecting group on the amino acid (e.g., Fmoc) is removed.

  • Acylation with 2-aminobenzophenone: The deprotected amine on the resin is acylated with a 2-aminobenzophenone derivative.

  • Cyclization and Cleavage: The benzodiazepine ring is formed, and the product is cleaved from the solid support, typically under acidic conditions (e.g., trifluoroacetic acid).

Trustworthiness of the Protocol: The self-validating nature of solid-phase synthesis lies in the high efficiency of each step and the ease of purification, which minimizes the accumulation of impurities.

The Catalytic Approach: Transition-Metal-Mediated Syntheses

Transition-metal catalysis has emerged as a powerful tool for the construction of the benzodiazepine scaffold. These methods often proceed under mild conditions and exhibit high functional group tolerance. A notable example is the palladium-catalyzed intramolecular C-N bond formation.

Authoritative Grounding: The development of palladium-catalyzed amination reactions, pioneered by Buchwald and Hartwig, has been instrumental in this field.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination

  • Substrate: A 2'-halo-N-(2-aminobenzyl)aniline derivative.

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)2) and a suitable phosphine ligand (e.g., BINAP).

  • Base: A mild base such as sodium tert-butoxide or cesium carbonate.

  • Solvent: An aprotic polar solvent like toluene or dioxane.

  • Reaction Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.

Causality Behind Experimental Choices: The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. The base is required to deprotonate the amine, facilitating its coordination to the palladium center.

Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes the key performance metrics of the different synthetic methodologies.

MethodologyReagent/CatalystTemperatureReaction TimeYield (%)Substrate Scope
Classical Synthesis Strong Acids (PPA)High ( >150 °C)12-24 h40-60Limited
Solid-Phase Synthesis TFA (cleavage)Room Temperature24-48 h (overall)70-90Broad
Pd-Catalyzed Synthesis Pd(OAc)2/BINAPModerate (80-100 °C)2-8 h85-95Broad

Visualizing the Synthetic Workflows

To further illustrate the discussed methodologies, the following diagrams outline the key steps and logical flow of each synthetic approach.

Classical_Synthesis A 2-Amino-5-chlorobenzophenone B Acylation A->B C Cyclization (PPA, Heat) B->C D 1,4-Benzodiazepine C->D

Caption: Workflow of the classical benzodiazepine synthesis.

Solid_Phase_Synthesis A Resin Loading B Deprotection A->B C Acylation B->C D Cyclization & Cleavage C->D E 1,4-Benzodiazepine Library D->E

Caption: Workflow of the solid-phase benzodiazepine synthesis.

Pd_Catalyzed_Synthesis A Substrate Preparation B Pd-Catalyzed C-N Coupling A->B C Purification B->C D 1,4-Benzodiazepine C->D

Caption: Workflow of the palladium-catalyzed benzodiazepine synthesis.

Conclusion

The synthesis of 1,4-benzodiazepines has evolved significantly from the classical methods to modern catalytic and solid-phase approaches. While the classical synthesis laid the groundwork, its harsh conditions and limited scope have been largely superseded by methodologies that offer milder conditions, higher yields, and greater versatility. The choice of synthetic route will ultimately depend on the specific goals of the research, whether it be the rapid generation of a diverse library for drug screening or the efficient, scalable synthesis of a single target molecule. The palladium-catalyzed approach, in particular, stands out for its efficiency and broad applicability, making it a highly attractive strategy for contemporary drug development professionals.

References

  • Hegedus, L. S. Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books, 1999. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this document synthesizes best practices from safety data sheets (SDS) of structurally analogous compounds, general chemical waste management principles, and regulatory frameworks to ensure a high standard of safety and environmental stewardship. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Assumed Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages, from use to final disposal.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Category 2Wear protective gloves and clothing.[2][3]
Serious Eye Damage/Irritation Category 2Wear eye and face protection.[2][3]
Target Organ Toxicity (Single Exposure) May cause respiratory system irritationUse only in a well-ventilated area.[1][4]
Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins with meticulous in-lab practices. The core principle is waste segregation to prevent inadvertent and dangerous chemical reactions.

Step 1: Designate a Waste Container Select a clearly labeled, dedicated waste container for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its directly contaminated materials (e.g., weighing boats, contaminated gloves). The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Step 2: Segregation of Waste It is critical to avoid mixing this waste stream with other chemicals. Incompatible materials to keep separate include:

  • Strong oxidizing agents

  • Strong bases

  • Amines[2][4]

Mixing with these substances could lead to vigorous reactions or the generation of toxic fumes. All waste must be handled in accordance with local, state, and federal regulations.[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for preparing the chemical waste for collection by a certified waste management provider.

3.1. Personal Protective Equipment (PPE) Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

3.2. Preparing Solid Waste

  • Collection: Carefully sweep up any solid 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid using non-sparking tools and place it into the designated waste container.[2][4][6] Avoid generating dust.[1][2]

  • Contaminated Materials: Place any disposable items that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, into the same dedicated container.

  • Labeling: Securely close the container and label it clearly with "Hazardous Waste," the full chemical name: "2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid," and the approximate quantity.

3.3. Preparing Liquid Waste (Solutions)

  • Aqueous Solutions: If the compound is in a dilute aqueous solution, it should not be disposed of down the drain.[1][2] Collect it in a separate, clearly labeled hazardous waste container.

  • Solvent Solutions: Solutions in organic solvents must be collected in a designated solvent waste container. Be mindful of compatibility; for instance, do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's waste management program.

3.4. Spill Management In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

Regulatory Compliance and Waste Classification

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[8] As the generator of the waste, it is your responsibility to determine if it is classified as hazardous.[7][9]

  • Characteristic Waste: While not explicitly listed, a waste containing 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid may exhibit hazardous characteristics (e.g., toxicity). A toxicological assessment would be required for a definitive classification.

  • Listed Waste: This compound is not currently on any of the EPA's specific hazardous waste lists (F, K, P, or U lists).[10]

Given its irritant properties and the potential for uninvestigated toxicological effects, it is prudent to manage this chemical as hazardous waste.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

G start Start: Have 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Sweep into labeled, sealed hazardous waste container. Avoid dust generation. solid_waste->collect_solid collect_liquid Pour into labeled, sealed hazardous waste container. Avoid drain disposal. liquid_waste->collect_liquid storage Store in designated secondary containment area. Check for incompatibilities. collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for pickup and final disposal. storage->ehs_contact end End: Waste properly managed ehs_contact->end

Caption: Disposal workflow for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

References

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Safety Data Sheet. (2024, September 18). 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET: 2-(4-Pyridyl)thiazole-4-carboxylic acid.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Pyridine-2-carboxylic acid.
  • ChemBK. (2024, April 9). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%.
  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
  • U.S. Environmental Protection Agency. (2016). GeNO Permeation Device RCRA Interpretation.
  • European Chemicals Agency. Substance Information.
  • European Chemicals Agency. Candidate List of substances of very high concern for Authorisation.
  • European Chemicals Agency. Carcinogens, Mutagens, and Occupational Exposure Limits.
  • European Chemicals Agency. Substance Information.
  • European Chemicals Agency. Substance Information.

Sources

A Senior Application Scientist's Guide to Handling 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, a molecule of interest for its potential biological activities, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each procedural step.

While specific toxicological data for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1014631-26-5) is not extensively documented, a thorough risk assessment can be conducted by examining structurally similar compounds. Analogs such as pyridyl-thiazole-carboxylic acids and pyrimidine-carboxylic acids consistently demonstrate the potential to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary strategy is to minimize exposure through engineering controls. The principle is simple: remove the hazard from the operator's breathing zone and prevent environmental contamination.

  • Ventilation: All handling of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid in its solid, powdered form must be conducted in a certified chemical fume hood or a powder containment hood. This is a non-negotiable control to prevent the inhalation of fine particulates, which may cause respiratory irritation.[1][3] A standard laboratory bench is insufficient for handling this compound. Mechanical exhaust is required to maintain a safe working environment.[4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Proximity to these emergency resources is critical in the event of accidental large-scale exposure.[4]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final, critical barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed. For 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, the following multi-layered approach is mandatory.

Respiratory Protection

Given that the compound is a solid and the primary route of exposure is likely inhalation of dust particles, respiratory protection is crucial.

  • Standard Operations: For routine weighing and transfer operations within a fume hood, a NIOSH-approved N95 or EN 149-approved FFP2 respirator is recommended to protect against airborne particulates.[2][4]

  • High-Energy Procedures: If any procedure has the potential to generate significant aerosols (e.g., sonication of a solution, large-scale transfer), a higher level of protection, such as a full-face respirator with appropriate cartridges, should be considered.[5]

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Mandatory Goggles: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields do not offer adequate protection from fine dust or splashes.[4][6]

  • Face Shield for Splash Risk: When handling solutions of the compound or during procedures with a higher risk of splashing (e.g., transfers, filtrations), a full-face shield should be worn over the safety goggles. This provides an additional layer of protection for the entire face.[7]

Hand Protection

Direct skin contact is a significant risk, as related compounds are known skin irritants.[1][2][8]

  • Glove Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Double Gloving: For enhanced protection, especially during extended handling periods or when working with larger quantities, double gloving is a highly recommended practice.

  • Glove Etiquette: Never touch common surfaces like doorknobs, keyboards, or personal items with gloved hands. Gloves should be removed using a technique that avoids skin contact with the contaminated outer surface and disposed of as chemical waste immediately after the task is completed or if contamination is suspected.

Body Protection

To prevent accidental skin contact on the body and arms, appropriate protective clothing is necessary.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical-Resistant Gown: For procedures involving larger quantities or a higher risk of spills, a disposable, chemical-resistant gown with long cuffs is recommended. The cuffs of the gown should be tucked under the outer pair of gloves to ensure a complete barrier.[6]

The following table summarizes the essential PPE for handling 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid:

PPE Category Minimum Requirement Recommended for High-Risk Operations Rationale
Respiratory N95 or FFP2 Respirator (in fume hood)Full-face respirator with appropriate cartridgesPrevents inhalation of irritating dust and aerosols.[1][3]
Eye/Face Chemical Safety GogglesGoggles and Full-Face ShieldProtects against serious eye irritation from dust and splashes.[2][8]
Hand Single Pair of Nitrile GlovesDouble-Gloved Nitrile GlovesPrevents skin irritation and potential allergic reactions.[1][4]
Body Laboratory CoatChemical-Resistant GownProtects skin from accidental contact and contamination.[4][6]

Safe Handling and Operational Workflow

A systematic workflow is crucial to minimize risk. The following step-by-step process outlines the key stages of handling this compound safely.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, all necessary PPE is available, and waste containers are properly labeled and accessible.

  • Donning PPE: Put on all required PPE in the correct order: gown/lab coat, inner gloves, respirator, goggles, face shield (if needed), and outer gloves.

  • Chemical Handling: Conduct all manipulations of the solid compound deep within the fume hood to ensure containment. Use spatulas and weighing papers appropriate for the quantity being handled to minimize dust generation.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield/goggles, gown, and inner gloves. The respirator should be removed last after leaving the immediate work area.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[1][3]

The logical flow of this process is designed to contain the chemical hazard at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Prep Verify Fume Hood & Emergency Equipment GetPPE Assemble All Required PPE Prep->GetPPE 1. Area Secure DonPPE Don PPE (Correct Sequence) GetPPE->DonPPE Ready to Start HandleChem Weigh & Transfer Compound DonPPE->HandleChem 2. Operator Protected CleanArea Decontaminate Workspace & Equipment HandleChem->CleanArea 3. Task Complete DoffPPE Doff PPE (Correct Sequence) CleanArea->DoffPPE 4. Leaving Work Area DisposeWaste Dispose of Contaminated PPE & Waste DoffPPE->DisposeWaste 5. Decontamination WashHands Thorough Hand Washing DisposeWaste->WashHands 6. Final Step

Caption: Safe handling workflow for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, weighing papers, and any spilled material, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid should be disposed of in a designated, labeled hazardous liquid waste container. Do not discharge any amount into the sewer system.[4]

  • Container Disposal: The empty chemical container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-7. Available at: [Link]

  • ChemBK. (2024). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Sajewicz, W., & Dolipnska, B. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 241-9. Available at: [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at: [Link]

  • ResearchGate. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: Chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Available at: [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • Ali-Safe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity of synthesized compounds. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.